Methyl 6-bromoquinoline-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQECLLCVBRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635001 | |
| Record name | Methyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623583-88-0 | |
| Record name | Methyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyl 6-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromoquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of more complex chemical entities with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a detailed overview of the known physical and spectral properties of this compound, supported by experimental data and protocols.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic identifiers and structural properties. These attributes are critical for accurate documentation, database searching, and theoretical modeling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 623583-88-0 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |
| Molecular Weight | 266.09 g/mol | [1][2] |
| Appearance | Off-white to pink solid | [1] |
Physicochemical Properties
The macroscopic behavior of a compound is dictated by its physicochemical properties. These parameters are essential for designing experimental conditions, developing purification methods, and for any application requiring the material in a specific physical state.
| Property | Value | Method/Notes | Source(s) |
| Melting Point | Not experimentally determined in searched literature. | Predicted values may vary. | |
| Boiling Point | 374.6 ± 22.0 °C | Predicted | [1] |
| Density | 1.557 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 1.18 ± 0.43 | Predicted | [1] |
| Solubility | No quantitative data available in searched literature. | Expected to be soluble in polar aprotic solvents based on its structure. | [3] |
Expert Insight: The absence of an experimentally determined melting point is a significant data gap. For a crystalline solid such as this, the melting point is a fundamental indicator of purity. Researchers should consider determining this value experimentally using a standard technique like capillary melting point determination. Similarly, the lack of quantitative solubility data necessitates experimental determination for applications in solution-phase chemistry and formulation. A suggested protocol for solubility determination is provided in the experimental section.
Spectroscopic Data
Spectroscopic analysis provides a window into the molecular structure and electronic environment of a compound. The following data are crucial for structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): [2]
-
δ 8.52 (d, J = 9 Hz, 1H)
-
δ 8.40 (d, J = 2 Hz, 1H)
-
δ 8.14 (d, J = 9 Hz, 1H)
-
δ 8.08 (d, J = 9 Hz, 1H)
-
δ 7.97 (m, 1H)
-
δ 3.93 (s, 3H)
¹³C NMR: No experimental ¹³C NMR data for this compound was found in the searched literature. However, data for the parent compound, 6-bromoquinoline, can provide expected chemical shift ranges for the quinoline core.[4]
Expert Insight: The provided ¹H NMR data is consistent with the structure of this compound. The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinoline ring and the bromine substituent. The singlet at 3.93 ppm corresponds to the methyl ester protons. For unambiguous structural confirmation, acquiring a ¹³C NMR spectrum is highly recommended. A standard protocol for NMR sample preparation is detailed in the experimental section.
Mass Spectrometry
Electrospray Ionization - Liquid Chromatography Mass Spectrometry (ESI-LCMS):
-
m/z 267 (M+H)⁺ [2]
Expert Insight: The observed mass-to-charge ratio of 267 for the protonated molecule is consistent with the calculated molecular weight of 266.09 g/mol . The isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed in a high-resolution mass spectrum, providing further confirmation of the elemental composition.
Crystallographic Data
No single-crystal X-ray diffraction data for this compound was found in the searched literature. However, the crystal structures of similar quinoline-2-carboxylate derivatives have been reported.[5][6][7][8][9] These studies indicate that quinoline-2-carboxylic acid and its derivatives often crystallize in monoclinic or orthorhombic space groups and can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking.[5][7][8][9]
Expert Insight: Obtaining a single-crystal structure of this compound would provide definitive proof of its molecular geometry, conformation, and intermolecular packing in the solid state. This information is invaluable for understanding its physical properties and for computational modeling studies. A general protocol for crystal growth is provided in the experimental section.
Experimental Protocols
To address the identified data gaps and to provide practical guidance for researchers, the following standardized experimental protocols are outlined.
Protocol for Synthesis of this compound
This protocol is adapted from a documented synthetic procedure.[2]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinoline-2-carboxylic acid in methanol.
-
Acid Catalyst: Carefully add a catalytic amount of methanesulfonic acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture and neutralize it with an aqueous solution of sodium bicarbonate.
-
Crystallization: Slowly cool the resulting suspension to 20 °C and stir overnight to facilitate crystallization.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with water to remove any inorganic impurities.
-
Drying: Dry the solid product in a vacuum oven at 50 °C for 3 days to yield this compound.[2]
Protocol for NMR Sample Preparation
Sources
- 1. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(Quinolin-8-yl)quinoline-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Methyl 6-bromoquinoline-2-carboxylate: A Technical Guide to Solubility and Stability for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 6-bromoquinoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.
This technical guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide, grounded in the established behavior of quinoline derivatives, offers a robust framework for researchers. It details the scientific rationale behind its expected properties and provides comprehensive, field-proven protocols for determining these critical parameters.
Physicochemical Properties: An Overview
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Appearance | Off-white to pink solid (Predicted) | [1] |
| Boiling Point | 374.6 ± 22.0 °C (Predicted) | [1] |
| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Solubility Profile: A Predictive and Practical Approach
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, and in chlorinated solvents such as dichloromethane.[3]
-
Low Solubility: Anticipated in nonpolar solvents like hexane.
-
Aqueous Solubility: Expected to be low, a common characteristic of many organic compounds of similar size and functionality. The solubility of quinoline and its derivatives is known to be highly dependent on pH.[4][5]
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][6] This protocol provides a reliable framework for generating accurate and reproducible data.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMSO, DMF, Dichloromethane, Hexane)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. For more effective separation, centrifuge the samples at high speed.[6]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[2][7] Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or µg/mL.
Figure 1. Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile: A Guide to Forced Degradation Studies
Quinoline compounds can be susceptible to degradation under various environmental conditions.[8] As an ester, this compound is particularly prone to hydrolysis. Understanding its stability is crucial for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Forced degradation studies are essential for elucidating potential degradation pathways and identifying degradation products.[9]
Potential Degradation Pathways
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-bromoquinoline-2-carboxylic acid and methanol. This is often the primary degradation pathway for quinoline esters.[10][11]
-
Photodegradation: Quinoline derivatives are often photosensitive. Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts, potentially through mechanisms involving debromination or reactions of the quinoline ring.[10][12][13]
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can induce decomposition. Thermal analysis techniques like thermogravimetric analysis (TGA) can be used to determine the thermal stability of the compound.[14][15][16]
-
Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.[8]
Sources
- 1. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. repositorio.ufba.br [repositorio.ufba.br]
- 15. scispace.com [scispace.com]
- 16. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-bromoquinoline-2-carboxylate. As a quinoline derivative, this compound is of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount, and NMR spectroscopy serves as the primary analytical tool for this purpose. [1][2]This document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR, including chemical shifts, spin-spin coupling, and the influence of substituents on the quinoline core. [1][3][4]It is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of substituted quinolines.
Introduction: The Quinoline Core in Drug Discovery
Quinoline is a heterocyclic aromatic compound that forms the core structure of many synthetic pharmaceuticals and natural products, most notably antimalarial drugs like quinine. [1][2][5]The biological activity of quinoline derivatives is profoundly influenced by the substitution pattern on the ring system. [1]this compound is a key intermediate in the synthesis of various biologically active molecules. Its structure combines the quinoline scaffold with two influential substituents: a bromine atom at the 6-position and a methyl carboxylate group at the 2-position. Understanding the precise placement of these groups is critical, and NMR is the most powerful technique for unambiguous structural verification. [3] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the observed chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the standard IUPAC numbering for the quinoline ring system is used. The structure of this compound is shown below with each non-hydrogen atom numbered for clear assignment.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. [6]The electron-withdrawing nature of the nitrogen atom, the bromine, and the methyl carboxylate group significantly deshields the protons on the quinoline ring, shifting their signals downfield into the aromatic region (typically 7.0-9.0 ppm). [4][7][8] Based on experimental data, the following signal assignments can be made for a spectrum recorded in DMSO-d₆. [9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4 | 8.52 | d | 9.0 | 1H |
| H-5 | 8.40 | d | 2.0 | 1H |
| H-3 | 8.14 | d | 9.0 | 1H |
| H-8 | 8.08 | d | 9.0 | 1H |
| H-7 | 7.97 | dd | 9.0, 2.0 | 1H |
| -OCH₃ | 3.93 | s | - | 3H |
Detailed Signal Interpretation
-
-OCH₃ (3.93 ppm, s): This singlet, integrating to three protons, is characteristic of the methyl ester group. Its upfield position relative to the aromatic protons is expected for protons on an sp³-hybridized carbon.
-
Aromatic Protons (7.97 - 8.52 ppm):
-
H-3 (8.14 ppm, d, J=9.0 Hz): This proton is on the pyridine ring, adjacent to the electron-withdrawing methyl carboxylate group at C-2. It appears as a doublet due to ortho-coupling with H-4.
-
H-4 (8.52 ppm, d, J=9.0 Hz): This is the most downfield proton, significantly deshielded by the anisotropic effect of the quinoline ring system and its proximity to the electronegative nitrogen atom. It is split into a doublet by its ortho-coupling to H-3, showing a matching coupling constant of 9.0 Hz.
-
H-8 (8.08 ppm, d, J=9.0 Hz): This proton is peri to the nitrogen atom, leading to significant deshielding. It appears as a doublet due to ortho-coupling with H-7.
-
H-7 (7.97 ppm, dd, J=9.0, 2.0 Hz): This proton is ortho to H-8 and meta to H-5. Consequently, its signal is split into a doublet of doublets. The larger coupling constant (9.0 Hz) corresponds to the ortho-coupling with H-8, while the smaller coupling (2.0 Hz) is due to the meta-coupling with H-5. [10] * H-5 (8.40 ppm, d, J=2.0 Hz): This proton is ortho to the bromine-substituted C-6 and meta to H-7. The bromine atom's electron-withdrawing inductive effect and the deshielding effect from the ring current contribute to its downfield shift. It appears as a doublet due to the smaller meta-coupling with H-7, matching the 2.0 Hz coupling seen in the H-7 signal.
-
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into their electronic nature. [11][12]The 11 carbon atoms in this compound are all chemically non-equivalent and thus should produce 11 distinct signals.
While specific experimental ¹³C data for this exact molecule is not readily available in the searched literature, a predicted spectrum can be discussed based on established principles for substituted quinolines. [7][13]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (ester) | ~165 | Carbonyl carbon, highly deshielded. [12] |
| C-2 | ~150 | Attached to nitrogen and the ester group, deshielded. |
| C-4 | ~148 | Influenced by the nitrogen atom (para position). |
| C-8a | ~145 | Bridgehead carbon adjacent to nitrogen. |
| C-4a | ~138 | Bridgehead carbon. |
| C-7 | ~135 | Aromatic CH. |
| C-5 | ~132 | Aromatic CH, ortho to C-6. |
| C-8 | ~130 | Aromatic CH. |
| C-3 | ~125 | Aromatic CH. |
| C-6 | ~122 | Carbon attached to bromine (ipso-carbon), deshielded. |
| -OCH₃ | ~53 | Methyl carbon, shielded. [12]|
Key Predictive Insights:
-
Downfield Carbons: The carbonyl carbon (C=O) of the ester will be the most downfield signal. [12]Carbons directly attached to or in close proximity to the nitrogen (C-2, C-4, C-8a) will also be significantly deshielded. [7]* Ipso-Carbon (C-6): The carbon directly bonded to the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect, but will generally be in the aromatic region.
-
Upfield Carbon: The methyl carbon of the ester (-OCH₃) will be the most upfield signal, as expected for an sp³-hybrid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azooptics.com [azooptics.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
An In--Depth Technical Guide to the Infrared Spectroscopic Analysis of Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, catalysts, and functional dyes. For researchers and drug development professionals, the ability to rapidly and accurately characterize these molecules is paramount. Infrared (IR) spectroscopy stands out as a powerful, first-line analytical technique for this purpose. Its non-destructive nature, speed, and profound sensitivity to chemical functionality make it an indispensable tool for confirming identity, elucidating structure, and probing intermolecular interactions. This guide provides a comprehensive overview of the principles, interpretation, and practical application of IR spectroscopy for the analysis of quinoline derivatives.
Section 1: Foundational Principles of IR Spectroscopy and the Quinoline Moiety
The "Why": IR Spectroscopy as a First-Line Analytical Tool
Infrared (IR) spectroscopy is a widely used technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1] When a molecule absorbs IR radiation, it transitions from a ground vibrational state to an excited one.[1] For a molecule to be "IR active," its vibration must cause a change in the dipole moment.[1] This principle makes IR spectroscopy exceptionally sensitive to the polar bonds and functional groups that define the chemical personality of quinoline derivatives. It serves as a rapid method for confirming the presence of expected functionalities (e.g., -OH, -NH2, C=O) and ensuring the starting material has been converted during a synthetic transformation.
The "How": A Primer on Molecular Vibrations
The bonds between atoms within a molecule are not rigid; they behave like springs, undergoing continuous stretching and bending vibrations. Each of these vibrational modes—symmetric stretching, asymmetric stretching, scissoring, rocking, wagging, and twisting—requires a specific quantum of energy to be excited. This energy corresponds to frequencies in the infrared region of the electromagnetic spectrum. An IR spectrometer passes infrared light through a sample and measures the frequencies at which light is absorbed.[1] The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.
The Quinoline Skeleton: The Intrinsic Vibrational Landscape
The unsubstituted quinoline ring is a fused aromatic heterocyclic system. Its IR spectrum is dominated by vibrations characteristic of its aromatic nature. Key absorptions for the core quinoline structure include:
-
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range.[2]
-
Aromatic C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1625-1430 cm⁻¹ region. For quinoline itself, prominent peaks can be observed around 1622 cm⁻¹ (C=N stretch) and 1311 cm⁻¹ (C=C stretch).[2]
-
C-H In-Plane Bending: Multiple sharp, weak-to-medium bands in the 1300-1000 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region, which are highly diagnostic of the substitution pattern on the aromatic rings.[3][4]
Section 2: Interpreting the Spectrum: A Region-by-Region Analysis
An IR spectrum is typically analyzed in distinct regions, each providing specific structural clues.
The High-Frequency Region (> 2500 cm⁻¹): Probing Peripheral Functional Groups
This region is dominated by stretching vibrations of light atoms bonded to hydrogen.
-
O-H Stretching: A broad, strong absorption between 3200-3600 cm⁻¹ indicates the presence of a hydroxyl group (-OH), as seen in hydroxyquinolines. The broadness is due to hydrogen bonding. For example, the O-H bond in 8-hydroxyquinoline (8-HQ) gives rise to a broad band around 3181-3241 cm⁻¹.[5][6]
-
N-H Stretching: Primary (-NH₂) and secondary amines (-NHR) on the quinoline ring show medium-intensity peaks in the 3300-3500 cm⁻¹ range. Primary amines typically exhibit two bands (symmetric and asymmetric stretching), while secondary amines show one.
-
C-H Stretching: As mentioned, aromatic C-H stretches appear just above 3000 cm⁻¹. If alkyl substituents are present, their saturated C-H stretching vibrations will produce strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[7]
The Double Bond Region (2000 - 1500 cm⁻¹): The Heart of the Aromatic System
This region is crucial for confirming the aromatic backbone and identifying key double-bond functionalities.
-
C=C and C=N Ring Stretching: The quinoline ring system gives rise to a pattern of several sharp bands between 1625 cm⁻¹ and 1500 cm⁻¹. The C=N stretching vibration is typically observed around 1581 cm⁻¹ in 8-HQ.[5] These bands are sensitive to substituent effects; electron-withdrawing groups can shift them to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers.
-
Carbonyl (C=O) Stretching: This is one of the most intense and recognizable absorptions in IR spectroscopy. If a quinoline derivative contains a ketone, aldehyde, ester, or amide group, a strong, sharp peak will appear in the 1650-1750 cm⁻¹ range.[8][9] For example, quinoline-5,8-diones show characteristic C=O vibrations in the 1700–1650 cm⁻¹ range.[8]
The Fingerprint Region (< 1500 cm⁻¹): The Zone of Unique Identification
This region is dense with a complex series of absorptions arising from bending vibrations (C-H in-plane and out-of-plane) and stretching vibrations of single bonds (C-C, C-O, C-N).[1] While individual peak assignment can be difficult, the overall pattern is unique to a specific molecule, serving as its "fingerprint."
-
C-O Stretching: Phenolic C-O stretching in hydroxyquinolines, like 8-HQ, appears as a strong band in the 1200-1090 cm⁻¹ range.[5]
-
C-N Stretching: The stretching vibration of the C-N bond within the ring and for amine substituents can be found between 1350-1250 cm⁻¹.[8]
-
C-H Out-of-Plane (OOP) Bending: These are often the most intense bands in the fingerprint region (900-650 cm⁻¹) and are highly characteristic of the substitution pattern on the benzene and pyridine rings of the quinoline system.[7][9] The number and position of these bands can help determine the positions of substituents.[7][9]
Section 3: The Influence of Substituents
The true power of IR spectroscopy lies in its ability to reveal the subtle electronic and structural changes imparted by substituents on the quinoline core.
Characteristic IR Absorption Frequencies for Common Quinoline Moieties
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Intensity & Appearance | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp | Characteristic of the quinoline ring protons.[8] |
| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad | Indicative of hydroxyl groups (e.g., in 8-hydroxyquinoline). Broadness signifies hydrogen bonding.[5][6] |
| N-H Stretch (Amine) | 3500 - 3300 | Medium, Sharp | Primary amines show two bands; secondary amines show one. |
| Alkyl C-H Stretch | 2960 - 2850 | Strong, Sharp | Present if alkyl substituents are on the ring or side chains.[8] |
| Carbonyl C=O Stretch | 1750 - 1650 | Strong, Sharp | Position is sensitive to conjugation and ring strain. Found in quinoline ketones, aldehydes, esters.[8] |
| Ring C=C & C=N Stretch | 1625 - 1500 | Medium to Strong, Sharp | A series of bands defining the aromatic core. The C=N stretch is often near 1620-1570 cm⁻¹.[2][5] |
| Phenolic C-O Stretch | 1250 - 1090 | Strong, Sharp | Diagnostic for hydroxyquinoline derivatives.[5] |
| C-H Out-of-Plane Bend | 900 - 700 | Strong, Sharp | Highly diagnostic of the substitution pattern on the rings.[3][4] |
This table summarizes general ranges. Exact positions can vary based on the specific molecule, its physical state, and the sampling method.
Section 4: Practical Guide to Experimental Success
Choosing the Right Sampling Technique: A Decision Workflow
The quality of an IR spectrum is critically dependent on the chosen sampling technique. The primary goal is to obtain a high-quality spectrum free of distortions and artifacts.
Caption: Workflow for IR Sample Analysis of Quinoline Derivatives.
-
Attenuated Total Reflectance (ATR): This is the most common and versatile method.[10] A solid or liquid sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[11][12] The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[10][13]
-
Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding a small amount of solid sample (typically 0.1-1.0%) with pure, dry KBr powder.[15][16] The mixture is then compressed under high pressure to form a small, transparent disc.[15]
-
Why choose KBr? It often yields higher-resolution spectra with sharper peaks compared to ATR and is considered a fundamental method.[17] However, it is labor-intensive and destructive. KBr is also hygroscopic (absorbs moisture), which can introduce a broad O-H absorption from water into the spectrum if not handled carefully.[17][18]
-
-
Solution Phase (Liquid Cell): The derivative is dissolved in an appropriate solvent (one that is relatively transparent in the IR region of interest, like carbon tetrachloride or chloroform), and the solution is placed in a liquid cell with windows made of IR-transparent materials (e.g., NaCl, KBr).
Protocol: Solid-State Analysis via KBr Pellet Method
-
Preparation: Gently grind ~200 mg of spectroscopic grade KBr powder in an agate mortar to a fine consistency. Dry the KBr in an oven at ~110°C for 2-3 hours to remove absorbed moisture and store in a desiccator.[15][16]
-
Mixing: Add 1-2 mg of the solid quinoline derivative to the mortar with the dried KBr.[17]
-
Grinding: Grind the sample and KBr together thoroughly but quickly (to minimize moisture absorption) until the mixture is a homogenous, fine powder.[21]
-
Pressing: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for several minutes to form a transparent or translucent pellet.[16][21]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum first (air), then acquire the sample spectrum.
Protocol: Rapid Analysis via Attenuated Total Reflectance (ATR)
-
Background Scan: Ensure the ATR crystal surface is clean. With nothing on the crystal, acquire a background spectrum. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.[15]
-
Sample Application: Place a small amount of the solid or liquid quinoline derivative directly onto the center of the ATR crystal.
-
Apply Pressure (for solids): For solid samples, use the instrument's pressure clamp to press the powder firmly against the crystal. Good contact is essential for a strong signal.[11]
-
Acquire Spectrum: Collect the sample spectrum.
-
Cleaning: After analysis, retract the pressure clamp. Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
Section 5: Advanced Applications
Hydrogen Bonding Analysis
IR spectroscopy is exceptionally sensitive to hydrogen bonding. In a series of hydroxyquinoline derivatives, changes in the position and shape of the O-H stretching band can provide deep insights. A sharp O-H band around 3600 cm⁻¹ in a dilute solution suggests a "free" (non-hydrogen-bonded) hydroxyl group. In contrast, a broad, shifted band at lower wavenumbers (e.g., 3400-3200 cm⁻¹) is definitive evidence of intermolecular hydrogen bonding. This is critical in drug development, as hydrogen bonding plays a key role in ligand-receptor binding.
Tautomerism: The Case of Hydroxyquinolines
Certain derivatives, like 4-hydroxyquinoline, can exist in tautomeric equilibrium between the enol (-OH) form and the keto (=O) form (a quinolone). IR spectroscopy can readily distinguish between these forms. The enol tautomer will show a characteristic broad O-H stretch (3200-3600 cm⁻¹) and a phenolic C-O stretch (~1200 cm⁻¹). The keto tautomer, however, will lack these peaks and instead display a strong C=O stretching absorption (~1660 cm⁻¹) and an N-H stretching peak (~3400 cm⁻¹).
Conclusion
Infrared spectroscopy is a versatile, rapid, and informative technique that is fundamental to the characterization of quinoline derivatives. From the initial identification of functional groups to the subtle analysis of substituent effects and intermolecular forces, IR provides a wealth of structural information. By understanding the foundational principles of molecular vibrations and adopting rigorous, validated experimental protocols, researchers, scientists, and drug development professionals can leverage IR spectroscopy to its full potential, accelerating their research and development efforts.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy.
- Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- Taylor & Francis Online. (n.d.). Solvent effects in infrared spectroscopy a computational approach.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- ACS Publications. (2025, July 9). Solvent Exclusion Effect on Infrared Absorption Spectroscopy.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org.
- DTIC. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA.
- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- Canadian Science Publishing. (n.d.). EXPERIMENTAL STUDIES OF SOLUTION PROCESSES: VI. EFFECT OF SOLVENT ON INFRARED ABSORPTION SPECTRA.
- ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex ((Q-Cl)2Ti(OiPr)2)) on Mesoporous Silica.
- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP.
- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinoline Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- Agilent. (n.d.). ATR FTIR Spectroscopy, FTIR Sampling Techniques.
- AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- ResearchGate. (n.d.). The 840-740 cm À1 (11.9-13.5 m) IR spectrum of quinoline in solid H 2....
- ResearchGate. (2025, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
- ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....
- Royal Society of Chemistry. (1960). 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed).
- ACS Publications. (n.d.). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society.
- National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook.
- Illinois State University. (2015). Infrared Spectroscopy.
- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- ResearchGate. (n.d.). High resolution spectroscopy of Naphthalene and Quinoline. Anharmonicity of the CH out-of-plane modes.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. azom.com [azom.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. utm.mx [utm.mx]
- 15. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 16. azom.com [azom.com]
- 17. shimadzu.com [shimadzu.com]
- 18. pelletpressdiesets.com [pelletpressdiesets.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
Navigating the Synthesis and Safety of Methyl 6-bromoquinoline-2-carboxylate: A Technical Guide for the Research Scientist
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromoquinoline-2-carboxylate is a key heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold, appearing in a multitude of biologically active compounds. This guide, intended for the laboratory professional, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of its chemical personality, synthesis, and critical safety considerations. By understanding the causality behind the protocols, researchers can not only ensure safety but also enhance experimental design and outcomes.
Chemical Identity and Physicochemical Landscape
Understanding the fundamental properties of a compound is the bedrock of its safe and effective use. While a comprehensive experimental dataset for this compound is not fully available in public literature, predicted values and data from analogous structures provide a strong framework for assessment.
Chemical Structure:
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 623583-88-0 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | 374.6 ± 22.0 °C (Predicted) | [1] |
| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
| Mass Spectrometry | ES-LCMS m/z 267 (M + H)⁺ | [2] |
Hazard Identification and Toxicological Insights
No dedicated toxicological studies for this compound are publicly available. Therefore, a conservative approach is mandated, drawing inferences from the parent quinoline scaffold and related halogenated compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation.
GHS Hazard Classification (Inferred)
Based on data for structurally similar compounds like 6-bromoquinoline and methyl 6-bromopyridine-2-carboxylate, the following classifications are anticipated[3][4]:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]
-
Serious Eye Damage/Irritation (Category 1 or 2) : Causes serious eye damage or irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3][4]
Expert Analysis of Toxicological Profile:
The quinoline ring itself is known to be metabolized in the liver, and some metabolites can be genotoxic.[5] Studies on quinoline have shown it can induce hepatic tumors in rats.[5] Halogenation can alter the metabolic profile and toxicity. For instance, studies on halogenated oxyquinolines in dogs have indicated potential for myocardial, liver, and central nervous system toxicity at high doses or under specific conditions.[6][7] While these studies are not on the exact molecule, they underscore the necessity of minimizing exposure to any novel halogenated quinoline derivative. The presence of the bromine atom and the ester functionality introduces different metabolic possibilities, but the core quinoline toxicity concerns should guide all handling procedures.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The primary routes of exposure to anticipate are inhalation of dust, skin contact, and eye contact.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[8]
-
Ventilation: Ensure good general ventilation in the laboratory.[9]
Personal Protective Equipment (PPE):
A standard PPE ensemble for handling potent chemical intermediates is required.
-
Eye and Face Protection: Safety goggles with side-shields or a full-face shield are mandatory.[9]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and change them immediately if contamination is suspected.[9]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider an impervious apron.[10]
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with a particulate filter is necessary.[9]
Caption: Personal Protective Equipment (PPE) protocol for handling.
Safe Handling, Storage, and Disposal
Handling:
-
Avoid dust formation.[10]
-
Use non-sparking tools for transfer.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure eye wash stations and safety showers are readily accessible.[9]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a dry, cool, and well-ventilated place.[8]
-
Keep away from strong oxidizing agents, as these are incompatible materials.[9]
Disposal:
-
Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.
-
This material should be treated as hazardous chemical waste. Do not empty into drains.[11]
Emergency Procedures: A Self-Validating System
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures:
| Exposure Route | Action | Causality |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] | To remove the individual from the source of exposure and support respiration. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12] | To physically remove the compound from the skin surface to minimize irritation and absorption. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] | To dilute and flush away the irritant, preventing severe eye damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] | Inducing vomiting can cause aspiration of the chemical into the lungs. |
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Collect: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.
Synthesis and Reactivity Considerations
This compound is typically synthesized via Fischer esterification of the parent 6-bromoquinoline-2-carboxylic acid.[2] This reaction often involves refluxing in methanol with a catalytic amount of strong acid, such as methanesulfonic acid.[2]
Typical Esterification Protocol:
-
Suspend 6-bromo-2-quinolinecarboxylic acid in methanol.[2]
-
Add a catalytic amount of methanesulfonic acid.[2]
-
Reflux the mixture for several hours (e.g., 6 hours), monitoring by TLC or LC-MS.[2]
-
After cooling, neutralize the mixture carefully with an aqueous solution of a weak base like sodium bicarbonate.[2]
-
The product typically precipitates and can be collected by filtration, washed with water, and dried.[2]
Reactivity Insights: The bromine atom on the quinoline ring is a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides, which is a common strategy in drug development. Researchers should be aware that reaction conditions for these transformations may involve hazardous reagents, and a separate risk assessment for each subsequent step is mandatory.
References
- Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency.
- Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. III. Intoxication experiments. Acta veterinaria scandinavica, 15(3), 398–418.
- Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Acta veterinaria scandinavica, 15(4), 461–486.
- Methyl quinoline-6-carboxylate. (n.d.). PubChem.
- MSDS of 6-Bromo-2-methylquinoline-4-carboxylic acid. (n.d.). Capot Chemical.
- Methyl 8-bromoquinoline-2-carboxylate. (n.d.). MySkinRecipes.
- Quinolines: Human health tier II assessment. (2015, July 3). National Industrial Chemicals Notification and Assessment Scheme.
- Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health.
- Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. (n.d.). PubChem.
- Synthesis of 6-Bromoquinoline. (n.d.). Scribd.
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.
- Methyl 4-acetyl-6-bromo-quinoline-2-carboxylate. (n.d.). PubChem.
- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). Arkivoc, 2018(3), 362-374.
- Benzerka, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2012). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
- G. S. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(3), M1623.
Sources
- 1. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: III. Intoxication Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Research Applications of Substituted Quinolines: From Medicinal Chemistry to Materials Science
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of functionally diverse molecules. Its inherent structural rigidity, electron-donating and accepting capabilities, and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the current and potential research applications of substituted quinolines. We will delve into the mechanistic underpinnings of their biological activities, explore key structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecular framework.
The Quinoline Core: A Privileged Scaffold in Modern Research
Quinoline, or 1-azanaphthalene, is composed of a benzene ring fused to a pyridine ring. This arrangement confers a unique set of physicochemical properties that make it an exceptional starting point for chemical library design. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system facilitates π-π stacking interactions with biological targets. Furthermore, every position on the bicyclic system is amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic versatility has enabled the development of a vast array of quinoline derivatives with applications spanning multiple scientific disciplines.
Therapeutic Frontiers: Substituted Quinolines in Drug Discovery
The most profound impact of substituted quinolines has been in medicinal chemistry, where they form the core of numerous approved drugs and clinical candidates. Their broad spectrum of biological activity is a testament to their ability to interact with a wide range of biomolecular targets.
2.1. Anticancer Applications
Substituted quinolines are a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action. The development of quinoline-based therapeutics is driven by the need for more selective and potent drugs to combat the complexity and resistance mechanisms of various cancers.
Mechanism of Action: The anticancer effects of quinoline derivatives are diverse and target key processes in cancer progression:
-
Topoisomerase Inhibition: Many quinoline-based drugs, such as camptothecin and its analogues (irinotecan, topotecan), function by inhibiting DNA topoisomerases. These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks and ultimately trigger apoptosis.
-
Kinase Inhibition: The signaling pathways that regulate cell growth, proliferation, and survival are often hyperactivated in cancer, primarily through the action of protein kinases. Substituted quinolines have been designed to act as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Pim-1 kinase. They typically compete with ATP for the binding site in the kinase domain.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline compounds can induce programmed cell death (apoptosis) through various pathways, including the generation of reactive oxygen species (ROS) and disruption of cell migration.
Structure-Activity Relationship (SAR): The substitution pattern on the quinoline ring is critical for anticancer activity. For instance, studies have shown that 4-amino, 7-substituted quinoline derivatives possess significant antiproliferative activity against breast cancer cell lines (MCF-7). Similarly, N-alkylated, 2-oxoquinoline derivatives have demonstrated good cytotoxic activity on larynx tumor (HEp-2) cell lines. The nature and position of the substituent dictate the compound's interaction with its biological target, as well as its solubility and bioavailability.
Data Presentation: Anticancer Activity of Representative Quinolines
| Compound Class | Target/Mechanism | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 4-Amino, 7-Chloroquinoline | Apoptosis Induction | MCF-7 (Breast) | Micromolar range | |
| 2-Styrylquinoline | Pim-1 Kinase Inhibition | Various | Micromolar range | |
| N-alkylated, 2-oxoquinoline | Cytotoxicity | HEp-2 (Larynx) | 49.01–77.67% inhibition | |
| Quinoline-based EGFR Inhibitors | EGFR Kinase Inhibition | Various | 1.11–16.01 µM |
Logical Relationship: Key Mechanisms of Quinoline Anticancer Activity
Below is a diagram illustrating the primary molecular targets for quinoline-based anticancer agents.
2.2. Antimicrobial Applications
The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action. Quinoline derivatives, particularly the quinolone antibiotics, have been a mainstay in treating bacterial infections for decades.
Mechanism of Action (Antibacterial): Fluoroquinolones, a major class of synthetic quinoline-based antibiotics, primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to rapid bacterial cell death.
Structure-Activity Relationship (SAR): The SAR for quinolone antibiotics is well-established.
-
N-1 Position: An ethyl or fluoroethyl group is often optimal for activity.
-
C-6 Position: A fluorine atom significantly enhances antibacterial potency and cell penetration.
-
C-7 Position: A piperazine ring or similar heterocyclic moiety is crucial for broad-spectrum activity, including against Gram-negative bacteria.
-
C-3 Carboxylic Acid & C-4 Carbonyl: These groups are essential for binding to the DNA gyrase-DNA complex and are generally immutable.
Recent research has also focused on quinolinequinones, which show potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain quinolinequinone derivatives displayed equal or greater potency against S. aureus (MIC = 1.22 µg/mL) compared to the standard drug Cefuroxime.
2.3. Antiviral Activity
The chemical diversity of quinolines makes them promising scaffolds for developing antiviral agents targeting various stages of the viral life cycle.
-
Anti-HIV Agents: Certain substituted quinolines have emerged as potent inhibitors of HIV-1 replication. One key target is HIV integrase, the enzyme responsible for inserting the viral DNA into the host genome. Elvitegravir, a quinolone derivative, is an approved HIV integrase inhibitor. Other quinolines act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or viral entry inhibitors. Some derivatives have also been shown to inhibit HIV transcription by modulating host factors like NF-κB and Sp1.
-
Anti-Dengue and Anti-Zika Virus: The quinoline scaffold has shown significant potential against flaviviruses. Studies have demonstrated that novel quinoline derivatives can inhibit Dengue virus serotype 2 (DENV2) replication in the low micromolar range, possibly by interfering with the early stages of infection. Mefloquine, a well-known antimalarial quinoline, has also been identified as a potent inhibitor of Zika virus (ZIKV) replication.
-
Anti-Influenza Virus: Researchers have designed and synthesized substituted quinoline derivatives containing piperazine moieties that exhibit potent activity against Influenza A virus (IAV). One lead compound, 9b, showed broad-spectrum antiviral activity with IC50 values ranging from 0.88 to 6.33 µM, appearing to act by inhibiting viral RNA transcription and replication.
2.4. Neuroprotective Applications in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease (AD) are multifactorial, involving processes like protein aggregation, oxidative stress, and neuroinflammation. The ability of quinolines to target multiple pathological pathways makes them attractive candidates for developing multi-target-directed ligands (MTDLs) for AD.
Mechanism of Action:
-
Cholinesterase Inhibition: Many quinoline derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This is a primary strategy for symptomatic treatment of AD.
-
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. By chelating metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and Aβ peptide aggregation, these compounds can exert a neuroprotective effect.
-
Anti-inflammatory and Antioxidant Activity: Substituted quinolines have been designed to possess anti-inflammatory and antioxidant properties, protecting neuronal cells from oxidative insults and reducing the production of inflammatory mediators.
-
Inhibition of Aβ Aggregation: Some quinoline derivatives can directly interfere with the aggregation of the amyloid-beta (Aβ) peptide, a key event in the pathogenesis of AD.
Substituted Quinolines in Materials Science
Beyond medicine, the unique photophysical properties of the quinoline ring system have been exploited in materials science, particularly in the development of chemosensors.
Fluorescent Probes for Metal Ion Detection: The 8-hydroxyquinoline framework is a classic fluorophore used in the design of fluorescent sensors. While the parent molecule has poor fluorescence, its emission is significantly enhanced upon complexation with metal ions. This "chelation-enhanced fluorescence" (CHEF) effect is the basis for highly sensitive and selective sensors. Researchers have developed quinoline-based probes for the detection of biologically and environmentally important metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺. These sensors can provide real-time monitoring and even allow for the colorimetric differentiation between different ionic species.
Experimental Protocols: Synthesis and Biological Evaluation
To translate the potential of substituted quinolines into practical applications, robust and reproducible experimental workflows are essential. Here, we provide a representative protocol for the synthesis of a substituted quinoline and its subsequent evaluation for anticancer activity.
4.1. Protocol: Microwave-Assisted Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a fundamental method for preparing quinolines. Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and often higher yields.
Objective: To synthesize a 2-substituted quinoline derivative.
Causality: This method is chosen for its efficiency, high atom economy, and applicability to a wide range of substrates. Using an environmentally benign solid acid catalyst like Montmorillonite K-10 avoids harsh acidic conditions. Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate.
Materials:
-
2-Aminoacetophenone (1 mmol)
-
Chalcone (α,β-unsaturated ketone) derivative (1 mmol)
-
Montmorillonite K-10 clay (100 mg)
-
Ethanol (5 mL)
-
Microwave reactor vials
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation: In a 10 mL microwave reactor vial, combine 2-aminoacetophenone (1 mmol), the desired chalcone derivative (1 mmol), and Montmorillonite K-10 (100 mg).
-
Solvent Addition: Add ethanol (3-5 mL) to the vial and seal it securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Self-Validation: The reaction progress should be monitored by TLC to determine the point of completion and check for side products.
-
Work-up: After cooling the reaction vial to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the solid catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure substituted quinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4.2. Protocol: MTT Assay for In Vitro Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for potential anticancer agents.
Objective: To determine the concentration at which a synthesized quinoline derivative inhibits 50% of cancer cell growth (IC50).
Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline test compound in the growth medium. After 24 hours, remove the old medium from the plate and add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium with DMSO, same concentration as the highest compound dose) and an untreated control (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Self-Validation: During this time, viable cells will form visible purple formazan crystals. Lack of crystal formation indicates cell death.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
Experimental Workflow: From Synthesis to Biological Hit
The following diagram outlines the logical flow for identifying bioactive quinoline derivatives.
Conclusion and Future Perspectives
The substituted quinoline core is a remarkably versatile and enduring scaffold in scientific research. Its continued prominence in medicinal chemistry highlights its capacity to interact with a diverse array of biological targets, leading to potent anticancer, antimicrobial, antiviral, and neuroprotective agents. The ongoing exploration of structure-activity relationships continues to yield compounds with improved potency and selectivity. In parallel, the unique photophysical properties of quinolines are being harnessed to create sophisticated chemosensors for applications in diagnostics and environmental monitoring.
Future research will likely focus on several key areas: the development of quinoline-based multi-target-directed ligands for complex diseases like cancer and Alzheimer's, the design of novel derivatives to overcome drug resistance in infectious diseases, and the expansion of their application in advanced materials, such as organic light-emitting diodes (OLEDs) and bio-imaging. The synthetic accessibility and chemical tunability of the quinoline nucleus ensure that it will remain a central motif in the discovery of novel, high-impact chemical entities for years to come.
References
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023). PubMed Central.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Heterocyclic Quinoline Derivatives as Innov
The Multifaceted Biological Activities of Bromoquinoline Compounds: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The introduction of a bromine substituent onto the quinoline ring profoundly influences the physicochemical properties and biological efficacy of these compounds, giving rise to a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive exploration of the biological activities of bromoquinoline compounds, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and examining critical structure-activity relationships.
Introduction: The Significance of the Bromoquinoline Scaffold
Quinoline and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus is a key approach to expanding chemical diversity and enhancing pharmacological profiles.[2] Among these modifications, bromination has emerged as a particularly effective strategy. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[3] This guide will provide a detailed examination of the diverse biological activities of bromoquinoline compounds, supported by experimental data and methodologies to empower researchers in their drug discovery endeavors.
Synthetic Strategies for Bromoquinoline Derivatives
The biological evaluation of bromoquinoline compounds is intrinsically linked to their synthetic accessibility. A variety of methods have been developed for the regioselective synthesis of bromoquinoline derivatives, each with its own advantages and challenges.
Direct Bromination
Direct bromination of the quinoline ring is a common approach, though controlling the regioselectivity can be challenging.[4] Reaction conditions, such as the choice of brominating agent (e.g., molecular bromine, N-Bromosuccinimide) and solvent, play a crucial role in determining the position of bromination.[5]
Skraup Synthesis and Variations
The Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce bromoquinolines by using a bromo-substituted aniline as a starting material. This approach offers good control over the initial placement of the bromine atom on the benzene ring of the quinoline scaffold.
Synthesis of Specific Isomers
The synthesis of specific bromoquinoline isomers is crucial for structure-activity relationship (SAR) studies. For instance, 5-bromoquinoline can be prepared from the reaction of quinoline with N-bromosuccinimide (NBS).[5] The synthesis of 8-bromoquinoline can be achieved through a reaction involving o-bromoaniline and acrolein diethyl acetal.[2][6]
Anticancer Activity of Bromoquinoline Compounds
Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, with their cytotoxic effects attributed to various mechanisms of action.[4][7]
Mechanism of Action: Targeting Fundamental Cellular Processes
The anticancer activity of many bromoquinolines stems from their ability to interfere with critical cellular machinery involved in cell proliferation and survival.
-
Topoisomerase Inhibition: A key mechanism of action for several bromoquinoline compounds is the inhibition of topoisomerase enzymes, particularly topoisomerase I.[4][5] These enzymes are essential for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, bromoquinolines can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[5] 5,7-Dibromo-8-hydroxyquinoline is a notable example of a bromoquinoline derivative that exhibits potent topoisomerase I inhibitory activity.[5]
-
Induction of Apoptosis: Bromoquinoline compounds can induce apoptosis through various pathways. Some derivatives have been shown to trigger p53/Bax-dependent apoptosis by activating the transcriptional activity of the tumor suppressor protein p53.[8] The activation of caspases, key executioner enzymes in the apoptotic cascade, is another common mechanism.[9]
-
Kinase Inhibition: Certain bromoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10] For example, some analogs are suggested to exert their cytotoxic effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[7]
Diagram: Anticancer Mechanism of Bromoquinolines
Caption: Proposed antimicrobial mechanism of bromoquinoline compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bromoquinoline compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the bromoquinoline compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Neuroprotective Potential
Emerging evidence suggests that bromoquinoline derivatives may also possess anti-inflammatory and neuroprotective properties, expanding their therapeutic potential.
Anti-inflammatory Activity
Some quinoline derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [12][13][14]These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.
Experimental Protocol: COX Inhibition Assay
A common method to assess COX-1 and COX-2 inhibition is through a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme. [15][16] Procedure Outline:
-
A reaction mixture containing the COX enzyme (COX-1 or COX-2), a heme cofactor, and a suitable buffer is prepared.
-
The bromoquinoline compound is pre-incubated with the enzyme.
-
Arachidonic acid, the substrate, is added to initiate the reaction.
-
The peroxidase activity is measured by monitoring the appearance of an oxidized chromogenic or fluorogenic substrate.
-
The IC50 value is determined by measuring the concentration of the compound that causes 50% inhibition of enzyme activity.
Neuroprotective Effects
While research is still in its early stages, some quinoline-based compounds have shown promise as neuroprotective agents. [17][18]Their antioxidant properties and ability to chelate metal ions may contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. [19]Furthermore, the modulation of signaling pathways involved in neuronal survival and the inhibition of enzymes like acetylcholinesterase are potential mechanisms of neuroprotection. [20]The effect of some bromo-compounds on stimulating neurite outgrowth has also been observed, suggesting a potential role in neuronal repair. [21] Experimental Protocol: Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cells, a key aspect of neuronal development and regeneration.
Procedure Outline:
-
Neuronal cells (e.g., PC12 or primary neurons) are cultured in a suitable medium.
-
The cells are treated with various concentrations of the bromoquinoline compound.
-
After a defined incubation period, the cells are fixed and stained.
-
Neurite length and branching are quantified using microscopy and image analysis software.
-
An increase in neurite outgrowth compared to control cells indicates a potential neurotrophic effect.
Structure-Activity Relationships (SAR)
The biological activity of bromoquinoline compounds is highly dependent on the position and number of bromine substituents, as well as the presence of other functional groups on the quinoline ring.
-
Position of Bromine: The location of the bromine atom significantly influences the compound's activity. For instance, in anticancer studies, compounds with bromine at the C-5 and C-7 positions often exhibit potent antiproliferative effects. [22]* Multiple Halogenation: The presence of multiple bromine atoms can enhance biological activity. For example, 5,7-dibromo-8-hydroxyquinoline is generally more potent than its mono-bromo counterparts. [22]* Other Substituents: The introduction of other functional groups, such as hydroxyl, methoxy, or nitro groups, in combination with bromine can further modulate the biological activity. [4][22]For example, the presence of a hydroxyl group at the C-8 position often leads to enhanced anticancer and antimicrobial properties.
Conclusion and Future Directions
Bromoquinoline compounds represent a versatile and promising class of molecules with a wide range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging potential in anti-inflammatory and neuroprotective applications, underscores their importance in drug discovery. The continued exploration of the bromoquinoline scaffold, guided by a thorough understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed molecular interactions with their biological targets.
References
- Benchchem. (2025).
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
- Benchchem. (2025). A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines.
- Benchchem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.
- Benchchem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.
- Benchchem. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.
- PubMed. (n.d.).
- Benchchem. (2025).
- Google Patents. (n.d.).
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]
- Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
- PubMed. (n.d.). Effects of p-bromophenacyl bromide on neurite growth at different levels of nerve growth factor. [Link]
- Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 29.
- ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]
- PubMed Central (PMC). (n.d.). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. [Link]
- Benchchem. (2025). Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents.
- Bohrium. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.). Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. [Link]
- ResearchGate. (2016). (PDF) Effects of quinoline-based compounds on neuronal cells. [Link]
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
- ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]
- PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]
- PubMed. (2021).
- PubMed. (n.d.).
- PubMed Central (PMC). (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
- ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
- PubMed Central (PMC). (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]
- ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
- MDPI. (n.d.). Stimulation of Neurite Outgrowth in Cerebrocortical Neurons by Sodium Channel Activator Brevetoxin-2 Requires Both N-Methyl-D-aspartate Receptor 2B (GluN2B) and p21 Protein (Cdc42/Rac)
- PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
- PubMed. (1995). Neuroprotective mechanism of bromocriptine. [Link]
- ResearchGate. (n.d.). Syntheses of quinoline-derived compounds. Reagents and conditions were.... [Link]
- PubMed Central (PMC). (n.d.). The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth. [Link]
- DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]
- PubMed. (2025).
- MDPI. (n.d.). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. [Link]
- PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]
- MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
- Pharmacognosy Magazine. (2013).
Sources
- 1. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationship of anticancer drug candidate quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [mdpi.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of p-bromophenacyl bromide on neurite growth at different levels of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the quinoline motif, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical properties that make this scaffold so amenable to drug design, explore its diverse mechanisms of action across various disease states, and provide insights into the rational design and synthesis of novel quinoline-based therapeutics. This guide will move beyond a simple recitation of facts, instead focusing on the underlying principles and experimental logic that drive the successful application of quinoline chemistry in the pursuit of new medicines.
The Enduring Significance of the Quinoline Core
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a nitrogen-containing heterocycle that has captivated medicinal chemists for over a century.[3][4] Its enduring appeal stems from a confluence of favorable properties:
-
Structural Rigidity and Planarity: The fused ring system imparts a high degree of rigidity, which can be advantageous for specific binding to biological targets such as enzymes and receptors.[5]
-
Chemical Versatility: The quinoline ring system is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[4][6] This synthetic tractability has given rise to vast libraries of derivatives.
-
Pharmacokinetic Profile: Many quinoline derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, a critical consideration in drug development.[7]
-
Broad-Spectrum Biological Activity: The quinoline scaffold is a versatile pharmacophore, with derivatives demonstrating potent activity against a wide range of diseases, including infectious diseases, cancer, and neurodegenerative disorders.[1][2]
Synthetic Strategies: Building the Quinoline Core
The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of substituted quinolines. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Classical Synthesis Methods
Several classical methods have been the workhorses of quinoline synthesis for decades:
-
Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce the quinoline core.[8][9]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[8][9]
-
Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[10][11]
-
Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[9][12]
These methods, while foundational, often require harsh reaction conditions. Modern synthetic chemistry has focused on developing milder and more efficient protocols.[13]
Modern and Greener Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient methods for quinoline synthesis. These include:
-
Transition Metal-Catalyzed Reactions: Catalysts based on metals like palladium, copper, and gold have enabled novel and efficient routes to quinolines under milder conditions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[14]
-
Multi-Component Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient and atom-economical approach to complex quinoline derivatives.[14]
The Pharmacological Versatility of Quinoline Derivatives
The true power of the quinoline scaffold lies in its ability to serve as a template for the development of drugs targeting a wide array of biological processes.
Antimalarial Agents: A Historical Stronghold
The quinoline core is arguably most famous for its role in the fight against malaria.[15][16] Quinine, a natural product isolated from the bark of the Cinchona tree, was the first effective treatment for malaria. This paved the way for the development of synthetic quinoline antimalarials like chloroquine, mefloquine, and primaquine.[17][18]
Mechanism of Action: Quinoline antimalarials are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[17][19][20] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[21][22] Quinoline drugs are weak bases that accumulate in the acidic food vacuole of the parasite.[17] Here, they are believed to cap the growing hemozoin crystals, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[21]
Experimental Workflow: In Vitro Antimalarial Assay
A common method to assess the efficacy of new quinoline derivatives against Plasmodium falciparum is the SYBR Green I-based fluorescence assay.
Caption: Workflow for in vitro antimalarial activity screening.
Anticancer Agents: A Multifaceted Approach
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth.[3][23][24]
Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of some quinoline derivatives allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[23] Others act as topoisomerase inhibitors, enzymes that are crucial for managing DNA topology during replication.[7]
-
Tyrosine Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[7] For example, several approved cancer drugs, such as lapatinib and cabozantinib, feature a quinoline core.
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells and can also cause them to arrest at various stages of the cell cycle, preventing their proliferation.[23][24]
-
Anti-Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[23]
Signaling Pathway: Quinoline-based Tyrosine Kinase Inhibition
Caption: Inhibition of RTK signaling by a quinoline-based inhibitor.
Antibacterial and Antiviral Agents
The quinoline scaffold is also present in a number of antimicrobial drugs.[25][26][27]
-
Antibacterial Activity: The quinolone class of antibiotics, which are structurally related to quinolines, are broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[28] More recent research has focused on developing novel quinoline derivatives with activity against multidrug-resistant bacterial strains.[25]
-
Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents against a range of viruses, including HIV, herpes simplex virus, and coronaviruses.[10][11][29] Their mechanisms of action can vary, from inhibiting viral enzymes like reverse transcriptase and proteases to interfering with viral entry into host cells.[28][30] For instance, saquinavir, an HIV protease inhibitor, contains a quinoline moiety.[10] A recent study highlighted a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro) with potent antiviral and anti-inflammatory effects in vivo.[29]
Neurodegenerative Diseases
There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[31][32][33]
Therapeutic Strategies:
-
Acetylcholinesterase Inhibition: Some quinoline derivatives are effective inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[31] Increasing acetylcholine levels is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
-
Modulation of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Certain quinoline compounds have been shown to modulate Aβ aggregation, potentially preventing the formation of toxic plaques.[34]
-
Metal Chelation: Dysregulation of metal ions, such as zinc, copper, and iron, is implicated in the pathology of neurodegenerative diseases. Some quinoline derivatives can act as metal chelators, helping to restore metal ion homeostasis.[35]
Structure-Activity Relationships (SAR): Rational Drug Design
The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR) – how changes in the chemical structure of a molecule affect its biological activity.[36][37]
Key SAR Considerations for 4-Aminoquinolines (e.g., Chloroquine):
| Position | Substitution | Effect on Antimalarial Activity |
| 7 | Electron-withdrawing group (e.g., -Cl) | Essential for high potency.[38] |
| 4 | Amino group with a flexible side chain | Crucial for activity; the nature and length of the side chain influence potency and pharmacokinetics.[38] |
| 3 | Methyl group | Can reduce toxicity but may also decrease activity.[38] |
| 8 | Amino group | Important for activity against the liver stages of the malaria parasite (e.g., primaquine).[16] |
Systematic modification of the quinoline scaffold and analysis of the resulting changes in biological activity allow medicinal chemists to rationally design more effective and safer drugs.[39][40]
Future Perspectives and Challenges
The quinoline scaffold will undoubtedly continue to be a valuable starting point for the discovery of new drugs. Future research will likely focus on:
-
Development of Novel Hybrids: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[1][6]
-
Targeting Drug Resistance: Designing new quinoline derivatives that can overcome existing mechanisms of drug resistance, particularly in infectious diseases and cancer.[17][41]
-
Improving Selectivity and Reducing Off-Target Effects: Fine-tuning the structure of quinoline-based drugs to improve their selectivity for their intended targets, thereby minimizing side effects.[7]
-
Application of New Technologies: Utilizing computational modeling, artificial intelligence, and high-throughput screening to accelerate the discovery and optimization of new quinoline-based drug candidates.
However, challenges remain, including the potential for cardiotoxicity with some quinoline derivatives and the need to overcome poor bioavailability for certain compounds.[7]
Conclusion
The quinoline scaffold is a testament to the power of a "privileged" structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has solidified its position as a cornerstone of drug discovery. From the historical success of antimalarial agents to the cutting-edge development of targeted cancer therapies and novel antiviral agents, the quinoline story is one of continuous innovation. As our understanding of disease biology deepens and our synthetic capabilities expand, the versatile quinoline scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.
References
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.
- Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed Central.
- Antimalarial Drugs with Quinoline Nucleus and Analogs. ResearchGate.
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2009). ACS Publications.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). PubMed Central.
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate.
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate.
- Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2012). ACS Publications.
- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.
- Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr.
- Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. (2010). PubMed.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.
- Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. ResearchGate.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. PubMed.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. SciSpace.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (2012). PubMed Central.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS.
- Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. (2020). PubMed.
- New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.net.
- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2021). PubMed.
- Antiviral Properties of Quinolone-based Drugs. Bentham Science Publishers.
- List of Antimalarial quinolines. Drugs.com.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
- The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
- Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (2018). PubMed.
- Various therapeutic uses of Quinoline. ResearchGate.
- Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2022). PubMed Central.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). PubMed Central.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.
- Current progress toward synthetic routes and medicinal significance of quinoline. ResearchGate.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PubMed Central.
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 20. journals.co.za [journals.co.za]
- 21. pnas.org [pnas.org]
- 22. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 23. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 24. ijrpr.com [ijrpr.com]
- 25. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. news-medical.net [news-medical.net]
- 30. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. walshmedicalmedia.com [walshmedicalmedia.com]
- 32. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 33. Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents (2023) | Manendra S. Chauhan | 15 Citations [scispace.com]
- 34. researchgate.net [researchgate.net]
- 35. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. youtube.com [youtube.com]
- 39. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design | MDPI [mdpi.com]
- 41. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 6-bromoquinoline-2-carboxylate in Modern Organic Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a vast array of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Specifically, quinoline-2-carboxylates are crucial precursors for biologically active molecules and serve as valuable ligands in metal-catalyzed reactions.[1][3] Methyl 6-bromoquinoline-2-carboxylate emerges as a particularly strategic building block. Its structure incorporates a reactive bromine atom at the C-6 position, which is primed for functionalization, and a methyl ester at the C-2 position, which can be further modified or used to modulate the electronic properties of the molecule. This unique combination makes it an ideal substrate for a variety of cross-coupling reactions, enabling the rapid diversification of the quinoline core and the construction of complex molecular architectures.[4]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design and provide detailed, field-proven experimental procedures for researchers in organic synthesis and drug development.
Compound Properties:
-
Chemical Name: this compound
-
CAS Number: 623583-88-0[5]
-
Molecular Formula: C₁₁H₈BrNO₂[5]
-
Molecular Weight: 266.09 g/mol [5]
-
Appearance: Off-white to pink solid[5]
Part 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] It provides a powerful method for constructing biaryl or vinyl-substituted quinoline systems, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle, a well-established paradigm in cross-coupling chemistry, involves three key steps:[8]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of base and solvent system is critical. An aqueous base (e.g., Na₂CO₃, K₃PO₄) in a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is common, ensuring the activation of the boronic acid while maintaining solubility for the organic substrates.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Methyl 6-arylquinoline-2-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or 1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the organic solvent (e.g., Toluene) and a 2M aqueous solution of the base (e.g., Na₂CO₃). The typical solvent ratio is 4:1 organic to aqueous. Ensure solvents have been degassed prior to use by sparging with inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with specialized ligands like dppf can improve efficiency. |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential to activate the boronic acid for transmetalation. K₃PO₄ is often effective for less reactive boronic acids.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is standard. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the base and boronic salt. |
| Temperature | 80 - 100 °C | Heating is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[6] |
Part 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds.[9] This reaction is indispensable for synthesizing a wide range of pharmaceutical compounds, where the arylamine motif is prevalent. For this compound, this reaction opens a direct path to 6-aminoquinoline derivatives.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] A key difference lies in the nature of the nucleophile.
-
Ligand Choice: The reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., Xantphos, BINAP, DavePhos) are crucial.[10] They promote the challenging reductive elimination step to form the C-N bond and stabilize the monoligated Pd(0) species, which is the active catalyst for oxidative addition.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of Methyl 6-(amino)quinoline-2-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4-6 mol%) or (±)-BINAP (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the this compound and the desired amine.
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Seal the tube tightly and heat the reaction mixture in a pre-heated oil bath to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a short pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.[10] |
| Ligand | Xantphos, (±)-BINAP, DavePhos | Bulky, electron-rich phosphine ligands are essential. Xantphos, with its large bite angle, is particularly effective in preventing β-hydride elimination and promoting reductive elimination.[10] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is critical. NaOtBu is a common and effective choice for a wide range of amine and aryl halide couplings.[10] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst.[10] |
| Temperature | 90 - 120 °C | Elevated temperatures are necessary to overcome the activation barriers of the catalytic cycle, especially for less reactive aryl bromides. |
Part 3: Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[11] This reaction provides direct access to arylalkynes, which are versatile intermediates and important structural motifs in natural products, pharmaceuticals, and organic materials.[12]
Mechanistic Rationale
The Sonogashira reaction uniquely employs a dual catalytic system:[13][14]
-
The Palladium Cycle: This cycle is analogous to those previously discussed, involving oxidative addition of the aryl halide to a Pd(0) center, followed by transmetalation and reductive elimination.
-
The Copper Cycle: The copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a highly reactive copper(I) acetylide intermediate. This species is what participates in the transmetalation step with the Pd(II) complex, transferring the alkynyl group to the palladium.
The use of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical, as it serves to deprotonate the alkyne and neutralize the H-Br byproduct.[12]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of Methyl 6-(alkynyl)quinoline-2-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (e.g., THF) to dissolve the solids, followed by the amine base (e.g., TEA).[12]
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50-80 °C for 4-16 hours. The optimal temperature depends on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the amine salt and residual base.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ. It is highly effective for this transformation. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for the formation of the copper acetylide intermediate, which is the key species in the transmetalation step.[11] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | The amine base is multifunctional: it deprotonates the alkyne, serves as a ligand for the copper, and acts as a scavenger for the HBr generated.[13] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are preferred to ensure solubility of all components, including the catalyst and any polar intermediates. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at room temperature. Gentle heating may be required for less reactive aryl bromides or sterically hindered alkynes.[12] |
Safety and Handling
This compound and related halogenated heterocycles should be handled with care in a well-ventilated fume hood. Assume the compound is harmful if swallowed and causes skin and serious eye irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
-
Catalysts and Reagents: Palladium catalysts, strong bases (NaOtBu), and organic solvents carry their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized quinoline derivatives. Its susceptibility to palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—provides reliable and efficient pathways to generate molecular diversity. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full synthetic potential of this valuable intermediate in their drug discovery and materials science programs.
References
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI.
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Europe PMC.
- Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
- Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. PubChem.
- methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. PubChem.
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
- Methyl 8-bromoquinoline-2-carboxylate. MySkinRecipes.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Alberta Libraries.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- 6,8-Dibromoquinoline. PMC - NIH.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Sonogashira coupling. Wikipedia.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
Sources
- 1. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]
- 5. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 29922229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. chemscene.com [chemscene.com]
The Strategic Application of Methyl 6-bromoquinoline-2-carboxylate in Modern Pharmaceutical Synthesis
Introduction: In the landscape of contemporary drug discovery and development, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its rigid, bicyclic framework to a multitude of therapeutic agents. Among the diverse array of functionalized quinolines, Methyl 6-bromoquinoline-2-carboxylate has emerged as a particularly strategic building block. Its carefully orchestrated arrangement of functional groups—a reactive bromine atom, a modifiable ester, and the intrinsic quinoline nitrogen—provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of the practical applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of advanced pharmaceutical intermediates.
The utility of this compound is primarily centered on its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a synthetic handle for the introduction of a wide range of substituents, enabling the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This is particularly relevant in the development of targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount.
Core Properties and Synthesis of this compound
Before delving into its applications, it is essential to understand the fundamental characteristics and preparation of this key intermediate.
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Off-white to pink solid |
| Storage | Sealed in a dry, room temperature environment |
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-bromoquinoline-2-carboxylic acid. A robust and scalable protocol for this transformation is detailed below.
Protocol 1: Synthesis of this compound[1]
This protocol describes the acid-catalyzed esterification of 6-bromoquinoline-2-carboxylic acid.
Materials:
-
6-Bromoquinoline-2-carboxylic acid
-
Methanol (MeOH)
-
Methanesulfonic acid (MsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
Procedure:
-
A mixture of 6-bromo-2-quinolinecarboxylic acid (1.0 eq) and methanesulfonic acid (0.26 eq) in methanol is refluxed for 6 hours.
-
Upon completion of the reaction, the mixture is cooled and neutralized with an aqueous solution of sodium bicarbonate.
-
The resulting suspension is slowly cooled to 20 °C and stirred overnight.
-
The solid product is collected by filtration and the filter cake is washed with water.
-
The solid is dried in a vacuum oven at 50 °C to yield this compound.
Expected Yield: ~85%
Application in the Synthesis of Pharmaceutical Scaffolds via Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
The Suzuki-Miyaura Coupling: A Gateway to 6-Arylquinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 6-position, a common strategy in the development of kinase inhibitors.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene and Water, 4:1)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-95% (highly dependent on the specific arylboronic acid used)
The Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable in pharmaceutical synthesis for introducing nitrogen-containing heterocycles or primary/secondary amines, which can serve as crucial pharmacophores for target engagement.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Expected Yield: 65-85% (highly dependent on the specific amine and reaction conditions)
Application in the Synthesis of PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[2][3] The quinoline scaffold is a common feature in many PI3K inhibitors. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its utility as a key intermediate in the synthesis of advanced precursors for such inhibitors is well-established in patent literature.[2][3] The functional handles on the molecule allow for the strategic construction of the complex pharmacophores required for potent and selective inhibition.
Conclusion
This compound is a high-value building block in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides medicinal chemists with a powerful tool for the rapid diversification of the quinoline scaffold. The protocols outlined in this guide provide a solid foundation for the application of this compound in the synthesis of novel therapeutic agents, particularly in the realm of targeted cancer therapies. As the demand for more sophisticated and selective drugs continues to grow, the strategic application of such versatile intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Google Patents. Salts and processes of preparing a PI3K inhibitor.
- Google Patents. Pi3k inhibitors and methods of making and using the same.
- Wikipedia.
Sources
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 6-bromoquinoline-2-carboxylate
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This nitrogen-containing heterocyclic system is a key structural component in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] In the realm of oncology, quinoline derivatives have emerged as particularly potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[5][6][7] Dysregulation of kinase activity is a frequent driver of tumorigenesis, making them a prime target for therapeutic intervention.[8][9]
Methyl 6-bromoquinoline-2-carboxylate serves as a highly versatile and strategic starting material for the synthesis of a diverse array of kinase inhibitors. The rationale for its utility lies in its distinct functionalities: the quinoline core provides a rigid scaffold for molecular recognition by the target kinase, the bromo-substituent at the 6-position offers a reactive handle for introducing molecular diversity through cross-coupling reactions, and the methyl ester at the 2-position can be readily modified to fine-tune the compound's physicochemical properties and target engagement.[10] This application note provides a comprehensive guide to the synthetic strategies and detailed protocols for leveraging this compound in the development of novel kinase inhibitors.
Core Synthetic Strategies: Building Complexity from a Versatile Scaffold
The synthetic utility of this compound primarily revolves around the strategic modification of the 6-bromo position and the 2-carboxylate group. Palladium-catalyzed cross-coupling reactions are the workhorses for functionalizing the C-Br bond, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.[10][11] Concurrently, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate solubility, cell permeability, and interaction with the target protein.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position
The bromine atom at the 6-position of the quinoline ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[12][13] This allows for the introduction of diverse aryl and heteroaryl moieties, which can occupy key pockets within the kinase active site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[14][15][16] This is a crucial transformation for installing amine-containing side chains that can form critical hydrogen bond interactions with the hinge region of the kinase, a common binding motif for type I kinase inhibitors.
The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions and must be optimized for each specific substrate combination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-arylquinoline-2-carboxylate derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | K₃PO₄ | DMF/H₂O (5:1) | 110 | 16 | 78 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[14]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)
-
Xantphos or other suitable phosphine ligand (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube or reaction vial.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 90-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6-aminoquinoline-2-carboxylate derivative.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Xantphos | NaOtBu | Toluene | 110 | 16 | 88 |
| 2 | Morpholine | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
| 3 | Benzylamine | DavePhos | K₃PO₄ | Toluene | 100 | 18 | 75 |
Protocol 3: Hydrolysis of the Methyl Ester and Amide Bond Formation
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modification is often crucial for improving the pharmacokinetic properties and target engagement of the final inhibitor.
Step 1: Hydrolysis
-
Dissolve the methyl 6-substituted-quinoline-2-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (2-4 equivalents).
-
Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add the desired amine (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.
Visualization of Synthetic Pathways and Workflows
Synthetic Pathway for Kinase Inhibitors
Caption: General synthetic routes to kinase inhibitors from this compound.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Characterization and Analysis
The synthesized compounds must be thoroughly characterized to confirm their identity, purity, and structure. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the desired substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize diverse libraries of quinoline-based compounds. Future efforts in this area could focus on exploring a wider range of coupling partners, developing more efficient and sustainable catalytic systems, and employing advanced drug design techniques to optimize the potency and selectivity of the resulting kinase inhibitors.[5] The continued exploration of the chemical space around the quinoline scaffold holds significant promise for the discovery of next-generation anticancer therapies.[6]
References
- Jain, S., & Pathania, S. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. RSC Medicinal Chemistry, 12(10), 1636-1654.
- Sharma, P., & Kumar, V. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18695-18721.
- Verma, A., et al. (2023). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Organic Chemistry, 27(12), 1017-1035.
- Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 845-862.
- Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
- Kumar, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Sultan, S., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, e202500279.
- Gerlach, C., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry, 59(17), 7737-7752.
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- El-Damasy, A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5085.
- Chen, H., et al. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry, 67(1), 183-195.
- Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv, 2023.03.17.533119.
- Wang, J., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Khan, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1247-1262.
- Wang, J., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
- Liddle, J., et al. (2016). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 7(12), 1152-1157.
- Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 20(14), e202500279.
- Iacobazzi, A., et al. (2020).
- Khan, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1247-1262.
- Cameron, M. (2010). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider Synthetic Pages.
- Wishart, G., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 945-1033.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Zhang, T., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 241-246.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stork: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) [storkapp.me]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for the Quantitative Analysis of Methyl 6-bromoquinoline-2-carboxylate
Abstract & Introduction
Methyl 6-bromoquinoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, making the precise and accurate quantification of this intermediate critical for ensuring the quality, efficacy, and safety of final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to robust, validated analytical methods for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals.
The primary focus is a detailed High-Performance Liquid Chromatography (HPLC) method, which offers high sensitivity and reproducibility for routine analysis. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method and a protocol for purity assessment by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented. The causality behind methodological choices is explained, and each protocol is structured to meet stringent regulatory expectations for data integrity and reliability, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Physicochemical Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₈BrNO₂[3]
-
Molecular Weight: 266.09 g/mol [3]
-
Structure:

Strategic Overview of Analytical Methodologies
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the objective of the analysis. For this compound, three complementary methods are recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity and assay determination of non-volatile to semi-volatile organic molecules in the pharmaceutical industry.[4] The presence of a strong UV-absorbing quinoline chromophore makes UV detection highly effective. A reversed-phase method provides excellent resolution and robustness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the parent compound, 6-bromoquinoline-2-carboxylic acid, is non-volatile and requires derivatization for GC analysis, the target analyte is a methyl ester.[5] This esterification significantly increases its volatility, making it directly amenable to GC-MS analysis. This technique offers exceptional specificity due to its ability to separate compounds based on their mass-to-charge ratio, providing orthogonal data to HPLC.[6][7]
-
Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement, meaning the signal response is directly proportional to the number of nuclei, allowing for purity determination without the need for a specific reference standard of the same compound.[8] It is an invaluable tool for characterizing reference materials and confirming the identity and purity of key intermediates.[9]
The following diagram illustrates the general decision-making workflow for selecting an appropriate analytical method.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinoline Derivatives
Abstract
This comprehensive guide provides a detailed framework for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinoline derivatives. These heterocyclic compounds are foundational in pharmaceutical development, environmental analysis, and material science, necessitating accurate and reliable quantification. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal reasoning behind critical methodological choices, from stationary phase selection to mobile phase optimization. We present two detailed, field-proven protocols for isocratic and gradient separations, complete with system suitability criteria to ensure self-validating, trustworthy results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish, optimize, and validate HPLC methods for this important class of molecules.
The Analytical Challenge: Understanding Quinoline Chemistry in HPLC
Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds. Their analysis by reversed-phase HPLC presents a unique set of challenges primarily rooted in their chemical nature. The nitrogen atom in the quinoline ring is basic, with a pKa typically around 4.9. This means its ionization state is highly dependent on the mobile phase pH.[1]
At a pH below its pKa, the quinoline nitrogen becomes protonated, carrying a positive charge. This charge can lead to undesirable secondary interactions with the stationary phase. The silica backbone of most reversed-phase columns contains residual silanol groups (Si-OH) that are deprotonated and negatively charged at pH values above ~3.5. The electrostatic attraction between the protonated quinoline and negatively charged silanols is a primary cause of significant peak tailing, poor peak shape, and unreliable quantification.[1] Therefore, a successful HPLC method must actively manage these interactions.
The Strategic Pillars of Method Development
A robust HPLC method is not a matter of chance but of systematic, knowledge-driven optimization. The strategy revolves around controlling the interactions between the analyte, the stationary phase, and the mobile phase.
Pillar I: Stationary Phase (Column) Selection
While the octadecyl (C18) column is a workhorse in reversed-phase chromatography, it is not always the optimal choice for basic compounds like quinolines.[2] The hydrophobicity of the C18 chains provides the primary retention mechanism, but alternative stationary phases can offer different, beneficial interaction modes.
-
End-Capped C18 Columns: It is critical to use a high-quality, end-capped C18 column. End-capping chemically deactivates most of the residual silanol groups, significantly reducing the sites available for secondary ionic interactions and thus minimizing peak tailing.[1]
-
Alternative Stationary Phases: For complex mixtures of quinoline derivatives, where subtle differences in structure must be resolved, alternative phases can provide enhanced selectivity.
-
Naphthylpropyl Phases: These columns have demonstrated superior selectivity for separating structurally similar quinoline alkaloids like quinine and quinidine, where standard C18 phases failed.[2][3] The retention mechanism involves not only hydrophobic interactions but also π-π stacking interactions between the electron-rich naphthyl groups and the aromatic quinoline ring system.
-
Pentafluorophenyl (PFP) Phases: These phases offer a unique selectivity profile due to multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, making them effective for separating isomers and closely related compounds.[4]
-
Pillar II: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in HPLC.[5][6] For quinoline derivatives, its composition, and particularly its pH, are paramount.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[7]
-
Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[7]
-
Methanol can offer different selectivity and is sometimes a better choice for resolving critical pairs that co-elute with acetonitrile.[1] It is also a more cost-effective option.
-
-
pH Control: This is the most critical parameter. To ensure consistent protonation of the quinoline nitrogen and minimize interactions with silanols, the mobile phase pH should be maintained at a low level, typically between 2.5 and 3.5.[1] This ensures the analyte exists in a single, stable ionic form.
-
Buffers and Additives:
-
Buffers (e.g., Phosphate, Formate): Using a buffer at a concentration of 10-25 mM is essential to control and maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[8]
-
Acidic Additives (e.g., TFA, Formic Acid): Trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) are commonly used to achieve and maintain low pH. Formic acid is preferred for mass spectrometry (MS) applications as it is more volatile.[9]
-
Tailing Suppressors (e.g., TEA): In cases where peak tailing persists even at low pH, a competing base like triethylamine (TEA) can be added to the mobile phase. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from the quinoline analytes.[1]
-
Pillar III: Detection
The conjugated aromatic ring system of quinoline derivatives makes them strong chromophores, ideally suited for UV-Vis detection.[10]
-
Wavelength Selection: The optimal detection wavelength should be chosen at the absorbance maximum (λ-max) of the analyte to ensure the highest sensitivity. For quinoline itself, a wavelength of 225 nm provides a strong signal.[10][11] For substituted derivatives, the λ-max may shift, and a photodiode array (PDA) detector is invaluable during method development to determine the optimal wavelength for each component. For N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA), a detection wavelength of 340 nm was found to be suitable.[12]
Visualized Workflows and Logic
Effective method development follows a logical progression. The following diagrams illustrate the general experimental workflow and the decision-making process.
Caption: General experimental workflow for HPLC analysis.
Caption: Decision logic for method development.
Field-Proven Experimental Protocols
The following protocols provide robust starting points for the analysis of quinoline derivatives. They must be validated for each specific application according to ICH guidelines.[4][13]
Protocol 1: Isocratic Purity Assessment of a Quinoline Derivative
This method is designed for the routine quality control and purity assessment of a single, synthesized quinoline compound.
A. Materials and Reagents
-
Analyte: Quinoline derivative standard and sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA)
-
Methanol (HPLC Grade, for sample dissolution)
B. HPLC System and Conditions
-
System: HPLC with Isocratic Pump, Autosampler, Column Thermostat, and UV/PDA Detector.
-
Data System: Chromatography Data Station (CDS)
| Parameter | Condition | Rationale |
| Column | End-capped C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard phase with reduced silanol activity. |
| Mobile Phase | Acetonitrile : Water : TFA (60:40:0.1, v/v/v) | Simple isocratic phase with low pH for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at appropriate λ-max (e.g., 225 nm) | High sensitivity for the quinoline chromophore.[10] |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common impurities. |
C. Sample Preparation
-
Prepare a stock solution of the quinoline derivative standard at 1.0 mg/mL in Methanol.[14]
-
From the stock, prepare a working standard of 50 µg/mL in the mobile phase.
-
Prepare the sample for analysis by dissolving it in Methanol to an approximate concentration of 1.0 mg/mL, then dilute to 50 µg/mL with the mobile phase.
-
Filter all working solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[15]
D. System Suitability Test (SST) Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Protocol 2: Gradient Separation of a Mixture of Quinoline Analogues
This method is suitable for separating a more complex mixture, such as a library of synthesized derivatives or an analysis of metabolites in a biological matrix.[16]
A. Materials and Reagents
-
Analytes: Mixture of quinoline derivatives
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (HPLC Grade)
B. HPLC System and Conditions
-
System: HPLC with Gradient Pump, Autosampler, Column Thermostat, and PDA Detector.
-
Data System: Chromatography Data Station (CDS)
| Parameter | Condition | Rationale |
| Column | Naphthylpropyl or PFP (e.g., 150 x 4.6 mm, 5 µm) | Alternative selectivity for resolving closely related structures.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with low pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with low pH. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35°C | Slightly elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | PDA Scan (210-400 nm), Extract at λ-max | Allows for individual peak tracking and purity assessment. |
| Run Time | 30 minutes | Allows for full gradient range and column re-equilibration. |
C. Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
D. Sample Preparation
-
Prepare a stock solution containing the mixture of quinoline derivatives in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the stock solution to an appropriate working concentration using the initial mobile phase conditions (20% B).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[17]
E. System Suitability Test (SST) Inject a standard mixture five times. The system is suitable if the following criteria are met for all key peaks:
-
Resolution between critical pairs: ≥ 1.5
-
Tailing Factor: ≤ 1.8
-
%RSD of Retention Times: ≤ 1.0%
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanols. 2. Column overload. | 1. Lower mobile phase pH to 2.5-3.0; use an end-capped column; add TEA (0.1%) as a competing base.[1] 2. Dilute the sample. |
| Peak Fronting | 1. Sample overload. 2. Low column temperature. | 1. Reduce the injection concentration or volume.[1] 2. Increase the column temperature to 30-40°C. |
| Poor Resolution | 1. Inappropriate stationary phase. 2. Mobile phase is too strong or too weak. 3. Gradient is too steep. | 1. Switch to a column with different selectivity (e.g., Naphthylpropyl or PFP).[2] 2. Adjust the organic modifier percentage or switch from ACN to MeOH (or vice versa).[1] 3. Make the gradient shallower (increase the gradient time). |
| Variable Retention Times | 1. Unstable pH. 2. System not equilibrated. 3. Fluctuating column temperature. | 1. Use a buffer in the mobile phase (e.g., 10mM phosphate).[8] 2. Ensure the column is equilibrated for at least 10 column volumes before injection. 3. Use a column thermostat. |
Conclusion
The successful analysis of quinoline derivatives by HPLC is contingent upon a methodical approach that directly addresses their inherent chemical properties. By controlling the mobile phase pH to maintain a consistent ionization state and selecting a stationary phase that minimizes deleterious secondary interactions, it is possible to develop robust, reliable, and accurate methods. The protocols provided herein serve as validated starting points that, when combined with the strategic principles of method development, empower researchers to generate high-quality, reproducible data for this vital class of compounds.
References
- Benchchem. (n.d.). Optimizing Mobile Phase Composition for HPLC of Quinolones.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
- IOP Publishing. (n.d.). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- NIH. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijsred.com [ijsred.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. nacalai.com [nacalai.com]
Application Note: A Comprehensive Guide to Thin Layer Chromatography (TLC) for Monitoring Reactions of Methyl 6-bromoquinoline-2-carboxylate
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Thin Layer Chromatography (TLC) to monitor synthetic reactions involving Methyl 6-bromoquinoline-2-carboxylate. This key building block is frequently utilized in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. Mastery of its TLC analysis is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This guide moves beyond a simple protocol, delving into the chemical principles that govern the separation, providing troubleshooting strategies, and offering detailed, field-tested methodologies for common cross-coupling reactions.
Introduction: The Strategic Importance of TLC Monitoring
This compound is a versatile intermediate in medicinal chemistry. The quinoline core is a privileged scaffold found in numerous therapeutic agents, while the bromine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2] The methyl ester at the 2-position offers another site for functionalization, for instance, through amidation.[3]
Given this reactivity, accurately monitoring the conversion of the starting material to the desired product is paramount. Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique perfectly suited for this purpose.[4] It provides a real-time qualitative snapshot of the reaction mixture, allowing chemists to observe the consumption of reactants and the formation of products, thereby preventing premature workup of incomplete reactions or the decomposition of products from prolonged reaction times.
Understanding the Analyte: Physicochemical Properties and TLC Implications
The chromatographic behavior of this compound on a standard silica gel plate is dictated by its structure:
-
Quinoline Ring: The nitrogen atom in the quinoline ring is basic. On a standard silica gel plate, which is inherently acidic, this basic nitrogen can form strong ionic interactions, leading to significant band broadening or "tailing".[5]
-
Methyl Ester Group: This is a polar functional group capable of hydrogen bonding with the silanol groups of the stationary phase.
-
Bromo Group: This substituent has a minimal effect on polarity compared to the ester and the nitrogen heterocycle.
Collectively, these features render the molecule moderately polar. The most significant challenge in its TLC analysis is mitigating the tailing caused by the basic nitrogen.
Core Principles: Selecting the Right TLC System
Achieving clear and reproducible separation requires careful selection of both the stationary and mobile phases.
Stationary Phase: Silica Gel as the Primary Choice
Standard TLC plates coated with silica gel 60 containing a fluorescent indicator (F₂₅₄) are the recommended stationary phase.[6] The fluorescent indicator allows for easy, non-destructive visualization of UV-active compounds like quinolines.[7] If persistent tailing occurs even with mobile phase modifiers, switching to a more basic stationary phase like alumina can be considered, although silica gel is sufficient for most applications.[5]
Mobile Phase (Eluent): The Key to Resolution
The choice of eluent is the most critical factor in controlling the separation.[8]
-
Initial Solvent System: A binary mixture of a non-polar solvent and a polar solvent is a standard starting point. For a compound of intermediate polarity like this compound, a mixture of Hexanes and Ethyl Acetate (EtOAc) is ideal. Begin with a ratio of 80:20 or 70:30 (Hexanes:EtOAc).[9]
-
Tuning Polarity: The goal is to achieve a Retention Factor (Rƒ) value between 0.3 and 0.7 for the compound of interest.[5]
-
If Rƒ is too low (<0.3): The eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If Rƒ is too high (>0.7): The eluent is too polar. Decrease the proportion of the polar solvent.[10]
-
-
Mitigating Tailing (Critical Step): To counteract the acidic nature of the silica gel and prevent tailing of the basic quinoline spot, a small amount of a basic modifier must be added to the eluent. The most common and effective additive is Triethylamine (NEt₃) at a concentration of 0.1–2.0%.[1][5] This neutralizes the acidic silanol groups, resulting in sharp, symmetrical spots.
Visualization Techniques
-
Primary Method (Non-Destructive): As a highly conjugated aromatic system, this compound is strongly UV-active. Visualization under a UV lamp at 254 nm should be the first method used. The compound will appear as a dark purple or black spot against the green fluorescent background of the TLC plate.[11]
-
Secondary Methods (Destructive): If reaction byproducts are not UV-active, chemical stains can be employed after UV visualization.
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, appearing as temporary yellow-brown spots.[11]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, or alcohols. It appears as yellow spots on a purple background.[12]
-
Protocol 1: General Procedure for TLC Analysis
This protocol outlines the standard workflow for setting up and running a TLC analysis.
Materials:
-
Silica Gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
Pencil
-
Forceps
-
UV Lamp (254 nm)
-
Mobile Phase (e.g., 70:30 Hexanes:EtOAc + 0.5% NEt₃)
Methodology:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere becomes saturated with solvent vapors. Cover with the lid and let it equilibrate for 5-10 minutes.[13]
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each sample lane.[9]
-
Sample Preparation: Dissolve a small amount (a few crystals or a drop) of your starting material and reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting the Plate:
-
Dip a capillary tube into the starting material solution and gently touch it to the first tick mark on the origin. The spot should be small and concentrated, ideally 1-2 mm in diameter.[5]
-
In the next lane, spot the reaction mixture.
-
In the third lane, carefully spot the starting material first, and then spot the reaction mixture directly on top of it. This is the "co-spot" lane and is crucial for confirming the identity of the starting material spot in the reaction lane.[6]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[5] Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
Analysis: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization:
-
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[14]
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]
-
Assess the reaction progress by comparing the intensity of the starting material spot to the new product spot in the reaction mixture lane. The reaction is nearing completion when the starting material spot has disappeared or is very faint.
-
Application Example: Monitoring a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a common C-C bond-forming reaction used with aryl halides.[15] Monitoring this reaction is a perfect application of the TLC principles described.
Reaction: this compound + Arylboronic Acid → Methyl 6-arylquinoline-2-carboxylate
The product is typically less polar than the starting material due to the replacement of the polar C-Br bond with a less polar C-C bond and the addition of a bulky, non-polar aryl group. This results in the product having a higher Rƒ value than the starting material.
Protocol 2: Step-by-Step TLC Monitoring of a Suzuki Coupling
-
Prepare the TLC System: Use a mobile phase of 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine . Prepare the TLC chamber as described in Protocol 1.
-
Take a Time-Zero (t=0) Sample: Before adding the palladium catalyst, take a small aliquot of the reaction mixture.
-
Spot the t=0 Plate:
-
Lane 1: Starting Material (SM) - this compound
-
Lane 2: Co-spot (SM + t=0 mixture)
-
Lane 3: t=0 reaction mixture
-
-
Initiate and Monitor the Reaction: Add the catalyst and begin heating. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Run Subsequent TLC Plates: For each time point (t=1h, t=2h, etc.), spot a new plate:
-
Lane 1: Starting Material (SM)
-
Lane 2: Reaction Mixture (RM) at time 't'
-
-
Interpret the Results: Develop and visualize the plates. You should observe the spot corresponding to the starting material (lower Rƒ) diminish in intensity over time, while a new spot corresponding to the product (higher Rƒ) appears and intensifies. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation & Troubleshooting
Table 1: Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing of Spots | The quinoline nitrogen is interacting with the acidic silica gel.[5] | Add 0.1-2.0% triethylamine (NEt₃) or another amine base to the mobile phase.[1] |
| Sample is too concentrated.[9] | Dilute the sample before spotting. Ensure spots are small. | |
| Spots Remain at Origin (Rƒ ≈ 0) | Mobile phase is not polar enough to move the compound.[9] | Increase the proportion of the polar solvent (e.g., from 20% EtOAc to 40% EtOAc). |
| Spots at Solvent Front (Rƒ ≈ 1) | Mobile phase is too polar.[9] | Decrease the proportion of the polar solvent (e.g., from 30% EtOAc to 10% EtOAc). |
| No Spots Visible Under UV | Compound is not UV-active or concentration is too low. | Use a visualization stain like iodine or potassium permanganate.[9] Concentrate the sample before spotting. |
Table 2: Suggested Starting Mobile Phase Systems
| Solvent System (v/v) | Polarity | Typical Application |
| 80:20 Hexanes:Ethyl Acetate | Low-Medium | Good starting point for starting material and less polar products (e.g., Suzuki products). |
| 60:40 Hexanes:Ethyl Acetate | Medium | For more polar products or to increase a low Rƒ value. |
| 95:5 Dichloromethane:Methanol | Medium-High | For separating more polar compounds, such as products from amidation.[16] |
| Always add 0.1-2.0% Triethylamine (NEt₃) to any system used with silica gel. |
Visualized Workflows
The following diagrams illustrate the standard procedures for TLC analysis and optimization.
Caption: Standard experimental workflow for TLC reaction monitoring.
Caption: Logic diagram for optimizing a TLC mobile phase system.
References
- Benchchem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
- Benchchem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Washington State University. Monitoring Reactions by TLC. WSU Chemistry.
- Khan Academy.
- University of Wisconsin-Madison.
- University of California, Los Angeles.
- Chemistry LibreTexts. (2022).
- Oreate AI Blog. (2025). The Art of the Mobile Phase in Thin Layer Chromatography.
- University of Manitoba. (n.d.).
- Chemistry LibreTexts. (2020).
- Chemistry LibreTexts. (2025).
- Chemistry LibreTexts. (2022).
- Chemistry LibreTexts. (2022). 2.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mobile Phase of Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes & Protocols: The Strategic Role of Methyl 6-bromoquinoline-2-carboxylate in the Synthesis of Bioactive Molecules
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Methyl 6-bromoquinoline-2-carboxylate emerges as a particularly valuable building block, offering strategically positioned functional groups for molecular elaboration. The bromine atom at the C-6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. Simultaneously, the methyl ester at the C-2 position provides a reactive site for hydrolysis and subsequent amide bond formation, a key linkage in many drug candidates. This guide provides an in-depth exploration of this compound as a key intermediate, detailing its synthesis and outlining robust protocols for its derivatization into novel molecular entities with therapeutic potential.
Core Properties and Synthesis of the Key Intermediate
A thorough understanding of the starting material is paramount for successful synthetic campaigns. This compound is a stable, solid compound that serves as the entry point for the synthetic pathways described herein.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| CAS Number | 623583-88-0 | [2][3] |
| Appearance | Solid (Predicted) | [4] |
| Mass Spectrometry | ES-LCMS m/z 267 [M+H]⁺ | [3] |
Synthesis Protocol: Esterification of 6-Bromoquinoline-2-carboxylic acid
The most direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid.[3] This process is efficient and scalable. The precursor, 6-bromoquinoline-2-carboxylic acid, can be synthesized via hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[5]
Causality Behind Experimental Choices:
-
Acid Catalyst: Methanesulfonic acid or sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methanol as Reagent and Solvent: Using methanol in excess serves as both the nucleophile and the reaction solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the esterification reaction to proceed at a practical rate.
-
Neutralization: Sodium bicarbonate is used to quench the acid catalyst and neutralize any unreacted carboxylic acid, facilitating product precipitation and simplifying purification.[3]
Caption: Workflow for the synthesis of the key intermediate.
Step-by-Step Protocol:
-
Reaction Setup: Suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in methanol (approx. 6 mL per gram of acid).[3]
-
Catalyst Addition: To the stirred suspension, carefully add methanesulfonic acid (0.26 eq).[3]
-
Heating: Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, allow the reaction mixture to cool. Slowly add a solution of sodium bicarbonate (0.26 eq) in water to neutralize the acid.[3]
-
Precipitation and Isolation: Continue cooling the resulting suspension to 20°C and stir overnight to maximize precipitation. Collect the solid product by filtration.
-
Purification: Wash the filter cake thoroughly with water (approx. 3 mL per gram of initial acid) to remove salts and residual methanol.[3]
-
Drying: Dry the purified solid in a vacuum oven at 50°C for 2-3 days to yield this compound as a solid product (typical yield: 85%).[3]
-
Validation: Confirm product identity and purity using ¹H NMR and LC-MS. The expected proton NMR signals in DMSO-d₆ are δ 8.52 (d), 8.40 (d), 8.14 (d), 8.08 (d), 7.97 (m), and 3.93 (s, 3H). The ESI-MS should show a prominent ion at m/z 267 [M+H]⁺.[3]
Application in Bioactive Molecule Synthesis: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 6-position is the primary site for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for drug discovery.[6][7]
The Suzuki-Miyaura Reaction: Principle and Rationale
The reaction creates a carbon-carbon bond between the sp²-hybridized carbon of the bromoquinoline and an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]
Causality Behind Component Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The ligand stabilizes the palladium center and modulates its reactivity.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is often used. The organic solvent solubilizes the bromoquinoline and catalyst, while water dissolves the inorganic base.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Step-by-Step Protocol:
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as powdered K₂CO₃ or K₃PO₄ (2.0–3.0 eq).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[9] Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[7]
-
Reaction Execution: Heat the mixture to 80–100°C with vigorous stirring for 4–24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification and Validation: Purify the crude residue by column chromatography on silica gel to obtain the 6-aryl-quinoline-2-carboxylate product. Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Component | Example Reagents | Typical Equivalents | Rationale |
| Aryl Halide | This compound | 1.0 | The electrophilic partner in the coupling. |
| Organoboron | Phenylboronic acid, 4-methoxyphenylboronic acid | 1.2 - 1.5 | The nucleophilic partner; a slight excess ensures complete reaction. |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.1 | The catalyst driving the C-C bond formation. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation.[8] |
| Solvent | 1,4-Dioxane/H₂O, DMF, THF | - | Solubilizes reagents and facilitates the reaction phases. |
Application in Bioactive Molecule Synthesis: Amide Bond Formation
The methyl ester at the C-2 position is another key functional handle. It can be readily converted into an amide, a critical functional group in medicinal chemistry known for its metabolic stability and ability to form hydrogen bonds with biological targets.[10]
General Strategy: Hydrolysis and Amide Coupling
A two-step approach is typically most effective. First, the methyl ester is saponified (hydrolyzed) to the corresponding carboxylic acid. Second, the carboxylic acid is coupled with a desired amine using a standard peptide coupling agent.
Caption: Workflow for converting the ester to an amide.
Protocol: Two-Step Ester-to-Amide Conversion
Step A: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the Methyl 6-aryl-quinoline-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (1.5–2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Work-up: Quench the reaction by adding 1M HCl to acidify the mixture to pH ~3-4, which protonates the carboxylate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.
Step B: Amide Coupling
-
Reaction Setup: Dissolve the 6-aryl-quinoline-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Reagent Addition: Add the desired amine (1.1 eq), a coupling agent like HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0–3.0 eq).
-
Execution: Stir the reaction mixture at room temperature for 2–12 hours.
-
Monitoring and Work-up: Monitor completion by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification and Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final amide. Confirm the structure by NMR and HRMS.
Integrated Synthetic Pathways to Bioactive Molecules
By combining these reliable protocols, this compound serves as an excellent starting point for generating libraries of diverse compounds for biological screening. For instance, derivatives of the quinoline scaffold have shown potential as anticancer agents by inducing apoptosis or as anti-inflammatory agents.[11][12]
The workflow below illustrates a hypothetical pathway to a potential kinase inhibitor, a class of drugs where the quinoline scaffold is common.
Caption: A multi-step synthetic pathway to a potential therapeutic.
References
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal.
- An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. (2025). BenchChem.
- METHYL 6-BROMOQUINOLINE-2-CARBOXYL
- Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. MedChemExpress.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (2025). BenchChem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. (2025). BenchChem.
- 6-Bromoquinoline-2-carboxylic acid synthesis. ChemicalBook.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). BenchChem.
- 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide. (2025). BenchChem.
- 623583-88-0(METHYL 6-BROMOQUINOLINE-2-CARBOXYL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Methyl 6-bromoquinoline-2-carboxylate as a Versatile Precursor for Novel Agrochemicals
Abstract and Introduction
The quinoline scaffold is a "privileged structure" in the fields of medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, heterocyclic framework allows for precise three-dimensional positioning of functional groups, making it an ideal starting point for the discovery of novel pesticides, herbicides, and particularly fungicides.[3][4] Many commercial and developmental agrochemicals leverage the quinoline core to achieve high efficacy and novel mechanisms of action, such as the inhibition of dihydroorotate dehydrogenase (DHODH) in the fungal pyrimidine biosynthesis pathway.[5][6]
Methyl 6-bromoquinoline-2-carboxylate (M6BQC) is a strategically designed synthetic intermediate that offers two distinct and orthogonal points for chemical diversification. The bromine atom at the 6-position serves as a highly versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.[7] Simultaneously, the methyl ester at the 2-position provides a classic site for modification into amides, hydrazides, or other functional groups common in bioactive molecules.[8]
This in-depth guide provides a technical framework for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind synthetic choices, offering robust, field-tested protocols for leveraging M6BQC in the rational design of next-generation agrochemicals.
Core Physicochemical Properties of the Precursor
A foundational understanding of the starting material is critical for reaction planning and execution.
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 623583-88-0 | [9] |
| Molecular Formula | C₁₁H₈BrNO₂ | [9] |
| Formula Weight | 266.09 g/mol | [9] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, moderately soluble in hot methanol, ethyl acetate, dichloromethane | N/A |
Strategic Synthetic Pathways for Agrochemical Diversification
The true power of M6BQC lies in its capacity for selective functionalization. The C-Br bond at the 6-position is the primary site for introducing structural complexity and modulating biological activity, while the C2-ester allows for fine-tuning physicochemical properties.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The bromine atom on the electron-deficient quinoline ring is primed for a variety of palladium-catalyzed cross-coupling reactions. These methods are the cornerstone of modern synthesis, prized for their reliability, functional group tolerance, and the vast commercial availability of coupling partners.
The Suzuki-Miyaura reaction is arguably the most powerful method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl scaffolds.[10][11] In agrochemical design, linking the quinoline core to other (hetero)aromatic systems is a proven strategy for discovering potent fungicidal and herbicidal activities.[12] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid partner.[10]
The Sonogashira coupling introduces a rigid alkynyl linker by joining the C6-position with a terminal alkyne.[13][14] This transformation is invaluable for exploring deeper into a target's binding pocket or for use as a synthetic handle for subsequent reactions, such as click chemistry. The reaction proceeds through a dual catalytic cycle involving both palladium and a copper(I) co-catalyst, which facilitates the formation of a key copper-acetylide intermediate.[14]
The introduction of substituted amino groups via Buchwald-Hartwig amination can profoundly impact a molecule's properties by introducing hydrogen bond donors/acceptors and modulating lipophilicity.[15] This reaction is essential for creating derivatives that mimic natural products or for improving pharmacokinetic profiles. The process requires a palladium catalyst, a specialized phosphine ligand to facilitate the C-N reductive elimination, and a strong, non-nucleophilic base.[15][16]
Derivatization of the C2-Ester Moiety
While the C6-position is used for major structural changes, the C2-ester is ideal for modifications that enhance target binding or improve formulation properties.
Amides are a cornerstone of medicinal and agricultural chemistry due to their metabolic stability and ability to form strong hydrogen bonds. Converting the C2-ester of M6BQC to an amide is a common and highly effective strategy. This is best achieved via a two-step sequence: (1) Saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by (2) coupling with a desired amine using standard peptide coupling reagents or via an acyl chloride intermediate.[8]
Application Example: Rational Design of Novel Fungicides
The synthetic transformations described above provide a clear roadmap for creating libraries of novel compounds for agrochemical screening. For instance, many potent quinoline fungicides feature an aryl or phenoxy group, often with halogen substituents.[3][17]
A researcher could use M6BQC as a starting point to generate a focused library of potential fungicides:
-
Core Diversification: Employ the Suzuki-Miyaura coupling (Protocol 5.1) to react M6BQC with a panel of commercially available (hetero)arylboronic acids (e.g., 4-fluorophenylboronic acid, 3-chlorophenylboronic acid, pyrimidine-5-boronic acid).
-
Property Tuning: Take the most active compounds from the initial screen and convert the C2-ester to a series of amides using the two-step amidation protocol (Protocol 5.4) with various primary and secondary amines (e.g., cyclopropylamine, morpholine).
This systematic approach allows for the exploration of structure-activity relationships (SAR) at both key positions of the quinoline scaffold.
Table 1: Example Antifungal Activities of Substituted Quinoline Derivatives The following table summarizes reported in vitro antifungal activity (EC₅₀) for quinoline scaffolds, demonstrating the potential of derivatives that can be synthesized from M6BQC.
| Compound Class | Target Fungus | EC₅₀ (μg/mL) | Reference |
| 3-(Quinolin-3-yl)-4H-chromen-4-one | Botrytis cinerea | 2.32 | [12] |
| 3-(Isoquinolin-3-yl)-4H-chromen-4-one | Botrytis cinerea | 1.54 | [12] |
| Quinoline 4-oxyacetate Hydrazide (Ac12) | Sclerotinia sclerotiorum | 0.52 | [18] |
| Quinoline 4-oxyacetate Hydrazide (Ac12) | Botrytis cinerea | 0.50 | [18] |
| 8-Hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | [18] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl-quinoline-2-carboxylates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with argon for 20-30 minutes.
-
Stir the reaction mixture vigorously and heat to 90-100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-quinoline-2-carboxylate product.[19]
Protocol 5.2: General Procedure for Sonogashira Coupling (Pd/Cu Co-catalyzed)
Objective: To synthesize 6-alkynyl-quinoline-2-carboxylates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (or DMF) to dissolve the solids, followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat gently to 50-60 °C. A fine precipitate of the amine hydrobromide salt will form as the reaction proceeds.
-
Monitor progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.[13]
-
Upon completion, cool to room temperature and filter the mixture through a pad of celite to remove catalyst residues and salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 5.3: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 6-(substituted amino)-quinoline-2-carboxylates.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir.
-
Monitor the reaction by LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Filter the mixture through celite. Separate the organic layer from the filtrate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[15]
Protocol 5.4: Two-Step Synthesis of N-Substituted-6-bromoquinoline-2-carboxamides
Objective: To convert the C2-ester into a diverse range of amides.
Step A: Saponification to 6-Bromoquinoline-2-carboxylic acid
-
Dissolve this compound in a mixture of THF and Methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of Lithium Hydroxide (LiOH) (2.0 - 3.0 eq) at room temperature.
-
Stir the mixture until TLC/LC-MS analysis confirms complete consumption of the starting ester (typically 2-4 hours).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromoquinoline-2-carboxylic acid.[20]
Step B: Amide Coupling
-
Suspend the 6-bromoquinoline-2-carboxylic acid (1.0 eq) from Step A in anhydrous Dichloromethane (DCM).
-
Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. The mixture should become a clear solution of the acyl chloride.
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC.
-
Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography or recrystallization to yield the final amide product.[8]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the synthetic versatility of M6BQC and the mechanisms of the key transformations.
Caption: Synthetic pathways originating from M6BQC.
Caption: Key steps in the Suzuki-Miyaura reaction cycle.[11]
Caption: Step-by-step workflow for the Sonogashira protocol.[13]
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem Technical Document.
- Li, W., et al. (2025). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Pesticide Biochemistry and Physiology.
- Li, W., et al. (2024). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. National Center for Biotechnology Information (PMC).
- Wang, Z., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.
- Dakenchem. (n.d.). Agrochemical Applications of Quinoline (CAS 91-22-5): Enhancing Crop Protection. Dakenchem.
- Chen, W., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis. BenchChem Technical Document.
- DowElanco. (1996). Quinoline fungicides. Google Patents.
- Wang, Z., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed.
- BenchChem. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem Technical Document.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Document.
- Al-Zoubi, R. M. (2018). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. ResearchGate.
- Request PDF. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ResearchGate.
- ResearchGate. (2020). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis. BenchChem Technical Document.
- Request PDF. (2018). Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast. ResearchGate.
- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. BenchChem Technical Document.
- Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-butyne. BenchChem Technical Document.
- Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. IntechOpen.
- Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem Technical Document.
- Baker, D. R., et al. (Eds.). (2002). Synthesis and Chemistry of Agrochemicals VI. American Chemical Society.
- ResearchGate. (2024). Biological Activities of Quinoline Derivatives. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Scribd.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
Sources
- 1. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]
- 6. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 623583-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EP0326330B1 - Quinoline fungicides - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
The Versatility of Bromoquinolines in Advanced Materials Science: A Guide for Researchers
Introduction: The Strategic Importance of the Bromoquinoline Scaffold
The quinoline ring system, a fused aromatic heterocycle of benzene and pyridine, is a privileged scaffold in medicinal chemistry and, increasingly, in materials science.[1] The introduction of a bromine atom onto this scaffold dramatically enhances its utility, creating a versatile building block for the synthesis of a vast array of functional materials. The carbon-bromine bond serves as a reactive handle for a variety of cross-coupling reactions, enabling the precise installation of diverse functional groups and the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the applications of bromoquinolines in materials science, with a focus on their role in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and as pivotal intermediates in the synthesis of novel materials. We will delve into the underlying principles of their function and provide detailed, field-proven protocols to empower researchers in their experimental endeavors.
I. Bromoquinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of quinoline derivatives make them highly suitable for various roles within OLEDs, including as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as fluorescent emitters themselves. The ability to tune their photophysical properties through substitution, often facilitated by the reactivity of a bromo-precursor, is a key advantage.[3]
A. The Role of Bromoquinolines in OLED Material Synthesis
Bromoquinolines are instrumental in the synthesis of advanced OLED materials. For instance, they can be transformed into highly efficient electron-transporting materials. The bromine atom allows for the introduction of bulky aromatic substituents via Suzuki or Sonogashira coupling reactions, which can enhance thermal stability and tune the material's electron mobility.[4]
B. Protocol: Fabrication of a Solution-Processed OLED Incorporating a Bromoquinoline-Derived Emissive Layer
This protocol details the fabrication of a simple multi-layer OLED using a spin-coating technique, a common and accessible method in a research setting.[5][6]
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hellmanex™ III cleaning solution
-
Deionized water, acetone, isopropanol (semiconductor grade)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive layer solution: 5,7-dibromo-8-hydroxyquinoline in chloroform (e.g., 10 mg/mL)
-
Electron Transport Layer (ETL) material (e.g., Alq3 - Tris(8-hydroxyquinolinato)aluminum)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
UV-curable epoxy and glass coverslips for encapsulation
Experimental Workflow:
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
Application Notes and Protocols for the Development of Novel Therapeutics with the Quinoline Scaffold
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the field of medicinal chemistry, forming the backbone of a multitude of therapeutic agents.[1][2][3] First isolated in 1834 from coal tar, its versatile and synthetically accessible framework has been extensively explored and modified, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[4][5] Quinoline-based drugs have made a significant impact on global health, with notable examples including the antimalarial agents quinine and chloroquine, the antibacterial fluoroquinolones like ciprofloxacin, and the anti-cancer drug camptothecin.[4][6]
The continued interest in the quinoline nucleus stems from its ability to interact with a wide range of biological targets through various mechanisms, including intercalation with DNA, inhibition of key enzymes like kinases and topoisomerases, and modulation of cellular signaling pathways.[7][8] This inherent versatility allows medicinal chemists to fine-tune the pharmacological properties of quinoline derivatives through strategic structural modifications, making it a highly "druggable" scaffold.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the quinoline scaffold. We will delve into detailed synthetic protocols for the construction of the quinoline core, methodologies for purification and characterization, and robust in vitro assays for the evaluation of their therapeutic potential, with a primary focus on anticancer applications. The causality behind experimental choices will be emphasized to provide a deeper understanding of the drug discovery process.
Part 1: Synthesis of the Quinoline Core: Foundational Strategies and Experimental Protocols
The synthetic versatility of the quinoline scaffold is a key facilitator of its widespread use in drug discovery.[7] A variety of classical and modern synthetic methods have been developed to construct the quinoline ring system, with the choice of method often dictated by the desired substitution pattern on the final compound.
The Friedländer Synthesis: A Versatile Condensation Reaction
The Friedländer synthesis is a widely employed method for the preparation of substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[10][11][12][13] This reaction can be catalyzed by either acids or bases.[12][13]
Causality of Experimental Choices: The choice of catalyst (acid or base) can significantly influence the reaction rate and yield, depending on the reactivity of the starting materials. For instance, base catalysis is often preferred for highly reactive carbonyl compounds, while acid catalysis can be more effective for less reactive substrates.[12][13] The reaction temperature and solvent are also critical parameters that need to be optimized to ensure efficient cyclodehydration and minimize side reactions.
Experimental Protocol: Friedländer Synthesis of a Model Quinoline Derivative
This protocol describes the synthesis of a 2-substituted quinoline from 2-aminobenzophenone and ethyl acetoacetate.
Materials:
-
2-aminobenzophenone
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.2 equivalents) to the solution.
-
Slowly add a solution of potassium hydroxide (0.5 equivalents) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14][15][16][17]
The Skraup and Doebner-von Miller Reactions: Classic Syntheses from Anilines
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[10][18] The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[19][20]
Causality of Experimental Choices: The highly exothermic nature of the Skraup reaction requires careful temperature control to prevent uncontrolled polymerization and ensure a safe procedure.[21] The choice of the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction directly determines the substitution pattern at the 2- and 3-positions of the resulting quinoline.[19]
Experimental Protocol: Doebner-von Miller Synthesis of a 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (HCl)
-
Nitrobenzene
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
In a fume hood, cautiously add concentrated hydrochloric acid to a mixture of aniline (1 equivalent) and nitrobenzene (0.5 equivalents).
-
Cool the mixture in an ice bath and slowly add crotonaldehyde (1.2 equivalents) with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 100-120 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture with a concentrated NaOH solution until a precipitate forms.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes quinoline synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to produce a 2,4-disubstituted quinoline.[10][22][23][24]
Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for the cyclization step.[23] The nature of the β-diketone starting material directly dictates the substituents at the 2- and 4-positions of the quinoline ring.
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, mix aniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat to 100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and water.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,4-dimethylquinoline.
Part 2: Purification and Characterization of Quinoline Derivatives
Purification by Column Chromatography
Column chromatography is a fundamental technique for the purification of synthesized quinoline derivatives.[9][25] However, the basic nature of the quinoline nitrogen can lead to issues such as tailing and decomposition on acidic silica gel.[25]
Causality of Experimental Choices: To mitigate these issues, the silica gel can be deactivated by adding a small percentage of a base, such as triethylamine (typically 1-2%), to the eluent.[25] This neutralizes the acidic silanol groups on the silica surface, leading to improved peak shape and recovery of the basic quinoline compounds. Alternatively, a more neutral stationary phase like alumina can be used.
General Protocol for Column Chromatography of a Quinoline Derivative:
-
Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexane).
-
Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), containing 1% triethylamine.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Structural Characterization by Spectroscopic Methods
Unambiguous structural elucidation of novel quinoline derivatives is essential and is typically achieved through a combination of NMR spectroscopy and mass spectrometry.[14][15][17][26]
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[16]
-
¹³C NMR: Reveals the number and types of carbon atoms present.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the overall structure, especially for complex substitution patterns.[14][17]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry).[15][26]
Part 3: In Vitro Evaluation of Therapeutic Potential
Once a novel quinoline derivative has been synthesized and characterized, its therapeutic potential must be evaluated through a series of in vitro assays. The following protocols are focused on assessing anticancer activity.
Cytotoxicity and Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][27][28] It is a primary screening tool to determine the cytotoxic effects of a compound on cancer cell lines.[3]
Causality of Experimental Choices: The choice of cancer cell lines should be relevant to the intended therapeutic target. A panel of cell lines from different cancer types is often used to assess the compound's spectrum of activity. The incubation time (e.g., 24, 48, or 72 hours) is chosen to allow sufficient time for the compound to exert its effects.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Test quinoline compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of the quinoline compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[27]
Data Presentation: Summary of Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Quinoline A | MCF-7 | 5.2 |
| Quinoline A | HCT116 | 8.7 |
| Quinoline B | MCF-7 | 12.1 |
| Quinoline B | HCT116 | 15.4 |
| Doxorubicin | MCF-7 | 0.8 |
| Doxorubicin | HCT116 | 1.2 |
Mechanism of Action: Cell Cycle Analysis
Quinoline derivatives can exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[7][29] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][30][31][32][33]
Causality of Experimental Choices: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in different cell cycle phases.[4] RNase A is included in the staining solution to remove any RNA that might also be stained by PI.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells
-
Test quinoline compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the quinoline compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Visualization of Experimental Workflow
Caption: Workflow for Cell Cycle Analysis.
Mechanism of Action: Apoptosis Induction
Many effective anticancer agents, including quinoline derivatives, induce apoptosis (programmed cell death) in cancer cells.[29][34] The Annexin V/PI assay is a widely used method to detect and quantify apoptosis by flow cytometry.[4]
Causality of Experimental Choices: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells.[4] Propidium iodide is used to identify late apoptotic and necrotic cells, as it can only enter cells with a compromised cell membrane.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells
-
Test quinoline compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the quinoline compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Apoptosis Signaling Pathway
Caption: Simplified Apoptosis Induction Pathway.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro assays are crucial for establishing a structure-activity relationship (SAR).[1][2][8][35] SAR studies involve systematically modifying the structure of a lead quinoline compound and assessing how these changes affect its biological activity.[1][35] This iterative process of design, synthesis, and testing is fundamental to lead optimization and the development of more potent and selective drug candidates.
Key Considerations for SAR Studies of Quinoline Derivatives:
-
Substitution Pattern: The position and nature of substituents on both the benzene and pyridine rings of the quinoline scaffold can have a profound impact on activity.[1]
-
Pharmacophoric Features: The introduction of specific functional groups (e.g., halogens, hydroxyl, amino, methoxy groups) can enhance interactions with the biological target and improve pharmacokinetic properties.
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores is a common strategy to develop hybrid molecules with potentially synergistic or novel mechanisms of action.[35]
Conclusion
The quinoline scaffold remains a highly valuable and versatile platform for the discovery and development of novel therapeutics. The protocols and application notes presented here provide a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of new quinoline-based compounds. By understanding the causality behind experimental choices and systematically applying these methodologies, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of quinoline-based medicines.
References
- BenchChem. (2025). Structure-Activity Relationship (SAR)
- BenchChem. (2025).
- Medicinal Chemistry. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. 19(8), 785-812.
- BenchChem. (2025).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
- BenchChem. (2025).
- Bioorganic & Medicinal Chemistry. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- OUCI. (2022). Structure-Activity-Relationship (SAR)
- BenchChem. (2025).
- Medicinal Research Reviews. (2025).
- ResearchGate. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents | Request PDF.
- Unknown. (n.d.).
- Evidence-Based Complementary and Alternative Medicine. (2015).
- Scientific Reports. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- Molecules. (2022).
- Unknown. (n.d.). Combes Quinoline Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Molecules. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Journal of Chemical Education. (2004).
- Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. (2019).
- Canadian Journal of Research. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
- ResearchGate. (n.d.). In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line | Request PDF.
- BenchChem. (2025).
- Unknown. (2025).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Archiv der Pharmazie. (2012). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth.
- The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.
- HETEROCYCLES. (2021).
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- Molecules. (2023).
- ResearchGate. (n.d.). Cell cycle analyzed by flow cytometry (A: G1 phase; B: S phase; C.
- RA College. (n.d.).
- BenchChem. (2025).
- Current Protocols in Cytometry. (2011).
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Unknown. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Molecules. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iipseries.org [iipseries.org]
- 11. du.edu.eg [du.edu.eg]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 24. scribd.com [scribd.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cancer.wisc.edu [cancer.wisc.edu]
- 34. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-bromoquinoline-2-carboxylate
Welcome to our dedicated technical support guide for the synthesis of Methyl 6-bromoquinoline-2-carboxylate. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its preparation through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and highest-yielding method to synthesize this compound?
The most direct and widely reported method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 6-bromoquinoline-2-carboxylic acid. This reaction typically proceeds with high efficiency, offering yields of around 85% or higher under optimized conditions.[1]
The general transformation is as follows:
Caption: Fischer Esterification of 6-bromoquinoline-2-carboxylic acid.
This method is favored for its operational simplicity and the use of readily available and inexpensive reagents. The reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH).[1]
Q2: My esterification of 6-bromoquinoline-2-carboxylic acid is not going to completion, resulting in low yields. How can I improve this?
Low conversion in a Fischer esterification is a common issue, often stemming from the reversible nature of the reaction or suboptimal conditions. Here’s a troubleshooting guide to drive the reaction towards completion:
Troubleshooting Workflow for Incomplete Esterification
Caption: Troubleshooting guide for incomplete esterification.
Causality Behind the Steps:
-
Water Removal: Fischer esterification is an equilibrium-controlled process. The presence of water, either from wet reagents or absorbed from the atmosphere, can shift the equilibrium back towards the starting materials, thus reducing the yield. Using anhydrous methanol and a drying tube is crucial.
-
Catalyst Activity: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. An old or dilute acid catalyst will not be effective in promoting the reaction.
-
Reaction Time and Temperature: Like many organic reactions, esterification requires sufficient thermal energy and time to reach completion. Ensure the mixture is refluxing steadily and monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q3: I am observing significant tar and polymer formation during the synthesis of the 6-bromoquinoline core, leading to low yields and difficult purification. How can I mitigate this?
This is a very common issue, particularly in quinoline syntheses that proceed via a Doebner-von Miller or Skraup reaction pathway. The strongly acidic and high-temperature conditions can promote the polymerization of α,β-unsaturated carbonyl compounds, which are key intermediates.[2][3]
Strategies to Minimize Tar Formation:
| Strategy | Rationale |
| Gradual Addition of Reactants | Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction over self-polymerization.[2] |
| Optimize Acid Concentration | Excessively harsh acidic conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help find a balance between reaction rate and side product formation.[2][4] |
| Control Reaction Temperature | While heat is necessary, excessive temperatures can promote polymerization. It's important to maintain the lowest effective temperature for the reaction to proceed.[2] |
| Use of a Moderating Agent | In Skraup-type reactions, agents like ferrous sulfate (FeSO₄) can help to control the notoriously exothermic nature of the reaction, preventing localized overheating and subsequent tar formation.[3] |
Q4: My final product is contaminated with partially hydrogenated impurities (dihydro- or tetrahydroquinolines). How can I prevent their formation or remove them?
The final step in many quinoline syntheses, including the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] Incomplete oxidation is a common source of these impurities.
Troubleshooting Hydrogenated Impurities
Caption: Troubleshooting guide for hydrogenated impurities.
Experimental Protocols
Protocol 1: Synthesis of 6-bromoquinoline-2-carboxylic acid
This protocol is based on the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.
Materials:
-
6-bromo-2-(tribromomethyl)quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2-(tribromomethyl)quinoline (1.0 eq) in water.
-
Slowly and carefully add concentrated sulfuric acid (approximately 2 volumes relative to the water) to the stirred suspension over 15 minutes.
-
Heat the reaction mixture to 150 °C (oil bath temperature) and maintain for 5 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
To increase the yield, the filtrate can be diluted with additional water to precipitate a second crop of the product.[5]
-
Dry the combined solids to obtain 6-bromo-2-quinolinecarboxylic acid. A typical yield for this step is around 96%.[5]
Protocol 2: Synthesis of this compound
This protocol describes the esterification of the carboxylic acid synthesized in Protocol 1.
Materials:
-
6-bromoquinoline-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Methanesulfonic acid (MsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 6 mL per gram of acid).[1]
-
Add a catalytic amount of methanesulfonic acid (approx. 0.26 eq) to the suspension.[1]
-
Heat the mixture to reflux and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.[1]
-
Cool the resulting suspension further to 20 °C and stir overnight to encourage complete precipitation of the product.[1]
-
Collect the solid product by filtration and wash the filter cake with water.[1]
-
Dry the solid in a vacuum oven at 50 °C to yield this compound.[1] An expected yield is approximately 85%.[1]
Product Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 9 Hz, 1H), 8.40 (d, J = 2 Hz, 1H), 8.14 (d, J = 9 Hz, 1H), 8.08 (d, J = 9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H).[1]
-
ES-LCMS: m/z 267 (M + H)⁺.[1]
References
- ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
Sources
Technical Support Center: Recrystallization of Methyl 6-bromoquinoline-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 6-bromoquinoline-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols for obtaining high-purity material using recrystallization techniques. The guidance is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Part 1: Foundational Principles & Initial Protocol
Understanding the Molecule
This compound is a heterocyclic aromatic ester. Its purification is influenced by the quinoline core's polarity, the bromine substituent's effect on solubility and crystal packing, and the methyl ester group. The basic nitrogen atom on the quinoline ring can also play a role in solvent interactions.[1] A successful recrystallization hinges on selecting a solvent (or solvent system) where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[2]
General Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of an organic solid via recrystallization.
Protocol 1: Method for Selecting a Recrystallization Solvent
This protocol is the essential first step before attempting a large-scale purification.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Add up to 1 mL.
-
Room Temperature Solubility Test: Record whether the compound is soluble (s), partially soluble (ss), or insoluble (i) at room temperature. A solvent that fully dissolves the compound at room temperature is unsuitable.[2]
-
Hot Solubility Test: For solvents in which the compound was 'ss' or 'i', heat the test tube in a hot water bath or on a hot plate.
-
Evaluation: An ideal solvent will dissolve the compound completely at high temperatures but show low solubility at room temperature.[2]
-
Mixed Solvents: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the material, then allow it to cool.[3] Common pairs include ethanol-water and hexane-ethyl acetate.[4]
| Solvent Category | Examples | Rationale for this compound |
| Protic Solvents | Ethanol, Methanol, Water | The ester and quinoline nitrogen can hydrogen bond. Often effective, especially in mixed systems with water.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good general-purpose solvents for moderately polar compounds. The ester functionality suggests good solubility.[6] |
| Non-Polar | Hexanes, Toluene | Useful as the "poor" solvent in a mixed system to induce precipitation. Toluene can be effective for aromatic compounds.[4] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: I've added a significant amount of hot solvent, but my compound won't fully dissolve. What should I do?
Answer: This issue typically points to one of two scenarios:
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and only a small amount of solid remains, you should proceed to a hot filtration step to remove the insoluble material. Attempting to dissolve these impurities by adding excessive solvent is the most common cause of low yield.[2]
-
Poor Solvent Choice: The solvent may simply be a poor choice for your compound, even when hot. If very little of your compound has dissolved, the solvent is unsuitable.[2] You should recover your material by filtration or evaporation and re-screen for a more effective solvent using Protocol 1.
Q2: My compound dissolved perfectly in the hot solvent, but no crystals are forming even after cooling in an ice bath. What's wrong?
Answer: This is a classic case of either using too much solvent or the solution being supersaturated.[7] Here are several techniques to induce crystallization, which should be attempted in this order:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections created can serve as nucleation sites for crystal growth.[8][9]
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the solution. This "seed" provides a template for further crystal formation.[9]
-
Reduce Solvent Volume: This is the most common fix. If the first two methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution turns persistently cloudy. Re-heat to clarify and then cool slowly.[9]
Q3: Instead of forming crystals, my compound is separating as a sticky oil. How can I fix this "oiling out"?
Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point.[10] This is a common problem, especially if the compound is impure or if the solution is cooled too quickly.[7][8]
Immediate Corrective Actions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to ensure the saturation temperature is below the compound's melting point.[9][10]
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[9] Once the oil has redissolved, allow the flask to cool very slowly. Let it stand on the benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.
-
Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point.[7] Consider re-screening for a solvent with a lower boiling point.
Q4: I successfully obtained crystals, but my final yield is very low. What are the likely causes?
Answer: A low recovery is a frustrating but solvable issue. The primary causes include:
-
Excess Solvent Usage: As mentioned in Q2, using more than the minimum amount of hot solvent required for dissolution is the leading cause of poor yield, as a significant amount of product will remain in the mother liquor.[2][10]
-
Premature Filtration: Filtering the crystals from the mother liquor before the solution has fully cooled will leave a substantial amount of dissolved product behind. Ensure the flask is ice-cold before filtration.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of your product.[2] Use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[2] A good solvent should exhibit a very large solubility difference between its hot and cold states.
Q5: My final product is still colored, but the pure compound should be white or off-white. How can I remove colored impurities?
Answer: Highly conjugated impurities are often intensely colored and can be removed with activated charcoal.
Protocol 2: Decolorization with Activated Charcoal
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's mass) to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.
-
Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface.[9]
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite in a pre-warmed funnel to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can adsorb your desired product and reduce the overall yield.[10]
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of Methyl 6-bromoquinoline-2-carboxylate
Welcome to our dedicated technical support guide for the column chromatography purification of Methyl 6-bromoquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the purification of this and structurally related heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this specific separation, ensuring you can troubleshoot effectively and achieve high purity with confidence.
Frequently Asked Questions (FAQs)
Here we address the most pressing questions our team frequently encounters from researchers in the field.
Q1: My this compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A1: This is a classic issue with nitrogen-containing heterocycles like quinolines.[1] The standard silica gel stationary phase is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[2] The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, leading to irreversible adsorption or acid-catalyzed degradation of your compound.[1]
To mitigate this, you have several robust options:
-
Deactivate the Silica Gel: Pre-treat your silica gel by making a slurry in your chosen mobile phase containing a small amount of a basic modifier, typically 0.1-1% triethylamine (Et₃N) or pyridine.[1][3][4] This neutralizes the acidic sites, minimizing unwanted interactions.
-
Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which provides a less acidic environment.[1][3][4] For certain separations, Florisil (a magnesium silicate-based adsorbent) can also be a milder alternative.[1][4]
Q2: I'm struggling to get good separation between my product and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving baseline separation for compounds with similar polarities requires careful optimization of the mobile phase.
-
Systematic TLC Analysis: Before committing to a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC).[3] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1]
-
Aim for an Optimal Rf: For the best separation on a column, the Rf (retention factor) of your target compound on the TLC plate should ideally be between 0.25 and 0.35.[1]
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve the spots well, a gradient elution is highly effective.[3] Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity by increasing the percentage of the more polar solvent. This will sharpen your peaks and improve separation.[5]
Q3: My compound is not eluting from the column, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: This indicates that your compound is too polar for the current solvent system or is irreversibly adsorbed.
-
Increase Mobile Phase Polarity: You may need to introduce a stronger, more polar solvent. Consider switching your mobile phase to a system like dichloromethane/methanol or ethyl acetate/methanol.
-
Check for Compound Stability: It's crucial to determine if the compound has decomposed on the column.[5] You can test this by spotting your crude material on a silica TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear.[3] If degradation is confirmed, refer to the solutions in Q1.
Q4: How do I choose the right column size and sample load?
A4: Column overloading is a common reason for poor separation.[3]
-
Adsorbent-to-Sample Ratio: A general rule of thumb for flash chromatography is to use a mass ratio of stationary phase to crude sample of at least 30:1 to 50:1.[1][2] For very difficult separations, this ratio might need to be increased to 100:1 or more.
-
Column Dimensions: The resolution of the column is dependent on its length and diameter. Longer, narrower columns generally provide better separation than shorter, wider ones for the same amount of stationary phase.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate Mobile Phase: The polarity difference between solvents is not sufficient to resolve the components.[3] 2. Column Overloading: Too much sample was loaded relative to the amount of stationary phase.[1][3] 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front. | 1. Optimize Mobile Phase with TLC: Test different solvent ratios and systems. Aim for an Rf of ~0.3 for the target compound.[1] Consider using a gradient elution.[5] 2. Reduce Sample Load: Maintain a silica-to-sample ratio of at least 30:1.[1] 3. Repack the Column: Ensure a homogenous, tightly packed column bed. Slurry packing is generally preferred. |
| Compound Tailing / Streaking | 1. Acidic Silica Interaction: The basic quinoline nitrogen is interacting with acidic silanol groups.[3] 2. Sample Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak down the column. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine into your mobile phase.[3][4] 2. Change Sample Loading Method: Use the "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[6] |
| Low or No Recovery of Product | 1. Compound Degradation: The compound is not stable on the silica gel.[5] 2. Irreversible Adsorption: The compound is too polar and has bound permanently to the stationary phase. 3. Dilute Fractions: The compound has eluted, but the fractions are too dilute to detect by TLC.[5] | 1. Test for Stability: Perform a 2D TLC or spot test as described in Q3. Switch to a neutral stationary phase like alumina if necessary.[4][5] 2. Flush the Column: At the end of the run, flush the column with a very polar solvent like methanol or a methanol/dichloromethane mixture. 3. Combine and Concentrate: Combine and concentrate the fractions where you expected your product to elute and re-analyze by TLC.[7] |
| Product Elutes in the Solvent Front | 1. Mobile Phase is Too Polar: The solvent is too strong, causing all components to move with the solvent front.[1] | 1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent system.[1] For example, switch from 20% ethyl acetate in hexane to 10% ethyl acetate in hexane. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization using TLC
A systematic approach to finding the optimal solvent system is critical for a successful separation.
-
Dissolve a small amount of your crude this compound in a solvent like dichloromethane or ethyl acetate.
-
On a single TLC plate, spot the crude mixture in several separate lanes.
-
Prepare different elution chambers with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Suggested starting points: 9:1, 4:1, 7:3, and 1:1 hexane:ethyl acetate.
-
Develop one plate in each chamber.
-
Visualize the plates under UV light (254 nm).
-
The ideal solvent system will show good separation between the product spot and impurities, with the product spot having an Rf value between 0.25 and 0.35.
Caption: Workflow for optimizing the mobile phase using TLC.
Protocol 2: Step-by-Step Flash Column Chromatography
This protocol assumes an optimal mobile phase has been determined via TLC.
-
Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Carefully add your mobile phase to the column without disturbing the top surface.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in an ordered rack of test tubes.
-
If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the high-polarity solvent.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions onto TLC plates.[1]
-
Develop the TLC plates in your optimized solvent system and visualize under UV light.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Purification challenges for bromoquinoline compounds.
- BenchChem. (2025).
- ChemistryViews. (2012).
- Reddit. (2022).
- University of Calgary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
Troubleshooting side reactions in Suzuki coupling of bromoquinolines.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Bromoquinolines, as heteroaromatic halides, present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Boronic acid homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a biaryl product derived from two molecules of your boronic acid. This side reaction significantly reduces the yield of your desired bromoquinoline-derived product.
Root Causes:
The primary culprit behind boronic acid homocoupling is the presence of Pd(II) species in the reaction mixture, especially under aerobic conditions.[1] The generally accepted mechanism involves the reaction of dioxygen with a Pd(0) species, forming a palladium(II) peroxo complex.[1] This complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2] Higher oxygen levels in the reaction mixture have been shown to increase the rate of homocoupling.[2]
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly degas your reaction mixture. This removes dissolved oxygen, which is a key component in the homocoupling pathway.[3]
-
Protocol: Employ at least three freeze-pump-thaw cycles for complete oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes can be effective.[4]
-
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3] While Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, this process can be inefficient and may leave residual Pd(II) that can promote homocoupling.[5]
-
Ligand Selection: The choice of ligand can influence the rate of homocoupling.
-
Control of Reaction Conditions:
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Reaction Time: Prolonged reaction times can sometimes lead to catalyst degradation and an increase in side products. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Diagram: Suzuki Catalytic Cycle and Competing Homocoupling Pathway
Caption: Suzuki cycle vs. homocoupling.
FAQ 2: I am observing significant dehalogenation of my bromoquinoline. What is the mechanism and how can I suppress it?
Answer:
Dehalogenation, or more specifically debromination in this case, is the reduction of the C-Br bond to a C-H bond, resulting in the formation of quinoline as a byproduct. This side reaction is particularly prevalent with electron-deficient heteroaryl halides like bromoquinolines.[4]
Root Causes:
The most accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[4] This can arise from several sources within the reaction mixture, including:
-
Bases: Certain bases can react with the palladium complex to generate a Pd-H species.
-
Solvents: Protic solvents, such as alcohols, can act as hydride sources.[2]
-
Water: Even trace amounts of water can contribute to the formation of Pd-H species.[4]
Once formed, the Pd-H species can undergo reductive elimination with the quinoline moiety on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated quinoline (Ar-H).[2]
Troubleshooting Strategies:
-
Choice of Base: The base plays a crucial role in the extent of dehalogenation.
-
Weaker Bases: Switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄ can be beneficial.[4] Stronger bases, especially alkoxides, should be avoided if dehalogenation is a problem.
-
-
Solvent Selection: The choice of solvent can either promote or suppress dehalogenation.
-
Ligand Modification: The ligand can significantly influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
-
Protecting Groups: For N-H containing heterocycles (though not directly applicable to quinoline itself, it's a key strategy for related systems like pyrroles and indoles), deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[4][9]
Diagram: Dehalogenation Pathway
Caption: Dehalogenation side reaction pathway.
FAQ 3: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening?
Answer:
The decomposition of the boronic acid, a process known as protodeborylation (or protodeboronation), is a major cause of low yields in Suzuki couplings.[10] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic partner.[10]
Root Causes:
Protodeborylation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[10] Key factors include:
-
Substrate Structure: Heteroaromatic boronic acids, especially those with the boron group adjacent to the heteroatom (e.g., 2-pyridyl), are particularly susceptible to protodeborylation.[11] Electron-deficient arylboronic acids also show increased susceptibility.[11]
-
Reaction Conditions: High temperatures and prolonged reaction times can accelerate this decomposition process.[11]
-
pH and Water: The presence of water is often a prerequisite, and the reaction can be catalyzed by both acid and base.[11][12] Basic conditions, which are standard for Suzuki reactions, can generate the more reactive boronate anion ([ArB(OH)₃]⁻), which can accelerate protodeborylation.[11]
Troubleshooting Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeborylation than their corresponding boronic acids.[2] They can be prepared via Miyaura borylation and often give more consistent results.[2]
-
MIDA Boronates: For particularly unstable boronic acids, using MIDA (N-methyliminodiacetic acid) boronates can be an effective strategy. These are bench-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[13] This is known as a "slow-release" strategy.[14]
-
-
Anhydrous Conditions: While many Suzuki protocols call for aqueous bases, switching to anhydrous conditions can sometimes suppress protodeborylation. This may require the use of different bases (e.g., K₃PO₄) and solvents (e.g., anhydrous dioxane or toluene).
-
Reaction Optimization:
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.
-
Lower Temperature: If possible, reduce the reaction temperature. This may require screening different catalyst systems to maintain a reasonable reaction rate.
-
-
"Slow-Release" from Trifluoroborates: Potassium aryltrifluoroborates are another class of stable, crystalline solids that can be used in place of boronic acids. They are less prone to protodeborylation and slowly hydrolyze in situ to provide the active boronic acid.[13]
Table: Troubleshooting Summary
| Side Reaction | Primary Cause(s) | Key Troubleshooting Strategies | Recommended Reagents/Conditions |
| Homocoupling | Presence of O₂ and Pd(II) species | 1. Rigorous degassing2. Use Pd(0) pre-catalysts3. Employ bulky ligands | Degassing: Freeze-pump-thaw cyclesCatalyst: Pd(PPh₃)₄, Pd₂(dba)₃Ligand: SPhos, XPhos |
| Dehalogenation | Formation of Pd-H species from base, solvent, or H₂O | 1. Use weaker, non-alkoxide bases2. Use aprotic solvents3. Use electron-rich, bulky ligands | Base: K₃PO₄, K₂CO₃, Cs₂CO₃Solvent: Dioxane, Toluene, THFLigand: SPhos, XPhos, NHCs |
| Protodeborylation | Inherent instability of boronic acid, accelerated by heat, water, and base | 1. Use stable boronic esters (pinacol, MIDA)2. Minimize reaction time and temperature3. Consider anhydrous conditions | Boron Source: Aryl-B(pin), Aryl-B(MIDA), K[ArBF₃]Conditions: Lower T, shorter time, anhydrous solvents |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline with a Phenylboronic Acid Using a Bulky Phosphine Ligand (to minimize dehalogenation and homocoupling)
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromoquinoline is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carregal-Romero, B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Wikipedia. (n.d.). Protodeboronation.
- Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2014). Modern Heterocyclic Chemistry. John Wiley & Sons. (While a direct link to a specific chapter is not available, this text provides comprehensive background on heteroaromatic reactivity). A representative similar article is: Bioorganic & Medicinal Chemistry. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- Wikipedia. (n.d.). Suzuki reaction.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ACS Publications. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of Methyl 6-bromoquinoline-2-carboxylate
Welcome to the technical support center for the derivatization of Methyl 6-bromoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the derivatization of this compound, providing detailed, evidence-based solutions.
Question 1: I am observing low to no product yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving heteroaromatic halides like this compound are a common challenge. The issue often stems from suboptimal catalyst activity, inefficient transmetalation, or catalyst deactivation.
Core Technical Reasons for Low Yield:
-
Catalyst Inactivity/Decomposition: The palladium catalyst may not be in the active Pd(0) state or could be decomposing. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center can be slow. This step is often sensitive to the base, solvent, and presence of water.
-
Proto-debromination (Hydrodehalogenation): A significant side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of Methyl quinoline-2-carboxylate. This is often promoted by excess base or the presence of water.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Catalyst System:
-
For electron-rich and sterically hindered boronic acids: Switch to a more electron-rich and sterically bulky phosphine ligand such as SPhos or XPhos. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in cross-coupling reactions.
-
Consider a pre-catalyst: Using a well-defined palladium pre-catalyst, like (SPhos)Pd G2, can ensure a consistent and high concentration of the active Pd(0) species at the start of the reaction.
-
-
Optimize the Base and Solvent System:
-
Base Selection: A weak base like potassium carbonate (K₂CO₃) is often a good starting point. However, if the reaction is sluggish, consider switching to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can significantly influence the rate of transmetalation.
-
Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and water is standard. The water is crucial for dissolving the inorganic base and facilitating the boronic acid transmetalation. Experiment with the solvent ratio (e.g., 10:1 dioxane:water) to find the optimal balance.
-
-
Control for Side Reactions:
-
Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) to remove oxygen, which can deactivate the catalyst.
-
Use High-Purity Reagents: Use anhydrous solvents and high-purity boronic acids to minimize water content that can lead to proto-debromination.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Question 2: My Buchwald-Hartwig amination is giving me a complex mixture of products, including what appears to be a diarylated amine. How can I improve the selectivity?
The formation of diarylated or other side products in Buchwald-Hartwig aminations often points to issues with reaction concentration, stoichiometry, or catalyst/ligand choice.
Core Technical Reasons for Low Selectivity:
-
High Concentration: At high concentrations, the rate of the second amination (diarylation) can become competitive with the desired mono-amination.
-
Stoichiometry: Using a large excess of the amine can sometimes lead to side reactions, although it is often used to drive the reaction to completion.
-
Ligand Choice: The steric bulk of the phosphine ligand is critical for preventing diarylation. Less bulky ligands may not effectively shield the palladium center, allowing for a second oxidative addition and subsequent amination.
Step-by-Step Troubleshooting Protocol:
-
Adjust Reaction Concentration and Stoichiometry:
-
Dilution: Try running the reaction at a lower concentration (e.g., 0.1 M) to disfavor the bimolecular diarylation side reaction.
-
Amine Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents). A very large excess is not always beneficial.
-
-
Select the Appropriate Ligand and Base:
-
Sterically Hindered Ligands: Employ a bulky biaryl phosphine ligand such as RuPhos or BrettPhos. These ligands are known to promote mono-amination and suppress diarylation.
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is fresh and handled under inert conditions.
-
Optimized Reaction Parameters for Selective Mono-amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable pre-catalyst | Provides the active Pd(0) species. |
| Ligand | RuPhos or BrettPhos | Steric bulk prevents diarylation. |
| Base | NaOtBu or LHMDS | Strong base required for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are standard. |
| Temperature | 80-110 °C | To overcome the activation energy. |
| Concentration | 0.1 - 0.5 M | Lower concentrations can improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a Sonogashira coupling with this compound?
A standard starting point for a Sonogashira coupling would be to use a palladium catalyst like Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI). A common base is a mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent. The reaction is usually run at room temperature to 60 °C.
Example Protocol:
-
To a reaction vessel under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add degassed triethylamine as the solvent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Q2: How can I effectively monitor the progress of my derivatization reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and effective techniques.
-
TLC: Provides a quick and inexpensive way to visualize the disappearance of the starting material and the appearance of the product. A co-spot (a lane with both the starting material and the reaction mixture) is highly recommended to accurately assess the conversion.
-
LC-MS: Offers more definitive information. It can confirm the mass of the desired product and detect the presence of side products. This is particularly useful for identifying issues like proto-debromination or the formation of dimers.
Q3: What are the best practices for purifying the final product?
Purification of the derivatized quinoline products often involves column chromatography.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity of the solvent system will depend on the specific derivative synthesized.
-
Palladium Removal: Residual palladium can sometimes be an issue. If the product is intended for biological applications, it is crucial to remove all traces of the metal. This can be achieved by:
-
Washing the organic layer with an aqueous solution of a scavenger like thiourea or sodium sulfide.
-
Using a metal scavenger resin during workup or after column chromatography.
-
General Derivatization and Purification Workflow
Caption: General workflow for derivatization experiments.
References
- Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides Source: The Journal of Organic Chemistry URL:[Link]
- Title: The Role of Base in the Suzuki-Miyaura Coupling Source: Chemical Society Reviews URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL:[Link]
How to resolve overlapping peaks in the NMR spectrum of quinoline compounds?
Welcome to the technical support center for NMR analysis of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral interpretation, particularly the common issue of overlapping peaks. The following troubleshooting guides and FAQs provide in-depth solutions, from basic parameter optimization to advanced multi-dimensional experiments, to help you achieve unambiguous structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my quinoline's ¹H NMR spectrum so heavily overlapped?
A1: The inherent structure of the quinoline ring system is the primary reason for signal overlap in the ¹H NMR spectrum. The seven protons on the unsubstituted quinoline core are all attached to an aromatic system and therefore resonate within a relatively narrow chemical shift range, typically between 6.5 and 9.0 ppm.[1]
Several factors contribute to this complexity:
-
Coupled Spin Systems: The protons on the quinoline scaffold are spin-coupled to their neighbors. The pyridine ring (protons H-2, H-3, H-4) and the benzene ring (protons H-5, H-6, H-7, H-8) form distinct but interconnected spin systems.[2] This coupling creates complex multiplets (doublets, triplets, doublets of doublets), which frequently overlap.
-
Electronic Effects: The electron-withdrawing nitrogen atom significantly deshields adjacent protons, particularly H-2, causing it to resonate far downfield.[1] The H-8 proton also experiences deshielding due to its proximity to the nitrogen lone pair (a peri-effect).[1] Substituents further modulate the electronic environment, shifting protons upfield or downfield and exacerbating the crowding.[3]
-
Inadequacy of 1D NMR: For these reasons, standard one-dimensional (1D) ¹H NMR spectra are often insufficient for the complete and unambiguous assignment of all proton signals in substituted quinolines.[4][5][6][7]
Troubleshooting Guide: Resolving Overlapping Peaks
Navigating a crowded quinoline spectrum requires a systematic approach. The following guides detail a workflow from simple adjustments to advanced NMR techniques.
Workflow for Resolving Overlapping Quinoline NMR Signals
Caption: A decision-making workflow for resolving overlapped NMR signals.
Q2: My 1D spectrum is crowded. What simple experimental changes can I make?
A2: Before moving to advanced techniques, simple changes to the experimental conditions can often improve signal dispersion.
1. Change the Deuterated Solvent:
-
Causality: The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by interactions with solvent molecules. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Anisotropic Solvent-Induced Shifts or ASIS) by associating with the quinoline ring system in a specific orientation.[8] This can alter the relative positions of signals, potentially resolving overlaps. Polar solvents like DMSO-d₆ or methanol-d₄ can also cause different shifts compared to nonpolar solvents like CDCl₃.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in a common solvent (e.g., CDCl₃).
-
If overlap is observed, prepare a new sample of your compound in a solvent with different properties (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).[9]
-
Acquire a new spectrum and compare the signal dispersion. Even small changes in chemical shifts can be enough to deconvolute multiplets.
-
2. Vary the Sample Temperature:
-
Causality: Changing the temperature can affect molecular motion, conformational equilibria, and intermolecular interactions (like hydrogen bonding or stacking).[10] These changes can lead to small but significant alterations in chemical shifts. For example, increasing the temperature can sometimes shift water peaks, potentially uncovering underlying signals of interest.[11]
-
Protocol:
-
Acquire a spectrum at your standard temperature (e.g., 298 K).
-
Increase or decrease the spectrometer's variable temperature unit in increments of 10-20 K (e.g., to 318 K or 278 K).
-
Allow the sample to equilibrate for 5-10 minutes at the new temperature and re-shim the instrument before acquiring the spectrum.
-
3. Use Lanthanide Shift Reagents (LSRs):
-
Causality: LSRs are paramagnetic complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), that can reversibly coordinate to Lewis basic sites in a molecule, like the nitrogen atom of quinoline.[12][13] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is primarily dependent on the distance of the proton from the paramagnetic center, causing the closest protons (H-2 and H-8) to shift the most dramatically downfield.[14] This spreads out the entire spectrum, often resolving all signals.
-
Protocol:
-
Dissolve your quinoline compound (0.05 mmol) in 0.5 mL of a dry, non-coordinating solvent like CDCl₃ in an NMR tube.[13]
-
Acquire a reference ¹H NMR spectrum.
-
Add a small, measured amount of the LSR (e.g., Eu(dpm)₃) to the NMR tube, corresponding to a molar ratio of approximately 0.1-0.25 [LSR]/[Substrate].[13]
-
Gently mix and acquire a new spectrum. The signals should be shifted downfield.
-
Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved.
-
Mechanism of Lanthanide Shift Reagent Action
Caption: LSRs coordinate to the quinoline nitrogen, inducing large shifts on nearby protons.
Q3: When and how should I use 2D NMR to resolve my overlapping signals?
A3: When the methods above are insufficient, two-dimensional (2D) NMR is the most powerful and definitive solution.[6] By correlating nuclei through bonds or space and spreading the information across a second dimension, 2D NMR can resolve even the most severely overlapped spectra.[15][16]
| Experiment | Purpose | Information Gained for Quinolines |
| COSY | Correlates spin-coupled protons | Identifies adjacent protons (e.g., H-5 to H-6, H-6 to H-7). Essential for "walking" along the proton framework within the benzene and pyridine rings.[3][4] |
| HSQC/HMQC | Correlates protons to directly attached carbons | Resolves overlapped proton signals by spreading them along the wide ¹³C axis.[3][9] Each proton signal is correlated to its bonded carbon, confirming C-H attachments. |
| HMBC | Correlates protons to carbons over 2-3 bonds | The key experiment for connecting molecular fragments. It links protons to non-protonated carbons (e.g., quaternary carbons, carbonyls) and confirms the position of substituents.[3][9] |
| NOESY | Correlates protons that are close in space | Confirms spatial proximity, which is useful for verifying assignments (e.g., H-4 is near H-5) and determining stereochemistry in complex derivatives.[9] |
Protocol: Standard 2D NMR Experiment Workflow (COSY Example)
This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[3]
-
Sample Preparation:
-
Instrument Setup (1D ¹H Reference):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peaks in the 1D spectrum).[3]
-
Acquire a standard 1D ¹H spectrum. Note the spectral width (the ppm range containing all your signals).
-
-
2D COSY Experiment Setup:
-
Load a standard COSY pulse sequence.
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for dilute samples to improve the signal-to-noise ratio.
-
Set the receiver gain automatically.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.
-
Phase the spectrum in both dimensions and calibrate the axes.
-
-
Analysis:
-
The 1D spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[3]
-
Start with an unambiguous signal and "walk" along the spin system by finding its cross-peaks, which in turn identify its coupled neighbors.
-
By systematically applying these 1D and 2D NMR techniques, you can successfully resolve overlapping signals and achieve complete and accurate structural assignment for your quinoline compounds.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (n.d.). Benchchem.
- Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate.
- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (n.d.).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7). Magritek.
- Reuben, J., & Leigh, J. S. (1972). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine. Journal of the American Chemical Society, 94(8), 2789–2793.
- Fry, C. G. (n.d.). Assignment Strategies Using Modern NMR Methods: Quinine in benzene-d6.
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). (2018, June 26). Magritek.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(19), 6683.
- Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (1973). Chemical Society Reviews, 2(1), 27.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of chemical education, 79(1), 106.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Applications of Lanthanide Shift Reagents to the Identification of 13C Resonances. (1972). Canadian Journal of Chemistry, 50(13), 2139–2141.
- Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Resonances of Steroids. (1975). Canadian Journal of Chemistry, 53(24), 3876–3882.
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106.
- SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. (1961). Canadian Journal of Chemistry, 39(1), 1–8.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. (n.d.). Benchchem.
- Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. (2015). Molecules, 20(4), 5694–5705.
- How can I interpret a NMR with so much noises and peak overlaps? (2020, September 23). ResearchGate.
- qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research.
- Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013, October 9). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 7. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids | MDPI [mdpi.com]
- 14. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Preventing degradation of Methyl 6-bromoquinoline-2-carboxylate during storage.
Welcome to the technical support center for Methyl 6-bromoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and integrity of your this compound samples. Our recommendations are grounded in established principles of chemical stability and informed by data on quinoline derivatives and aromatic esters.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark environment. Recommended conditions are 2-8°C in a tightly sealed container to minimize exposure to moisture and air. The container should be opaque or stored in a light-blocking secondary container to prevent photodegradation.[1]
Q2: My solid sample of this compound has changed color. Is it still viable?
A2: A noticeable color change, such as yellowing or browning, is a potential indicator of degradation. While this may not render the compound completely unusable for all applications, it is a strong recommendation to re-assess the purity of the material before proceeding with your experiments. A high-performance liquid chromatography (HPLC) analysis is recommended to quantify the purity and identify potential degradation products.[1]
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. As an ester, it is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[1] For optimal stability, it is best to prepare solutions fresh for each experiment. If short-term storage is necessary, we recommend storing the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting the solution into single-use vials and freezing at -20°C or below can be considered, though it is crucial to minimize freeze-thaw cycles.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are understood to be:
-
Hydrolysis: The methyl ester group can be hydrolyzed to form 6-bromoquinoline-2-carboxylic acid and methanol. This process is accelerated by the presence of water, acids, or bases.[1]
-
Photodegradation: Quinoline derivatives, in general, can be sensitive to light. Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts.[1][2]
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures may lead to the decomposition of the quinoline ring structure.[1][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound potency. | Compound degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. If using a stock solution, re-verify its purity via HPLC. Ensure proper storage conditions for both solid and solution forms.[6] |
| Appearance of a new, significant peak in HPLC analysis. | This could indicate the presence of a degradation product, most commonly the hydrolysis product, 6-bromoquinoline-2-carboxylic acid. | Confirm the identity of the impurity peak by comparing its retention time with a standard of 6-bromoquinoline-2-carboxylic acid. If confirmed, this points to hydrolytic degradation. |
| Solid material appears clumpy or has a different texture. | This may be due to moisture absorption. | Store the compound in a desiccator over a suitable drying agent. Ensure the container is always tightly sealed after use. |
| Difficulty in achieving complete dissolution in a non-polar solvent. | The presence of the more polar hydrolysis product, 6-bromoquinoline-2-carboxylic acid, can affect solubility. | Purify the sample to remove the carboxylic acid impurity. Consider using a more polar solvent system if compatible with your experimental design. |
Visualizing Degradation Pathways
The primary degradation pathways for this compound can be visualized as follows:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolysis degradant. This method is adapted from established procedures for similar quinoline derivatives.[7]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Gradient Program:
-
Start with 70% A and hold for 2 minutes.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 5 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Protocol 2: Forced Degradation Study Workflow
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.[6][8] This involves exposing the compound to harsh conditions and monitoring its degradation over time.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- G. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- MDPI. (2022).
- IDR Environmental. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental.
- Noah Chemicals. (2016). 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab. Noah Chemicals.
- Cispro. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Cispro.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. JOCPR.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
- Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety.
- PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. PubChem.
- Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal.
- Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.
- RSC Publishing. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). RSC Publishing.
- BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. BenchChem.
- MedCrave online. (2016).
- ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- ResearchGate. (2025). Theoretical study of aliphatic and aromatic esters hydrolysis.
- PMC - NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH.
- Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases.
- PubChemLite. (n.d.).
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- ResearchGate. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PubChemLite. (n.d.).
- BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate stability and storage conditions. BenchChem.
- BenchChem. (2025).
- PubChem - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Issues with the solubility of bromoquinoline intermediates.
Introduction: The Critical Role of Solubility in Advancing Bromoquinoline Chemistry
Bromoquinoline intermediates are foundational building blocks in medicinal chemistry and materials science, serving as crucial precursors for a vast array of functionalized molecules, including novel anticancer agents and organic light-emitting diode (OLED) materials.[1][2] However, the journey from synthesis to application is frequently hampered by a significant, though often underestimated, obstacle: poor solubility.
The solubility of a bromoquinoline intermediate is not merely a matter of convenience; it is a critical physicochemical parameter that dictates the success of subsequent experimental steps.[3][4] It governs reaction kinetics, influences the efficiency of purification techniques like recrystallization and chromatography, and is paramount for formulation development and achieving bioavailability in drug candidates.[5][6] An intermediate that cannot be effectively dissolved can lead to stalled reactions, complex purification challenges, and unreliable data in biological assays.
This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals encountering solubility issues with bromoquinoline intermediates. Structured in a practical question-and-answer format, this document provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate and overcome these common challenges, ensuring your research progresses efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: My bromoquinoline intermediate is proving difficult to dissolve in standard organic solvents. What are the underlying chemical reasons for this?
A: The solubility of bromoquinoline derivatives is governed by a delicate interplay of their structural features and the properties of the chosen solvent. Several factors may be contributing to the low solubility you are observing:
-
Molecular Polarity and Structure: The bromoquinoline core itself possesses a mixed character. The heterocyclic quinoline ring provides a degree of polarity, while the aromatic system and the bromo-substituent contribute to its lipophilicity.[7] The position and nature of other substituents can drastically alter the overall polarity. For example, polar functional groups like hydroxyl (-OH) or amino (-NH₂) can increase the potential for hydrogen bonding but may not always translate to high solubility if the overall molecule is large and rigid.
-
Crystal Lattice Energy: Many bromoquinolines are crystalline solids. A highly stable, tightly packed crystal lattice requires a significant amount of energy to break apart. If the energy released from the interaction between the bromoquinoline molecules and the solvent molecules (solvation energy) is insufficient to overcome this lattice energy, the compound will remain insoluble. This is a common issue for planar, aromatic molecules which can stack efficiently.
-
"Like Dissolves Like" Principle: The polarity of your solvent is crucial. Bromoquinolines, with their aromatic nature, often dissolve best in polar aprotic solvents that can engage in dipole-dipole interactions without disrupting the core structure.[7][8] Using a highly non-polar solvent like hexane or a very polar protic solvent like water may be ineffective for the free base form.
Q2: What are the best general-purpose solvents to start with for dissolving a new bromoquinoline intermediate?
A: While every derivative is unique, qualitative assessments have established a reliable set of starting solvents for many bromoquinolines. Polar aprotic solvents are typically the most effective.[7] A systematic screening approach is recommended, starting with the solvents listed in the table below.
| Solvent Class | Solvent | General Solubility Profile | Reference(s) |
| Polar Aprotic | Dichloromethane (DCM) | Often Soluble | [7] |
| Tetrahydrofuran (THF) | Often Soluble | [7] | |
| Acetone | Often Soluble | [7] | |
| Acetonitrile (ACN) | Often Soluble | [7] | |
| Ethyl Acetate (EtOAc) | Often Soluble | [7] | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble (Good for stock solutions) | [3] | |
| N,N-Dimethylformamide (DMF) | Likely Soluble (Good for stock solutions) | [3] | |
| Polar Protic | Ethanol / Methanol | Variable; often requires heating | [9][10] |
| Non-Polar | Toluene | Fairly Soluble to Marginally Soluble | [10] |
| Hexane / Heptane | Generally Insoluble (Often used as anti-solvents) | [7][10] |
This table provides general guidance. Experimental verification is essential for each specific compound.
Q3: How does pH dramatically affect the solubility of my bromoquinoline, especially in aqueous media?
A: This is a critical concept rooted in the fundamental chemistry of the quinoline ring. The nitrogen atom in the quinoline heterocycle is basic (a weak base) and can be protonated.[11][12] This chemical property is one of the most powerful tools at your disposal for manipulating solubility.
-
Mechanism of pH-Dependent Solubility: In a neutral or basic aqueous solution, the bromoquinoline exists primarily in its neutral, "free base" form, which typically has low water solubility.[3] When you introduce an acid, lowering the pH to a value below the pKa of the quinoline nitrogen (typically around 4.9 for the parent quinoline), the nitrogen atom accepts a proton (H⁺) to form a cationic salt (e.g., a hydrobromide or hydrochloride salt).[11][12][13] This salt is an ionic species and is generally much more soluble in polar solvents like water than the neutral parent molecule.[14][15]
-
Practical Application: This principle is widely used in drug development to create formulations and in purification.[6] If your bromoquinoline needs to be dissolved in an aqueous buffer for a biological assay, adjusting the pH to be acidic can be a highly effective strategy.[16] Similarly, converting a crude bromoquinoline free base into its salt form can allow for purification via recrystallization from aqueous or alcohol-based solvent systems.[17][18]
Q4: Is heating a reliable method to improve solubility, and what are the risks?
A: Yes, for most solid-in-liquid systems, solubility increases with temperature.[8][19] Heating provides the thermal energy needed to help break the intermolecular forces within the crystal lattice, allowing the solvent to dissolve the solute more effectively. This is the foundational principle of recrystallization.
However, this approach is not without risks:
-
Thermal Degradation: Bromoquinolines, particularly those with sensitive functional groups, can decompose at elevated temperatures. Always perform a small-scale test and check for color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate after heating.
-
Solvent Loss: When working with volatile solvents (e.g., DCM, Acetone), heating in an open system will lead to significant solvent evaporation, which can cause premature precipitation and inaccurate solubility assessments. Use a reflux condenser for prolonged heating.
-
"Oiling Out": If a compound's melting point is lower than the boiling point of the solvent, it may melt before dissolving, forming an immiscible liquid phase or "oil." This is a common problem that complicates purification (see Troubleshooting Guide).[20]
Q5: What is a co-solvent system, and how can it resolve my solubility issues?
A: A co-solvent system is a mixture of two or more miscible solvents. This technique is used to create a solvent blend with finely tuned properties that are superior to those of any single solvent for a specific application.
-
Mechanism of Action: Co-solvents work by modifying the overall polarity of the solvent environment. For instance, if your bromoquinoline is poorly soluble in a non-polar solvent like hexane but too soluble in a polar solvent like ethyl acetate for effective recrystallization, a mixture of the two can provide the ideal solubility profile—dissolving the compound when hot but allowing it to crystallize upon cooling.[21]
-
Common Applications:
-
Recrystallization: Using a "good" solvent (high solubility) and a "poor" or "anti-solvent" (low solubility) is a standard technique.[20]
-
Chromatography: Mobile phases in column chromatography are co-solvent systems (e.g., ethyl acetate/hexane) used to control the elution of compounds from the stationary phase.[22]
-
Formulations: In drug development, co-solvents like ethanol or polyethylene glycol (PEG) are often mixed with water to dissolve poorly soluble active pharmaceutical ingredients (APIs) for oral or parenteral administration.[6]
-
Troubleshooting Guide: Common Experimental Scenarios
This section addresses specific problems encountered during experiments and provides a logical workflow for resolving them.
Scenario 1: My compound "oils out" during recrystallization instead of forming crystals.
-
The Problem: Upon cooling a hot, saturated solution, the compound separates as a liquid layer (an oil) rather than forming solid crystals. This traps impurities and prevents effective purification.
-
Causality & Explanation: This typically occurs for one of three reasons:
-
High Supersaturation/Rapid Cooling: The solution is too concentrated, or it was cooled too quickly. The molecules don't have time to align into an ordered crystal lattice and instead crash out as a disordered, supercooled liquid.[21]
-
Low Melting Point: The compound's melting point is below the temperature at which it is precipitating. This is a known issue for some derivatives, such as 3-bromoquinoline, which has a melting point of 13-15°C.[20]
-
Inappropriate Solvent: The solvent may be too "good," meaning the compound's solubility is still too high even at lower temperatures.[21]
-
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% more volume) to reduce the saturation level.[20][21]
-
Slow Cooling: This is the most critical step. Allow the flask to cool slowly on the benchtop, insulated if necessary, to reach room temperature over several hours. Do not place it directly in an ice bath. Slow cooling gives the molecules time to form proper nucleation sites.[20][23]
-
Induce Crystallization: If no crystals form after slow cooling, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.[23]
-
Modify the Solvent System: If the problem persists, the solvent system is likely the issue. Add a small amount of a "poor" or "anti-solvent" (one in which your compound is insoluble, like hexane) to the hot solution until it just starts to become cloudy. Then add a drop or two of the "good" solvent to clarify it before allowing it to cool slowly.[20]
-
Scenario 2: My bromoquinoline is insoluble in the eluent for silica gel chromatography.
-
The Problem: The crude product will not dissolve in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane), making it impossible to load onto the column.
-
Causality & Explanation: This happens when the compound is either highly polar or has very high crystallinity, making it insoluble in the relatively non-polar solvents typically used for normal-phase chromatography.
-
Troubleshooting Steps:
-
Change the Loading Technique: Do not rely on "wet loading" (dissolving in the eluent). Instead, use "dry loading":
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol). [22] * Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique ensures your compound starts on the column in a concentrated band regardless of its solubility in the eluent. [22] 2. Use a Stronger Initial Solvent: If dry loading is not an option, you can try dissolving the sample in a minimal volume of a strong solvent like pure Dichloromethane (DCM) or even a small amount of DMF. Load this solution directly onto the column, but be aware this can sometimes lead to band broadening and poorer separation. [22] 3. Alter the Mobile Phase: If the compound is not eluting from the column even after successful loading, the mobile phase is not polar enough. Gradually increase the polarity, for example, by adding methanol to a DCM or ethyl acetate system. [22] 4. Consider an Alternative Stationary Phase: If the compound is very polar or appears to be decomposing on the acidic silica gel, switch to a different stationary phase like neutral alumina or consider using reverse-phase (C18) chromatography, where the mobile phase is polar (e.g., acetonitrile/water or methanol/water). [18][22]
-
-
Scenario 3: My compound has insufficient aqueous solubility for a biological assay.
-
The Problem: A bromoquinoline intermediate shows promising activity but cannot be dissolved at the required concentration in the aqueous buffer used for in vitro screening, leading to unreliable results. [6]* Causality & Explanation: As discussed in the FAQs, the neutral form of most bromoquinolines has very low intrinsic aqueous solubility due to the large, hydrophobic aromatic structure. [3]Direct dissolution in phosphate-buffered saline (PBS) is often not feasible.
-
Troubleshooting Steps:
-
Use a DMSO Stock Solution: This is the standard industry practice. Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO), where solubility is typically high. [3][6]Then, perform a serial dilution of this stock solution into your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%, and ideally <0.5%) to avoid solvent-induced artifacts or toxicity. [6] 2. pH Adjustment: If the compound is still precipitating out of the buffer even with DMSO, leverage the basicity of the quinoline nitrogen. Use a buffer system with a lower pH (e.g., pH 4-5). At this pH, the compound will be protonated to its more soluble salt form. [6][16]Remember to run a control experiment to ensure the lower pH does not affect your assay's biological components.
-
Formal Salt Formation: For lead candidates moving into further development, a more permanent solution is to synthesize and isolate a stable salt form of the compound (e.g., hydrochloride, mesylate, or tartrate). [14][24]This salt will have significantly higher intrinsic aqueous solubility and better dissolution properties than the free base. [25] 4. Employ Co-solvents and Excipients: For formulation development, other pharmaceutically acceptable co-solvents (e.g., PEG-300, propylene glycol) or complexation agents (e.g., cyclodextrins) can be explored to enhance aqueous solubility. [26][27]
Workflow for addressing poor aqueous solubility in biological assays.
-
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. [7] Objective: To determine the saturation concentration of a bromoquinoline intermediate in a specific solvent at a controlled temperature.
Materials:
-
Bromoquinoline intermediate
-
Selected solvent (e.g., ethanol, ethyl acetate, buffered solution)
-
Scintillation vials or sealed flasks with magnetic stir bars
-
Thermostatically controlled orbital shaker or stirring hotplate
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: To a vial, add a known volume or mass of the selected solvent.
-
Add Excess Solute: Add an excess amount of the bromoquinoline intermediate to the vial. It is critical that undissolved solid remains visible to ensure a saturated solution is achieved. [7]3. Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This typically requires 24-48 hours. [3]4. Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation of the solid phase, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes). [3]5. Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates. [7]6. Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of the bromoquinoline using a pre-calibrated analytical method, such as HPLC-UV, against a standard curve. [3]7. Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.
References
- BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
- BenchChem. (2025).
- Google Patents. (2001). Method for producing 3-bromoquinoline.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide.
- BenchChem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide.
- BenchChem. (2025). Purification challenges for bromoquinoline compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- Research and Reviews. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- P.T. (n.d.).
- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- BenchChem. (2025).
- Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- ResearchGate. (2020).
- AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- Synonyms.com. (2023). Co-solvent: Significance and symbolism. [Link]
- NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
- PubMed. (2007).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
- NIH. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
- MedCrave. (2017). Solubility: A speed‒breaker on the drug discovery highway. [Link]
- ResearchGate. (2007).
- Semantic Scholar. (2007).
- PubMed. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. [Link]
- Veranova. (n.d.).
- Semantic Scholar. (2020).
- ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veranova.com [veranova.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. research.aston.ac.uk [research.aston.ac.uk]
- 25. merckmillipore.com [merckmillipore.com]
- 26. wjbphs.com [wjbphs.com]
- 27. journal.appconnect.in [journal.appconnect.in]
Quinoline Synthesis Technical Support Center: A Guide to Managing Impurities
<T3_2>
Welcome to the technical support hub for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for identifying, controlling, and eliminating impurities during your synthetic workflows. We will move beyond simple protocols to explain the causality behind common issues, ensuring you can build robust and reproducible synthetic processes.
Section 1: Proactive Impurity Management
Effective impurity control begins long before the final purification step. A proactive approach can save significant time and resources.[1] The core principle is to understand and control impurity formation throughout the development and manufacturing process. This involves evaluating starting material purity, optimizing reaction conditions to minimize side reactions, and monitoring the stability of intermediates and final products.[1]
Frequently Asked Questions: Proactive Strategies
Q1: How critical is the purity of my starting aniline and carbonyl compounds?
A1: Extremely critical. The impurity profile of your final product is often a direct reflection of your starting materials.[2] For instance, isomeric impurities in a substituted aniline will likely lead to corresponding isomeric quinoline byproducts, which can be notoriously difficult to separate.
-
Expert Insight: Always verify the purity of starting materials by an appropriate analytical method (e.g., NMR, GC-MS) before commencing a large-scale synthesis. If using commercial reagents, do not assume the purity stated on the label is absolute, especially if the container has been open for a long time. Aniline, for example, is susceptible to air oxidation, which can introduce colored impurities from the outset.
Q2: My reaction generates a lot of tar, especially with Skraup or Doebner-von Miller syntheses. How can I prevent this?
A2: Tar formation is a classic problem in acid-catalyzed quinoline syntheses and is typically due to the polymerization of α,β-unsaturated carbonyl intermediates or the reactants themselves under harsh conditions.[3][4]
-
Causality: The strong acids (e.g., concentrated H₂SO₄) and high temperatures used in these reactions can easily promote side reactions.[3]
-
Preventative Measures:
-
Moderate the Reaction: In the Skraup synthesis, the reaction with sulfuric acid is highly exothermic.[5] The addition of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[5][6]
-
Control Temperature: Avoid aggressive heating. Gently warm the mixture to initiate the reaction, and then if it is exothermic, remove the external heat source to prevent thermal runaway.[3]
-
Slow Reagent Addition: In the Doebner-von Miller reaction, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps its concentration low, minimizing self-polymerization.[4]
-
Use a Biphasic System: For the Doebner-von Miller synthesis, sequestering the carbonyl compound in an organic solvent like toluene while the aniline is in an acidic aqueous phase can dramatically reduce polymerization.[5][7]
-
Section 2: Troubleshooting Common Synthesis Routes & Their Impurities
Each classical quinoline synthesis has a unique impurity profile. Understanding these characteristic byproducts is the first step in targeted troubleshooting and purification.
Skraup Synthesis
This method involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[8][9] It is effective but notoriously forceful.
Q3: My Skraup reaction was extremely vigorous and hard to control. What went wrong?
A3: The dehydration of glycerol by concentrated sulfuric acid to form acrolein is a highly exothermic process. This, combined with the subsequent condensation, can lead to a dangerous thermal runaway.[5][6] To moderate the reaction, always add the sulfuric acid slowly with efficient cooling and stirring. The use of ferrous sulfate is also highly recommended to ensure a more controlled reaction rate.[5]
Q4: Besides tar, what are the common impurities in a Skraup synthesis?
A4: Key impurities include:
-
Unreacted Starting Materials: Aniline and nitrobenzene.
-
Over-reduced Byproducts: If the oxidizing agent is fully consumed, intermediates like dihydroquinolines may not be fully oxidized to the aromatic quinoline.
-
Sulfonated Byproducts: Under the harsh acidic conditions, sulfonation of the aromatic rings can occur.
Doebner-von Miller Synthesis
This reaction uses an aniline and α,β-unsaturated carbonyl compounds, often formed in situ, under acid catalysis.[10][11]
Q5: My Doebner-von Miller reaction product is contaminated with partially hydrogenated quinolines. Why?
A5: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[7] If the oxidizing agent (often an intermediate formed in the reaction) is inefficient or insufficient, you will isolate dihydro- or even tetrahydroquinoline impurities.[7]
-
Solution: Ensure reaction conditions favor complete oxidation. In some cases, post-reaction oxidation with an agent like manganese dioxide (MnO₂) or DDQ might be necessary to convert these impurities to the desired product.[7]
Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13]
Q6: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control this?
A6: Regioselectivity is a well-known challenge in this synthesis.[14][15] The outcome depends on which α-carbon of the ketone attacks the protonated imine intermediate.
-
Controlling Factors:
-
Catalyst Choice: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[14][15]
-
Substrate Modification: Pre-installing a directing group, such as a phosphoryl group, on one of the α-carbons can direct the cyclization.[14]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[14]
-
Combes Synthesis
This method condenses an aniline with a β-diketone under acidic conditions.[16][17]
Q7: My Combes synthesis is giving a very low yield. What are the likely causes?
A7: Low yields often stem from incomplete condensation or cyclization.[14]
-
Expert Insight: The cyclization step is a rate-determining electrophilic aromatic annulation.[16] If your aniline has strong electron-withdrawing groups, this step will be slow. Furthermore, steric hindrance on either the aniline or the β-diketone can significantly impede the reaction.[14] Consider using a more powerful dehydrating agent/catalyst like a polyphosphoric ester (PPE) instead of sulfuric acid, as it can be more effective.[16]
Summary of Common Impurities by Synthesis Method
| Synthesis Method | Common Impurity Types | Probable Cause | Recommended Action |
| Skraup | Tar, Polymers, Unreacted Starting Materials, Sulfonated Byproducts | Highly exothermic and acidic conditions[3][5] | Use moderator (FeSO₄), control temperature, slow acid addition.[5] |
| Doebner-von Miller | Tar, Polymers, Dihydro-/Tetrahydroquinolines | Acid-catalyzed polymerization of carbonyls[4], Incomplete oxidation[7] | Slow reagent addition, use biphasic system[5], Post-reaction oxidation.[7] |
| Friedländer | Regioisomers, Aldol self-condensation byproducts | Use of unsymmetrical ketones[14], Base-catalyzed side reactions[15] | Optimize catalyst and conditions[14], Use imine analogue of aniline.[15] |
| Combes | Unreacted Enamine Intermediate, Regioisomers | Incomplete cyclization, Steric hindrance[14] | Use stronger catalyst (e.g., PPE)[16], Optimize temperature. |
Section 3: Reactive Troubleshooting & Purification Workflows
When impurities are present, a logical approach to purification is essential.
Frequently Asked Questions: Purification
Q8: My crude product is a dark, oily goo. What's the first step?
A8: For many classical syntheses like the Skraup, the initial product is indeed a tarry mixture.[5]
-
Acid-Base Extraction: First, dissolve the crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with dilute acid (e.g., 1M HCl). Your basic quinoline product will move into the aqueous layer, leaving non-basic impurities (like unreacted nitrobenzene or polymers) behind.
-
Liberate the Base: Collect the aqueous layer and make it strongly basic with NaOH or K₂CO₃. This will deprotonate your quinoline, causing it to precipitate or form an oil.
-
Back-Extraction: Extract the liberated quinoline back into an organic solvent. Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This will give you a much cleaner, albeit still crude, product to purify further.
Q9: My quinoline derivative is streaking badly on a silica gel TLC plate. What does this mean and how do I fix it for column chromatography?
A9: Streaking, or tailing, is a classic sign of strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[18][19] This leads to poor separation.
-
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or a few drops of pyridine in your mobile phase will compete for the active sites on the silica, resulting in much sharper spots and better peak shape during column chromatography.[18][19]
Q10: My compound seems to be decomposing on the silica column. What are my options?
A10: Some quinoline derivatives are sensitive to the acidic nature of silica gel.[18]
-
Mitigation Strategies:
-
Deactivate the Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine before packing the column.[18][19]
-
Use an Alternative Stationary Phase: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[18][19] For very sensitive compounds, phases like Florisil might be suitable.[19]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the amount of time the compound spends on the column.[18]
-
Consider Recrystallization: If chromatography is consistently problematic, recrystallization is an excellent alternative for solid products.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for diagnosing and solving common issues encountered during quinoline synthesis.
Caption: A general troubleshooting workflow for quinoline synthesis.
Section 4: Advanced Characterization & Purification Protocols
Identifying Unknown Impurities
When an unexpected impurity arises, identification is key.
-
NMR Spectroscopy: ¹H NMR is invaluable. The aromatic region (typically 7.0-9.0 ppm) can reveal the presence of isomeric byproducts or other aromatic contaminants. Comparing the integration of impurity peaks to your main product peaks can give a quantitative estimate of purity.[20] Reference tables of common solvent and reagent chemical shifts are essential to avoid misidentification.[21]
-
Mass Spectrometry (MS): LC-MS is a powerful tool to get the molecular weight of each impurity, which is a critical piece of the puzzle for structural elucidation.[1]
Purification Strategy Selection
The choice of purification method depends on the physical properties of your product and its impurities.
Caption: Decision tree for selecting an appropriate purification strategy.
Experimental Protocols
Protocol 1: General Column Chromatography for a Basic Quinoline Derivative
This protocol assumes the compound shows tailing on a standard silica TLC plate.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) that contains 0.5% triethylamine (NEt₃).[19] The starting eluent should give your desired compound an Rf of ~0.1-0.2 on a TLC plate treated with the same mobile phase.[18]
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[18]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (e.g., dichloromethane). Alternatively, perform "dry loading" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[18]
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield your purified quinoline derivative.[18]
Protocol 2: Purification via Recrystallization
This is the preferred method for obtaining high-purity crystalline solids.
-
Solvent Selection: Choose a solvent (or solvent pair) in which your quinoline derivative is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, acetone, or mixtures like ethanol/water or ethyl acetate/hexane.[22]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent. Verify purity by melting point and NMR analysis.
References
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (2025). Benchchem.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs.
- Technical Support Center: Purification of Quinoline Deriv
- Byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.
- Quinoline Synthesis Optimization: A Technical Support Center. (2025). Benchchem.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003).
- Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
- How, Where and at What level should Impurities be controlled? (2025).
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
- A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). W.R. Grace.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- The crystallization of quinoline. (n.d.).
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Friedländer synthesis. (n.d.). Wikipedia.
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Synthesis of quinoline derivatives and its applic
- A constrained total-line-shape (CTLS) fitting strategy for organic impurity analysis from 1H NMR spectra was developed and assessed by studying two examples. (n.d.).
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- In the Skraup synthesis of quinoline the principal difficulty has always been the violence with which the reaction generally takes place... (n.d.). Organic Syntheses Procedure.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- Combes synthesis of quinolines. (n.d.). Química Organica.org.
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Combes synthesis of quinolines [quimicaorganica.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Alternatives for Methyl 6-bromoquinoline-2-carboxylate in Synthesis
The quinoline-2-carboxylate scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a multitude of biologically active compounds.[1][2] Methyl 6-bromoquinoline-2-carboxylate serves as a pivotal intermediate, offering a well-defined platform for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the C-6 position acts as a reliable synthetic handle for introducing molecular diversity. However, reliance on a single building block can limit synthetic flexibility, efficiency, and introduce challenges related to reactivity and cost.
This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies to this compound. We will delve into the performance of alternative leaving groups at the 6-position, explore reagents with inverted reactivity, and examine convergent one-pot syntheses that bypass the need for pre-functionalized haloquinolines. Each alternative will be assessed based on reactivity, substrate scope, and practical considerations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
I. Modulating Reactivity at the Electrophilic Site: Alternative Leaving Groups
The most direct alternatives to this compound involve replacing the bromine atom with other leaving groups. The choice of halogen or pseudohalogen at the C-6 position profoundly impacts the kinetics of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[3] This section compares the performance of iodo, triflyloxy, and chloro derivatives against the benchmark bromo compound.
The generally accepted order of reactivity for aryl electrophiles in palladium-catalyzed cross-couplings is I > OTf ≈ Br > Cl . This trend is directly correlated with the bond dissociation energy of the carbon-leaving group bond. A weaker bond facilitates easier cleavage and oxidative addition to the palladium(0) catalyst, often enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Performance Comparison of 6-Substituted Quinoline-2-carboxylates
| Leaving Group (X) at C-6 | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| -I (Iodo) | Highest | Room temp. to moderate heat (50-80 °C). Lower catalyst loading. | Faster reactions, milder conditions, high yields. Ideal for sensitive substrates. | Higher cost of starting materials, potential for light sensitivity. |
| -Br (Bromo) | High (Benchmark) | Moderate to high heat (80-110 °C). | Good balance of reactivity and stability. Widely available. Extensive literature. | Can require forcing conditions for challenging couplings. |
| -OTf (Triflate) | High | Similar to or slightly milder than bromo. | High reactivity, comparable to bromo. Easily prepared from corresponding phenol. | Can be less stable than halides. Cost of triflating agents. |
| -Cl (Chloro) | Lowest | High heat (>100 °C). Requires specialized, bulky phosphine ligands (e.g., XPhos, SPhos). | Low cost and wide availability of starting materials. | Challenging to activate, requires more specialized and expensive catalyst systems. |
Causality Behind Experimental Choices: The Catalyst System
The reduced reactivity of aryl chlorides necessitates the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are crucial.[4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and electron-rich, thereby facilitating the oxidative addition of the less reactive aryl chloride. For the more reactive iodo, bromo, and triflate derivatives, a wider range of palladium catalysts, including those with less specialized ligands like PPh₃, can be effective.
II. Inverting the Polarity: Quinoline-6-boronic Acid Esters as Nucleophilic Partners
An alternative paradigm to using an electrophilic haloquinoline is to employ a nucleophilic quinoline derivative in a Suzuki-Miyaura cross-coupling reaction.[5] Methyl quinoline-2-carboxylate-6-boronic acid pinacol ester reverses the roles of the coupling partners, allowing for reaction with a diverse range of aryl or vinyl halides and triflates.
Performance and Strategic Advantages
Using the quinoline as the nucleophile offers several strategic advantages:
-
Access to Diverse Electrophiles: It allows coupling with a vast library of commercially available and readily synthesized aryl/heteroaryl halides and triflates.
-
Orthogonal Reactivity: In molecules with multiple halogen atoms, the boronic ester provides an orthogonal handle for selective coupling.
-
Milder Conditions for Borylation: The Miyaura borylation to synthesize the boronic ester itself often proceeds under mild conditions from the corresponding haloquinoline.[6]
The primary trade-off is the additional synthetic step required to prepare the boronic ester. However, for library synthesis or complex molecule construction, this initial investment can streamline the subsequent diversification steps.
III. Convergent Approaches: One-Pot Syntheses of Functionalized Quinolines
A paradigm shift from the stepwise functionalization of a pre-formed quinoline core is the use of convergent one-pot syntheses that construct the functionalized quinoline-2-carboxylate in a single operation. These methods offer increased efficiency by reducing the number of synthetic steps, purifications, and overall resource consumption.
One such powerful method is the domino reaction between a 2-aminobenzaldehyde and a β-nitroacrylate.[1][2][7] This one-pot procedure involves a sequence of an aza-Michael addition, an intramolecular Henry reaction, dehydration, and elimination to directly afford highly functionalized quinoline-2-carboxylates.
This approach is particularly advantageous as it allows for the introduction of substituents on the benzene ring (from the 2-aminobenzaldehyde) and at the 3-position (from the β-nitroacrylate) simultaneously during the ring-forming process.
Comparison of Synthetic Strategies
| Strategy | Starting Materials | Key Features | Advantages | Disadvantages |
| Stepwise Functionalization | This compound + Coupling Partner | Linear synthesis. Predictable reactivity at C-6. | Well-established, extensive literature. Good for targeted, single modifications. | Multi-step, requires isolation of intermediates, potentially lower overall yield. |
| Reversed Polarity | Methyl quinoline-2-carboxylate-6-boronic ester + Aryl Halide | Linear synthesis with inverted reactivity. | Access to a wide range of electrophiles. Orthogonal reactivity. | Requires an extra step to prepare the boronic ester. |
| Convergent One-Pot | 2-Aminobenzaldehyde + β-Nitroacrylate | Convergent synthesis. Ring formation and functionalization in one pot. | High efficiency, step economy, rapid access to diverse analogs. | Availability of substituted starting materials can be a limitation. |
IV. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-iodoquinoline-2-carboxylate (Representative Protocol for a Highly Reactive Alternative)
-
Reaction Setup: To an oven-dried Schlenk tube, add Methyl 6-iodoquinoline-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3 times).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Typical reaction times are 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound (Benchmark Protocol)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube. Add this compound (1.0 equiv) and the desired amine (1.2 equiv).[8]
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: One-Pot Synthesis of Ethyl 6-chloro-3-phenylquinoline-2-carboxylate
-
Step 1 (Domino Reaction): A mixture of 2-amino-5-chlorobenzaldehyde (1.0 mmol) and ethyl 3-nitro-3-phenylacrylate (1.1 mmol) is stirred under solvent-free conditions at 70 °C for 18 hours.
-
Step 2 (Aromatization): The reaction is cooled to 50 °C. Acetonitrile (10 mL) and polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP, 1.25 mmol) are added. The mixture is stirred at 50 °C for an additional 24 hours.[9]
-
Workup: Filter the reaction mixture to remove the polymer-supported base and wash the resin with acetonitrile. Evaporate the combined filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired product.
V. Conclusion and Future Outlook
While this compound remains a robust and valuable building block, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For syntheses where mild conditions are paramount, the corresponding 6-iodo derivative is a superior choice, offering faster conversions and higher yields. When cost is a primary driver and catalyst optimization is feasible, the 6-chloro analogue presents an economical, albeit more challenging, alternative.
Reversing the polarity with quinoline-6-boronic esters opens up a different strategic dimension, enabling access to a vast array of coupling partners and providing an orthogonal handle for complex syntheses. Finally, convergent one-pot strategies represent the most efficient approach in terms of step- and atom-economy, allowing for the rapid generation of diverse libraries from simple starting materials.
The selection of the optimal reagent is not a one-size-fits-all decision but rather a strategic choice based on the specific synthetic target, desired efficiency, cost considerations, and available resources. By understanding the causality behind the reactivity and performance of each alternative, researchers can design more elegant, efficient, and robust synthetic routes to novel quinoline-based molecules.
References
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6). [Link]
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.com.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. CORE.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. BenchChem.com.
- Abdi, K., et al. (2021). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.
- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]
- Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Inform
- Buchwald–Hartwig amin
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- Das, B. C., Yadav, P., Dasa, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1241. [Link]
- Request PDF. (2015). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives.
- Stanetty, P., & Schnürch, M. (2010). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Current Organic Chemistry, 14(15), 1597-1626.
- Request PDF. (2018). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. BenchChem.com.
- Garzar, S. L. (1901). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 23(9), 703-705.
- Request PDF. (2010). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
- CN102898366A - Method for one-step preparation of 2-methylquinoline.
- Abdi, K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19561–19584. [Link]
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.com.
- Request PDF. (2019). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- BenchChem. (2025).
- Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479-8488. [Link]
- Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Medicinal Chemistry. [Link]
- Topczewski, J. J., & Sanford, M. S. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(9), 1785-1790. [Link]
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).
- US20050215586A1 - Process for the manufacture of quinoline derivatives.
- Request PDF. (2023). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
- Littke, A. F., & Fu, G. C. (2002). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Tanaka, Y., Kubosaki, S., Osaka, K., Yamawaki, M., Morita, T., & Yoshimi, Y. (2018). Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst. The Journal of organic chemistry, 83(22), 13625–13635. [Link]
- Pop, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules (Basel, Switzerland), 29(4), 789. [Link]
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). s3-eu-west-1.amazonaws.com.
- Bellina, F., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein journal of organic chemistry, 10, 304–312. [Link]
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024).
- Slyvka, N., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
Sources
- 1. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions | MDPI [mdpi.com]
- 2. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Quinoline Core: A Comparative Guide to the Biological Activity of Methyl 6-bromoquinoline-2-carboxylate and Its Analogs
The quinoline scaffold stands as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] Methyl 6-bromoquinoline-2-carboxylate, a readily available synthetic intermediate, represents a tantalizing starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position and a methyl ester at the 2-position provides synthetic handles for a variety of chemical modifications, opening the door to a diverse chemical space with untapped therapeutic potential.
This guide provides an in-depth, comparative analysis of the biological activities of analogs of this compound. While direct experimental data on the lead compound is limited in publicly accessible literature, by examining its structural relatives, we can extrapolate potential activities and guide future research. We will delve into the anticancer, antimicrobial, and enzyme inhibitory properties of closely related quinoline derivatives, supported by experimental data from peer-reviewed studies. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class and to offer a roadmap for the rational design of new therapeutic entities.
Anticancer Activity: A Tale of Substitution and Selectivity
Quinoline derivatives have demonstrated significant potential as anticancer agents, with their efficacy often dictated by the nature and position of substituents on the quinoline ring.[2] The introduction of a halogen, such as bromine, at the C6 position has been shown in related quinazoline scaffolds to enhance cytotoxic activity.[3]
Comparative Cytotoxicity of Bromoquinoline and Quinoline Carboxylate Analogs
The anticancer activity of quinoline analogs is typically assessed using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for potency.
| Compound/Analog Class | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference(s) |
| 6-Bromoquinazoline derivatives | MCF-7 (Breast), SW480 (Colon) | 15.85 - 84.20 | 6-bromo substitution on a related heterocyclic core | [4] |
| Halogenated benzofuran carboxylate derivatives | A549 (Lung), HepG2 (Liver) | 3.5 - 11 | Presence of bromine and a methyl carboxylate group | [5] |
| Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides | Lewis Lung Carcinoma | As low as 0.008 | Fused ring system with carboxamide side chain | [6] |
| 7-alkoxy-4-aminoquinoline derivatives | Various human tumor cell lines | < 1.0 | Bulky alkoxy group at C7 and amino side chain at C4 | [7] |
Causality Behind Experimental Observations: The data suggests that the presence of a bromine atom can contribute significantly to the cytotoxic potential of heterocyclic compounds. For instance, in a study on halogenated benzofuran derivatives, the brominated compound exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated counterpart.[5] The position and nature of other substituents also play a crucial role. For example, in a series of quinoline derivatives, a large alkoxy substituent at the 7-position and an amino side chain at the 4-position were found to be beneficial for antiproliferative activity.[7] This highlights the importance of a holistic view of the molecule's structure in predicting its biological function. For this compound, the bromine at C6 is a promising feature for anticancer potential, while the methyl ester at C2 offers a site for modification to enhance potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent on cell viability.
Antimicrobial Activity: Targeting Bacterial Processes
The quinoline core is a well-established pharmacophore in antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics.[9] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]
Comparative Antibacterial Spectrum of Quinoline Analogs
The antibacterial efficacy of quinoline derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound/Analog Class | Bacterial Strain(s) | MIC (µg/mL) | Key Structural Features | Reference(s) |
| Substituted quinoline-2-carboxamides | Mycobacterium tuberculosis | Lower than isoniazid | Amide functional group at C2 | [8] |
| [2,3′-Biquinoline]-4-carboxylic acid analogs | Gram-positive and Gram-negative bacteria | Good activity compared to ciprofloxacin | Biquinoline scaffold with a carboxylic acid group | [10] |
| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus, Escherichia coli | Potent activity | 6-bromo substitution on an indole core | [11] |
Causality Behind Experimental Observations: The antibacterial activity of quinoline derivatives is highly dependent on their substitution pattern. For instance, the conversion of the carboxylic acid at the C2 position to various carboxamides has been shown to yield compounds with potent antimycobacterial activity.[8] The presence of a bromine atom, as seen in 6-bromoindole derivatives, can also contribute to significant antibacterial and antifungal properties.[11] This suggests that this compound could serve as a precursor for a variety of amide and other derivatives with potential antimicrobial applications.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent against bacteria.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold dilutions of the compound in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Self-Validating System: The positive control should show clear bacterial growth, while the negative control should remain clear. This confirms the viability of the bacteria and the sterility of the medium, respectively, validating the results of the assay.
Enzyme Inhibition: A Targeted Approach to Disease
Quinoline derivatives have been identified as inhibitors of various enzymes, playing a role in diverse therapeutic areas.[12] The carboxylic acid or ester functionality at the C2 position, as present in this compound, is a key feature for interaction with the active sites of certain enzymes.
Comparative Enzyme Inhibitory Activity of Quinoline Analogs
| Compound/Analog Class | Target Enzyme | Inhibition (IC50/Ki) | Key Structural Features | Reference(s) |
| Quinoline-2-carboxamides | Carbonic Anhydrase (hCA I and II) | Low nanomolar range | 8-substituted quinoline-2-carboxamide scaffold | |
| Quinoline-based derivatives | DNA Methyltransferases (DNMT1) | Low micromolar range | Quinoline core with specific side chains | [12] |
| Quinoline carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition | Carboxylic acid at C4 and bulky hydrophobic group at C2 |
Causality Behind Experimental Observations: The enzyme inhibitory activity of quinoline derivatives is intricately linked to their three-dimensional structure and the specific interactions they form within the enzyme's active site. For example, in a study on carbonic anhydrase inhibitors, the tail approach, involving the modification of the 8-position of the quinoline ring, led to potent and selective inhibitors. Similarly, the carboxylic acid moiety of certain quinoline derivatives is crucial for their interaction with dihydroorotate dehydrogenase. These findings suggest that the methyl ester of this compound could be a key pharmacophoric feature for enzyme inhibition, and its hydrolysis to the corresponding carboxylic acid could further enhance activity against certain targets.
Experimental Protocol: General Enzyme Inhibition Assay
Principle: The activity of an enzyme is measured in the presence and absence of a test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is a measure of its potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, a solution of the enzyme, a solution of the substrate, and a solution of the test compound at various concentrations.
-
Assay Setup: In a microplate or cuvette, combine the buffer, the enzyme solution, and the test compound solution (or vehicle for control).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Signal Detection: Monitor the progress of the reaction over time by measuring a change in absorbance, fluorescence, or another detectable signal that is proportional to the product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Self-Validating System: Running a control reaction without any inhibitor is essential to determine the uninhibited enzyme activity (100% activity). A known inhibitor of the enzyme can be used as a positive control to validate the assay's responsiveness.
Visualizing the Scientific Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the synthesis, screening, and analysis of this compound analogs.
Structure-Activity Relationship (SAR) Conceptual Diagram
Caption: Conceptual diagram illustrating the structure-activity relationships of this compound analogs.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By analyzing the biological activities of its structural analogs, we can infer a strong potential for this compound and its derivatives to exhibit anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the 6-bromo substituent is a key feature that has been associated with enhanced biological activity in related heterocyclic systems. The methyl ester at the 2-position provides a versatile handle for the synthesis of a diverse library of analogs, such as amides and other esters, which could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This should involve modifications at the 2- and 6-positions, as well as the exploration of substitutions at other positions on the quinoline ring. Such studies will be crucial in elucidating the detailed structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on this exciting area of drug discovery.
References
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268615/]
- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6968840/]
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. [URL: https://www.researchgate.net/publication/221799295_Investigating_the_Spectrum_of_Biological_Activity_of_Substituted_Quinoline-2-Carboxamides_and_Their_Isosteres]
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. [URL: https://www.mdpi.com/1420-3049/17/1/613]
- This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.04.03.587980v1]
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30975502/]
- Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/6767846/]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-024-01125-9]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [URL: https://www.researchgate.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [URL: https://www.mdpi.com/1422-0067/25/13/7187]
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/309156631_Comprehensive_Review_on_Current_Developments_of_Quinoline-Based_Anticancer_Agents]
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2386542/]
- Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [URL: https://www.mdpi.com/2079-4991/10/5/889]
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. ResearchGate. [URL: https://www.researchgate.
- Structure-activity relationship of quinoline carboxylic acids. Benchchem. [URL: https://www.benchchem.
- Structure--activity relationship of quinolones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3389417/]
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30496987/]
- Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b8118/technical-guide]
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000199]
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports. [URL: https://www.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Medical Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5395504/]
- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ResearchGate. [URL: https://www.researchgate.net/publication/350720456_Synthesis_Antibacterial_Antioxidant_and_Molecular_Modeling_Studies_of_Novel_23'-Biquinoline-4-Carboxylic_Acid_and_Quinoline-3-Carbaldehyde_Analogs]
- Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2679]
- Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article. ADMET and DMPK. [URL: https://www.admet-dmpk.org/articles/2024/12/2/17]
- The Untapped Potential: A Technical Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate Derivatives. Benchchem. [URL: https://www.benchchem.
- Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides With Similar Patterns of Cytotoxicity to the Dual Topo I/II Inhibitor DACA. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11440478/]
- Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [URL: https://www.mdpi.com/2079-4991/10/5/889/htm]
- New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3541]
- The Untapped Potential: A Technical Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate Derivatives. Benchchem. [URL: https://www.benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromoquinolines
For researchers and professionals in medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmaceuticals and functional materials. The efficient and selective functionalization of this heterocyclic system is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, with 6-bromoquinoline serving as a key, readily available building block.
The success of these transformations, however, is not guaranteed. It hinges critically on the judicious selection of the palladium catalyst system. The interplay between the palladium precursor and its coordinating ligand dictates the reaction's efficiency, substrate scope, functional group tolerance, and overall robustness. This guide provides an in-depth comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions involving 6-bromoquinoline, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Decisive Role of the Ligand: A Mechanistic Overview
The catalytic cycle of most palladium-catalyzed cross-coupling reactions follows a similar fundamental pathway: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination. The ligand bound to the palladium center is not a mere spectator; it actively influences the rate and efficiency of each of these elementary steps.
The key lies in the ligand's steric and electronic properties. Bulky, electron-rich ligands, such as the Buchwald phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are often superior for coupling reactions involving aryl chlorides and bromides.[1]
-
Steric Bulk: Promotes the formation of highly reactive, low-coordinate L-Pd(0) species, which are necessary for the oxidative addition step. It also accelerates the final reductive elimination step to release the product and regenerate the catalyst.[1]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (the rate-limiting step for aryl bromides and chlorides).[2]
This guide will comparatively assess three major classes of palladium catalysts:
-
Traditional Phosphine Ligand-Based Catalysts: The workhorses of cross-coupling, including systems with triphenylphosphine (PPh₃) and ferrocene-based ligands like dppf.
-
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts: The "second-generation" ligands developed by groups like Buchwald and Hartwig that have significantly expanded the scope of cross-coupling.[3]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts: Valued for their strong σ-donating properties and high thermal stability, often outperforming phosphines in certain applications.[2][4]
-
Palladacycles: Pre-activated, stable catalyst systems that can offer high turnover numbers and frequencies, making them attractive for both lab-scale and industrial applications.[5]
Comparative Analysis by Reaction Type
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures. For a substrate like 6-bromoquinoline, the choice of catalyst is critical to overcome potential issues like catalyst inhibition by the nitrogen atom.[2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Key Observations & Rationale |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75-85 | ~25-28 | A classic, reliable catalyst but often requires higher loadings and longer reaction times. PPh₃ is less electron-donating than modern ligands, slowing oxidative addition.[6][7] |
| Pd(dppf)Cl₂ | 2-3 | K₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 | ~30-45 | The bidentate dppf ligand offers greater stability to the catalytic intermediate. Often a good starting point for heteroaryl couplings.[8] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | >95 | SPhos is a bulky, electron-rich Buchwald ligand that significantly accelerates both oxidative addition and reductive elimination, allowing for lower catalyst loading and faster reaction.[2] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | >196 | The strong σ-donating IPr (an NHC ligand) makes the Pd center highly active, leading to excellent performance with very low catalyst loadings, especially for heteroaromatic substrates.[2] |
| Herrmann's Catalyst | 0.01 | Na₂CO₃ | MeOH | 60 | 4 | ~92 | ~9200 | This palladacycle is highly stable and active, providing very high turnover numbers, demonstrating the efficiency of pre-activated catalysts. |
Note: Data is compiled and representative of typical outcomes for bromopyridine/bromoquinoline systems.[2][6][8] TON is calculated as (moles of product / moles of catalyst).
Expertise & Experience: For a standard Suzuki coupling of 6-bromoquinoline, starting with a system like Pd(dppf)Cl₂ is a prudent choice. However, for more challenging arylboronic acids or when aiming for high throughput, investing in a more advanced system like Pd(OAc)₂/SPhos or a PEPPSI-IPr catalyst is justified by the significantly improved reaction rates and yields. The causality is clear: the enhanced electron-donating and steric properties of SPhos and NHC ligands directly accelerate the rate-limiting steps of the catalytic cycle.[2]
Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction offers a powerful route to introduce alkenyl groups at the 6-position of the quinoline ring. Catalyst selection is crucial for achieving high yields and controlling selectivity, especially with electron-rich heteroaromatics.[9]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Rationale |
| Pd(OAc)₂ / PPh₃ | 2-3 | Et₃N | DMF or NMP | 100-120 | 12-24 | Moderate | The "classical" conditions often suffer from long reaction times and require higher temperatures. Catalyst deactivation can be an issue.[9] |
| Pd/C | 1-2 | Na₂CO₃ | NMP | 120-140 | 10 | Good-High | A heterogeneous option that simplifies product purification. However, it may require phase-transfer agents (e.g., Bu₄NBr) and can sometimes suffer from metal leaching.[10][11] |
| Pd₂(dba)₃ / P(o-tol)₃ | 1 | K₂CO₃ | Dioxane | 110 | 6 | High | The use of a more electron-rich and bulky phosphine like tri(o-tolyl)phosphine enhances catalytic activity compared to PPh₃, leading to faster and cleaner reactions.[7] |
| Herrmann's Catalyst | 0.1 - 1 | NaOAc | NMP | 120-140 | 2-5 | Excellent | Palladacycles are exceptionally stable at the high temperatures often required for Heck reactions, leading to high TONs and TOFs. They are particularly effective for less reactive aryl bromides.[5] |
| Pd(dba)₂ / Di-1-adamantyl-n-butylphosphine | 1-2 | K₃PO₄ | Dioxane | 100 | 3-6 | Excellent | This extremely bulky and electron-donating phosphine ligand is highly effective for activating even challenging aryl bromides and chlorides, showcasing the power of modern ligand design.[12] |
Note: Data is representative of outcomes for aryl bromides.[5][7][9][10][12]
Expertise & Experience: While traditional Pd(OAc)₂/PPh₃ systems can work, they are often sluggish for heteroaryl bromides. For robust and efficient Heck couplings, Herrmann's palladacycle is an excellent choice due to its high thermal stability and activity.[5] This pre-catalyst avoids the need for in-situ reduction of Pd(II) and maintains its integrity under harsh conditions, providing a self-validating and reproducible system.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, though copper-free methods have also been developed.[13]
| Catalyst System | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Rationale |
| PdCl₂(PPh₃)₂ | CuI | 2-5 | Et₃N or DIPEA | THF or DMF | RT - 60 | 2-6 | 85-97 | The most common and reliable system. The Pd(II) precatalyst is reduced in situ. The copper(I) co-catalyst is crucial for forming the copper acetylide, which then undergoes transmetalation with the palladium complex.[13] |
| Pd(PPh₃)₄ | CuI | 2-5 | Et₃N | Toluene | RT - 80 | 3-8 | 80-95 | A Pd(0) source that can directly enter the catalytic cycle. It is highly active but more sensitive to air than PdCl₂(PPh₃)₂.[13] |
| Pd(OAc)₂ / XPhos | None | 1 | Cs₂CO₃ | Dioxane | 80 | 2 | >95 | Copper-free Sonogashira reactions are advantageous for preventing alkyne homocoupling (Glaser coupling). Bulky ligands like XPhos facilitate the reaction by promoting the formation of the key palladium acetylide intermediate without copper.[3] |
| Pd/C / XPhos | None | 2 | K₂CO₃ | EtOH | 50 | 5 | Good | A heterogeneous, copper-free option that allows for easier catalyst removal and recycling, aligning with green chemistry principles.[14] |
Note: Data is compiled from protocols for various aryl bromides and iodides.[3][13][14]
Expertise & Experience: For most applications involving 6-bromoquinoline, the standard PdCl₂(PPh₃)₂/CuI system is highly effective and cost-efficient.[13] However, if the alkyne coupling partner is prone to homocoupling or if copper contamination is a concern for downstream applications (e.g., in materials science), a copper-free method using a bulky phosphine ligand like XPhos is the superior choice. This demonstrates how understanding potential side reactions informs the selection of a self-validating protocol.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The reaction is exceptionally sensitive to the choice of ligand, with bulky, electron-rich phosphines being essential for coupling a wide range of amines and aryl halides.[15]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Rationale |
| Pd₂(dba)₃ / BINAP | 2 | NaOtBu | Toluene | 100 | 12-16 | ~80-90 | An early, effective bidentate ligand system. It is generally effective but has been surpassed by more active monophosphine ligands for many substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ | 1-2 | NaOtBu | Toluene | 80-100 | 4-8 | High | The use of a simple, yet bulky and electron-rich tri(tert-butyl)phosphine ligand significantly improves reaction rates compared to older systems. |
| Pd(OAc)₂ / XPhos | 1-2 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 1-5 | >95-99 | XPhos is one of the most versatile and active ligands for Buchwald-Hartwig amination. Its steric and electronic properties are finely tuned to promote the challenging C-N reductive elimination step.[3][15] |
| G3-XPhos Precatalyst | 1-2 | LHMDS or NaOtBu | THF or Toluene | RT - 80 | 1-4 | >98 | Third-generation (G3) precatalysts incorporate the ligand into a stable palladacycle structure. They offer improved stability, handling, and catalytic activity, sometimes enabling reactions at room temperature.[7] |
Note: Data is representative for the amination of aryl bromides.[3][7][15]
Expertise & Experience: For the amination of 6-bromoquinoline, particularly with less nucleophilic amines or for large-scale synthesis, using a third-generation precatalyst like G3-XPhos is highly recommended. These precatalysts are air-stable, easy to handle, and provide highly reproducible results by ensuring the efficient formation of the active L-Pd(0) species. The choice of a precatalyst is a prime example of a self-validating system, minimizing variability between batches.
Visualization of Catalytic Principles
To better understand the underlying processes, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a logical workflow for catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for selecting a palladium catalyst for 6-bromoquinoline coupling.
Detailed Experimental Protocols
The following protocols are representative examples for each reaction type and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 0.01 equiv)
-
SPhos (0.02 mmol, 0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromoquinoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4 hours or until completion, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction using Herrmann's Catalyst
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.001 mmol, 0.1 mol%)
-
Sodium acetate (NaOAc) (1.5 mmol, 1.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (4 mL)
Procedure:
-
In a Schlenk tube, combine 6-bromoquinoline, NaOAc, and Herrmann's Catalyst.
-
Evacuate and backfill with argon three times.
-
Add NMP and the alkene via syringe.
-
Seal the tube and heat the mixture in an oil bath at 130 °C.
-
Stir vigorously for 2-5 hours, monitoring progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[5]
Protocol 3: Sonogashira Coupling using PdCl₂(PPh₃)₂ / CuI
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under argon, add 6-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF to dissolve the solids.
-
Add the terminal alkyne, followed by triethylamine.
-
Stir the reaction at room temperature or heat to 50 °C if necessary. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.[13]
Protocol 4: Buchwald-Hartwig Amination using a G3-XPhos Precatalyst
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
G3-XPhos Precatalyst ([(2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) (0.02 mmol, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an argon-filled glovebox or using Schlenk technique, charge an oven-dried Schlenk tube with the G3-XPhos precatalyst and NaOtBu.
-
Add 6-bromoquinoline and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat in an oil bath at 100 °C.
-
Stir for 1-4 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography if necessary.[7]
References
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Palladium-catalyzed approaches to quinoline core.
- Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Wiley Online Library. [Link]
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- XPhos. Wikipedia. [Link]
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- Second-Generation Palladium Catalyst System for Transannular C-H Functionalization of Azabicycloalkanes. PubMed. [Link]
- Performance comparison of Pd–PPC catalysts and commercial benchmarks in Suzuki–Miyaura cross‐coupling under batch and continuous‐flow conditions.
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Royal Society of Chemistry. [Link]
- Mechanistic Insights on Palladium‐Catalyzed C(sp2) H Functionalization from Theoretical Perspective.
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Heck Reaction. Chemistry LibreTexts. [Link]
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species.
- Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]
- Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1‐bromo‐4‐iodobenzene and phenylacetylene.
- New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Evidence on palladacycle-retaining pathway for Suzuki coupling. Inapplicability of Hg-drop test for palladacycle catalysed reactions. Regional Information Center for Science and Technology. [Link]
- Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances.
- Recent Advances in Sonogashira Reactions.
- Supporting Information for Palladacycle containing nitrogen and selenium: highly active pre-catalyst for the Suzuki–Miyaura c. Royal Society of Chemistry. [Link]
- PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers. [Link]
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
- NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis.
- Palladium Metal Catalysts in Heck C-C Coupling Reactions.
- Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions. Horizon Research Publishing. [Link]
- Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). PubMed. [Link]
- Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. PubMed. [Link]
- Heck reaction. Wikipedia. [Link]
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Royal Society of Chemistry. [Link]
- Ligands and catalysts employed for Heck reaction reported in review by...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. XPhos - Wikipedia [en.wikipedia.org]
- 4. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Transformation of Methyl 6-bromoquinoline-2-carboxylate from its Precursors
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, ranging from antimalarial drugs to organic light-emitting diodes (OLEDs). Methyl 6-bromoquinoline-2-carboxylate is a key building block in this domain, offering a reactive handle for further chemical modification. Understanding the journey of its synthesis is not merely a matter of tracking yields; it's about confirming structural evolution. This guide provides an in-depth spectroscopic comparison of this compound with its direct precursors, 6-bromoquinoline-2-carboxylic acid and 4-bromoaniline, offering the experimental data and causal explanations necessary for researchers in the field.
The Synthetic Pathway: From Aniline to Ester
The synthesis of this compound is a multi-step process that builds molecular complexity sequentially. A common and logical pathway begins with a substituted aniline, which undergoes cyclization to form the quinoline core, followed by esterification.
-
Quinoline Core Synthesis (Doebner-von Miller Reaction Analogue) : The journey starts with 4-bromoaniline. Through a reaction analogous to the Doebner-von Miller synthesis, which condenses anilines with α,β-unsaturated carbonyl compounds, the quinoline ring is forged. This step introduces the heterocyclic framework and establishes the substitution pattern, yielding 6-bromoquinoline-2-carboxylic acid.
-
Esterification : The carboxylic acid is then converted to its corresponding methyl ester, this compound, typically through a Fischer esterification using methanol in the presence of an acid catalyst.
This synthetic sequence involves profound changes in functional groups, from a primary amine (-NH₂) to a carboxylic acid (-COOH), and finally to a methyl ester (-COOCH₃). These transformations are vividly captured by spectroscopic techniques.
Caption: Synthetic pathway from 4-Bromoaniline to this compound.
Comparative Spectroscopic Analysis
The true confirmation of a synthetic transformation lies in the data. Here, we dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for our three compounds of interest.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons, making it ideal for tracking the functional group modifications in our synthesis. The spectra, typically recorded in DMSO-d₆, reveal a clear narrative.
Caption: Structures of the precursor aniline, intermediate acid, and final ester product.
Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Proton Assignment | 4-Bromoaniline (in CDCl₃) | 6-Bromoquinoline-2-carboxylic acid (in DMSO-d₆) | This compound (in DMSO-d₆) |
| Amine (-NH₂) | ~3.7 (s, 2H) | - | - |
| Carboxyl (-COOH) | - | Not observed (exchangeable) | - |
| Ester Methyl (-OCH₃) | - | - | 3.93 (s, 3H) |
| Aromatic Protons | 6.6-7.3 (m, 4H) | 7.96-8.50 (m, 5H) | 7.97-8.52 (m, 5H) |
| H5 | - | 8.13 (d, J=9 Hz, 1H) | 8.14 (d, J=9 Hz, 1H) |
| H7 | - | 7.96 (dd, J=9, 2 Hz, 1H) | 7.97 (dd, J=9, 2 Hz, 1H) |
| H8 | - | 8.38 (d, J=2 Hz, 1H) | 8.40 (d, J=2 Hz, 1H) |
| H3 | - | 8.06 (d, J=9 Hz, 1H) | 8.08 (d, J=9 Hz, 1H) |
| H4 | - | 8.50 (d, J=9 Hz, 1H) | 8.52 (d, J=9 Hz, 1H) |
Analysis of ¹H NMR Transformation:
-
From 4-Bromoaniline to Acid : The most dramatic change is the disappearance of the amine protons (~3.7 ppm) and the appearance of a complex downfield multiplet system (7.9-8.5 ppm) characteristic of the rigid, electron-deficient quinoline ring.[1][2] The simple AA'BB' system of the aniline is replaced by five distinct aromatic proton signals of the quinoline core.
-
From Acid to Ester : The aromatic region remains remarkably similar, with only minor shifts, as the electronic nature of the quinoline core is largely unchanged. The definitive evidence of this transformation is the appearance of a sharp singlet at 3.93 ppm, integrating to three protons, which is the classic signature of a methyl ester group.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton, corroborating the structural changes observed in ¹H NMR.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Carbon Assignment | 4-Bromoaniline (in CDCl₃) | 6-Bromoquinoline-2-carboxylic acid (approx.) | This compound (approx.) |
| Carbons ortho to -NH₂ | ~117 | - | - |
| Carbons meta to -NH₂ | ~132 | - | - |
| Carbon para to -NH₂ (C-Br) | ~110 | - | - |
| Carbon ipso to -NH₂ | ~145 | - | - |
| Quinoline Carbons | - | 122-150 | 122-150 |
| Carbonyl (C=O) | - | ~167 | ~166 |
| Ester Methyl (-OCH₃) | - | - | ~53 |
Analysis of ¹³C NMR Transformation:
-
From 4-Bromoaniline to Acid : The four signals of the aniline are replaced by the ten signals expected for the 6-bromoquinoline-2-carboxylic acid skeleton.[3] Critically, a new signal appears in the far downfield region (~167 ppm), which is characteristic of a carboxyl carbon.[4][5]
-
From Acid to Ester : The carbon skeleton of the quinoline ring is preserved. The key changes are a slight upfield shift of the carbonyl carbon to ~166 ppm and, most importantly, the appearance of a new signal around 53 ppm, corresponding to the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The transformation from an amine to a carboxylic acid and then to an ester is marked by the appearance and disappearance of highly characteristic absorption bands.
Table 3: Comparative IR Data (Characteristic Bands in cm⁻¹)
| Functional Group | 4-Bromoaniline | 6-Bromoquinoline-2-carboxylic acid | This compound |
| N-H Stretch (Amine) | 3400-3200 (two bands) | - | - |
| O-H Stretch (Carboxylic Acid) | - | 3300-2500 (very broad) | - |
| C=O Stretch (Carbonyl) | - | ~1700 (strong, sharp) | ~1720 (strong, sharp) |
| C-O Stretch | - | 1320-1210 | 1300-1100 (two bands) |
Analysis of IR Transformation:
-
From 4-Bromoaniline to Acid : The two characteristic N-H stretching bands of the primary amine vanish completely.[6] They are replaced by the unmistakable signature of a carboxylic acid: a very broad O-H stretching band from 3300-2500 cm⁻¹ (due to hydrogen bonding) and a strong, sharp C=O carbonyl stretch around 1700 cm⁻¹.[7]
-
From Acid to Ester : The most telling change is the complete disappearance of the broad O-H band. The C=O stretch remains but often shifts to a slightly higher wavenumber (~1720 cm⁻¹), typical for an ester. Furthermore, the C-O stretching region becomes more complex, often showing two distinct bands characteristic of the ester C-O bonds.
Mass Spectrometry (MS)
MS provides the molecular weight of each compound, offering definitive proof of the chemical changes at each step. Electrospray Ionization (ESI) is a common method for these types of molecules.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (ESI-MS, M+H⁺) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 173.0 |
| 6-Bromoquinoline-2-carboxylic acid | C₁₀H₆BrNO₂ | 252.06 | 253.0[2] |
| This compound | C₁₁H₈BrNO₂ | 266.09 | 267.1 |
Analysis of MS Transformation:
-
Mass Increase : Each step of the synthesis results in a predictable increase in molecular weight, which is confirmed by the m/z value of the protonated molecular ion [M+H]⁺.
-
Isotopic Pattern : A crucial feature in all three mass spectra is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, providing an unambiguous marker for the presence of a single bromine atom in the molecule.
Experimental Protocols
To ensure reproducibility and data integrity, standardized protocols for spectroscopic analysis are essential.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Accurately weigh 10-20 mg (for ¹H) or 50-100 mg (for ¹³C) of the analyte.[8] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[8][9]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Acquisition :
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard one-pulse sequence with a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an appropriate number of scans (typically 8-16).[10]
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a D1 of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8]
-
-
Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[11] Run a background spectrum of the empty crystal to account for atmospheric H₂O and CO₂.[12]
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[13][14] For solids, apply pressure using the built-in clamp.
-
Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[12]
-
Data Processing : The final spectrum is automatically generated as an absorbance plot, ratioed against the background.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.[11][12]
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (~10 µg/mL) in a volatile solvent like methanol or acetonitrile.[15][16] High concentrations can lead to signal suppression and instrument contamination.
-
Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]
-
Ionization : A high voltage is applied to the capillary needle, nebulizing the sample into a fine mist of charged droplets. The solvent evaporates, leading to gas-phase ions.
-
Analysis : The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The analysis is typically performed in positive ion mode to observe [M+H]⁺ ions.
-
Data Acquisition : The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion
The journey from 4-bromoaniline to this compound is a story told vividly through the language of spectroscopy. Each technique—NMR, IR, and MS—provides a unique and complementary chapter, confirming the removal and addition of specific functional groups and the successful construction of the target molecule. The disappearance of N-H signals, the transient appearance of a broad O-H band, the emergence of a sharp methyl ester singlet, and the consistent tracking of molecular weight all form a self-validating system of data. For the drug development professional or research scientist, this comprehensive spectroscopic analysis is not just a characterization exercise; it is the fundamental proof of chemical identity and purity, underpinning the reliability of all subsequent research.
References
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
- University of Oxford Chemical Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
- The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst.
- NMR Facility, University of Connecticut. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Department of Physical and Environmental Sciences.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- Wiley Science Solutions. (n.d.). 4-Bromoaniline. SpectraBase.
- University of Maryland School of Pharmacy. (n.d.). Step-by-step procedure for NMR data acquisition.
- University of Bristol. (2017). Quantitative NMR Spectroscopy.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553.
- Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.
- Plangger, M., Schalley, C. A., & Thordarson, P. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 94(1), 33-60.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Wiley Science Solutions. (n.d.). Methyl (3S)-6-bromo-3-hydroxy-8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. SpectraBase.
- protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Paul, S., et al. (n.d.). Supporting Information. New Journal of Chemistry.
- Lo, Y. H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Lane, A. N., et al. (2019). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Scientific Reports, 9, 10279.
- Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202.
- Wiley Science Solutions. (n.d.). 4-Bromoaniline - 13C NMR. SpectraBase.
- ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
- NIST. (n.d.). Benzenamine, 4-bromo-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2019, September 3). 12.5: Infrared Spectra of Some Common Functional Groups.
- Wiley Science Solutions. (n.d.). Methyl 6-bromo-8-methylquinoline-2-carboxylate. SpectraBase.
- National Center for Biotechnology Information. (n.d.). 6-Bromoquinoxaline-2-carboxylic Acid. PubChem.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem.
Sources
- 1. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Benzenamine, 4-bromo- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. protocols.io [protocols.io]
- 13. youtube.com [youtube.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. phys.libretexts.org [phys.libretexts.org]
The Versatility of Substituted Bromoquinolines: A Comparative Guide for Researchers
A deep dive into the applications of substituted bromoquinolines, offering a comparative analysis of their performance in medicinal chemistry, materials science, and catalysis. This guide provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and insights into the structure-activity relationships that govern the efficacy of these versatile compounds.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom to this core structure creates a versatile platform for further chemical modification, opening up a vast landscape of potential applications. Bromoquinolines serve as key intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2][3][4] This guide explores the diverse applications of substituted bromoquinolines, comparing their performance based on the nature and position of their substituents.
Medicinal Chemistry: A Battleground for Bromoquinoline Derivatives
The strategic placement of bromine atoms and other functional groups on the quinoline ring significantly influences its pharmacological activity.[5][6] Bromoquinoline derivatives have emerged as promising candidates in the development of anticancer, antibacterial, and anti-inflammatory agents.[3][7][8]
Anticancer Applications: Targeting the Machinery of Cell Proliferation
Substituted bromoquinolines have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern.[9]
Structure-Activity Relationship (SAR) Insights:
-
Importance of Substitution: Unsubstituted 8-hydroxyquinoline exhibits minimal anticancer activity, underscoring the critical role of substitutions in imparting cytotoxicity.[5]
-
The Power of Bromination: The introduction of bromine atoms markedly enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[5]
-
Synergy with Other Groups: The combination of bromo and other functional groups, such as nitro or methoxy, can lead to potent anticancer effects.[5][10] For example, 6-bromo-5-nitroquinoline has shown greater antiproliferative activity than the reference drug 5-fluorouracil (5-FU) in certain cancer cell lines.[11]
Mechanism of Action:
Many bromoquinoline derivatives exert their anticancer effects by targeting key cellular processes:
-
Topoisomerase Inhibition: Certain bromo- and cyano-substituted 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[10][12]
-
Apoptosis Induction: Compounds like 6-bromo-5-nitroquinoline and various brominated methoxyquinolines have been shown to induce apoptosis (programmed cell death) in cancer cells.[10][11]
Comparative Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted bromoquinolines against various cancer cell lines, providing a comparison with standard anticancer drugs.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | Lower than 5-FU | [11] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 5.45 - 9.6 | [10] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 5.45 - 9.6 | [10] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Adenocarcinoma) | 5.45 - 9.6 | [10] |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [12] |
| 7-Cyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [12] |
| 5-Fluorouracil (5-FU) | HT29 | Higher than 6-Bromo-5-nitroquinoline | [11] |
| Cisplatin, Doxorubicin, Erlotinib | MCF-7 (Human Breast Adenocarcinoma), SW480 (Human Colorectal Adenocarcinoma) | Standard Reference | [13] |
Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted bromoquinolines) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Workflow for Evaluating Antiproliferative Activity
Caption: Workflow for evaluating the antiproliferative activity of quinoline analogs.[5]
Antibacterial and Antifungal Potential
Quinoline derivatives have a long history as antimicrobial agents, and bromo-substituted quinolines are no exception.[6][8][14] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8][15]
For example, 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides have been synthesized and shown to possess antibiotic potency.[15] These compounds are thought to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate pathway of bacteria.[15]
Materials Science: Illuminating the Path with Bromoquinolines
Substituted bromoquinolines are not just confined to the realm of medicine; they also play a significant role in the development of advanced materials, particularly in the field of organic light-emitting diodes (OLEDs).[16][17][18][19]
Bromoquinolines in OLEDs:
OLEDs are solid-state devices that convert electricity into light.[17] The performance of an OLED is heavily dependent on the properties of the organic materials used in its construction. Quinoline derivatives, such as tris-(8-hydroxyquinoline) aluminum (Alq3), are widely used as electroluminescent materials in OLEDs due to their stability and luminescence properties.[16]
Bromo-substituted quinolines can be utilized as precursors for synthesizing novel materials with tailored electronic and optical properties for OLED applications.[4] The bromine atom serves as a reactive site for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of properties like emission color, electron transport, and thermal stability.[3][4] For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and shown to have promising electron transporting and emitting properties for use in blue OLEDs.[16]
OLED Device Structure
Caption: Basic structure of an Organic Light-Emitting Diode (OLED).[17]
Catalysis and Other Applications
The utility of substituted bromoquinolines extends to catalysis and corrosion inhibition.
Catalysis
Molybdenum sulfide (MoS2) has been shown to be an efficient catalyst for the hydrogenation of bromoquinolines to their corresponding bromo-1,2,3,4-tetrahydroquinolines.[20] This reaction is significant as halogen-containing saturated heterocyclic compounds are important building blocks in medicinal chemistry.[20] The catalytic performance is dependent on the synthesis temperature of the MoS2 catalyst.[20]
Corrosion Inhibition
Quinoline and its derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments.[21][22][23][24] They can adhere to the metal surface, forming a protective barrier against corrosive agents.[21] The presence of heteroatoms like nitrogen and the planar structure of the quinoline ring facilitate this adsorption process. Bromo-substituted quinolines, as part of larger molecular hybrids, have also shown anticorrosive activity.[22][24]
Synthesis of Substituted Bromoquinolines
The synthesis of substituted bromoquinolines is a critical aspect of their application. Various methods have been developed to introduce bromine atoms at specific positions on the quinoline ring.
-
Direct Bromination: While direct electrophilic bromination of quinoline often yields a mixture of isomers, specific conditions can be employed to favor the formation of a particular bromoquinoline.[25]
-
From Pre-functionalized Quinolines: More regioselective methods involve the transformation of a pre-functionalized quinoline, such as the Sandmeyer reaction of an aminoquinoline to produce the corresponding bromoquinoline.[25]
-
Cross-Coupling Reactions: The bromine atom on a bromoquinoline provides a reactive handle for further functionalization through various cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of substituents.[1][2][26]
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline.[1]
Conclusion
Substituted bromoquinolines represent a remarkably versatile class of compounds with a broad spectrum of applications. Their performance is intricately linked to the nature and position of their substituents, a relationship that continues to be a fertile ground for research. In medicinal chemistry, the strategic placement of bromine and other functional groups has led to the development of potent anticancer and antimicrobial agents. In materials science, bromoquinolines serve as crucial building blocks for novel organic electronic materials. Furthermore, their utility in catalysis and corrosion inhibition highlights their diverse chemical reactivity. As synthetic methodologies become more sophisticated, allowing for precise control over substitution patterns, the potential applications of substituted bromoquinolines are poised to expand even further, offering exciting opportunities for innovation across various scientific disciplines.
References
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar.
- The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications.
- Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development - ACS Publications.
- Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. RSC Publishing.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
- SUBSTITUTED BROMOQUINOLINES1. The Journal of Organic Chemistry.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
- Emily Cuffin-Munday, Development Editor. Dalton Transactions Blog.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate.
- Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed.
- Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. ResearchGate.
- Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Advances in Corrosion inhibitor's Synthesis Quinoxaline derivatives of 8-hydroxyquinoline.
- Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org.
- Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate.
- Organic Light Emitting Diodes (OLEDs). Universal Display Corporation.
- Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate.
- Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI.
- Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. ResearchGate.
- Materials used for organic light-emitting diodes. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 18. ossila.com [ossila.com]
- 19. researchgate.net [researchgate.net]
- 20. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of Methyl 6-bromoquinoline-2-carboxylate
Introduction: Methyl 6-bromoquinoline-2-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the benchmark synthesis of this compound with several established alternative methods. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance to empower researchers with the data necessary to make informed decisions for their specific applications.
The Benchmark: Fischer Esterification of 6-bromoquinoline-2-carboxylic acid
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor. This method stands as the benchmark due to its high yield, operational simplicity, and use of readily available reagents.
Reaction Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as methanesulfonic acid, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst.
Experimental Protocol:
Synthesis of 6-bromoquinoline-2-carboxylic acid:
-
A suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L) is prepared in a suitable reaction vessel.
-
Concentrated sulfuric acid (0.75 L) is slowly added to the stirred suspension over 15 minutes.
-
The reaction mixture is heated to 150 °C for 5 hours.
-
After cooling, the precipitate is collected by filtration, washed with water, and dried to yield 6-bromoquinoline-2-carboxylic acid.
-
The filtrate is diluted with water (3 L) to precipitate a second crop of the product, which is also collected by filtration.
-
The combined product is dried, affording a total yield of 183.3 g (96%).[1]
Esterification to this compound:
-
A mixture of 6-bromoquinoline-2-carboxylic acid (331 g, 1.31 mol) and methanesulfonic acid (22 mL, 0.34 mol) in methanol (2 L) is refluxed for 6 hours.[2]
-
Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate (29 g in 350 mL of water).[2]
-
The resulting suspension is cooled to 20 °C and stirred overnight.[2]
-
The solid product is collected by filtration and washed with water (1 L).[2]
-
The solid is dried in a vacuum oven at 50 °C for 3 days to yield this compound (294 g, 85%).[2]
Data Summary:
| Parameter | Value | Reference |
| Precursor Yield | 96% | [1] |
| Esterification Yield | 85% | [2] |
| Overall Yield | ~82% | |
| Reaction Time | 6 hours (esterification) | [2] |
| Temperature | Reflux (Methanol) | [2] |
| Key Reagents | 6-bromoquinoline-2-carboxylic acid, Methanol, Methanesulfonic acid | [2] |
Alternative Synthetic Routes: A Comparative Analysis
While the Fischer esterification is the benchmark, several classical named reactions for quinoline synthesis can be adapted to produce the target molecule. These alternatives offer different strategic approaches that may be advantageous under specific circumstances, such as the availability of starting materials.
The Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing the quinoline core via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] For the synthesis of this compound, this would involve the reaction of 2-amino-5-bromobenzaldehyde with methyl pyruvate.
Reaction Mechanism: The reaction can proceed via two possible pathways. In the first, an aldol condensation between the 2-amino-5-bromobenzaldehyde and methyl pyruvate is the rate-limiting step, forming an aldol adduct. This intermediate then undergoes dehydration and subsequent intramolecular cyclization via imine formation to yield the quinoline ring. The second pathway involves the initial formation of a Schiff base between the aniline and the pyruvate, followed by an intramolecular aldol-type condensation and dehydration.[3]
Proposed Experimental Protocol:
Synthesis of 2-amino-5-bromobenzaldehyde:
-
2-Amino-5-bromobenzoic acid is reduced to 2-amino-5-bromobenzyl alcohol using lithium aluminum hydride in THF.[4]
-
The resulting alcohol is then oxidized to 2-amino-5-bromobenzaldehyde. A reported method gives a yield of 89-91% for this step.[4]
Friedländer Condensation:
-
To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add methyl pyruvate (1.1 eq).
-
A catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Anticipated Performance: The Friedländer synthesis is generally known for its good to excellent yields, particularly for polysubstituted quinolines.[3] The availability of the substituted 2-aminoaryl aldehyde is often the limiting factor.[3] However, with a reliable synthesis for 2-amino-5-bromobenzaldehyde now available, this route presents a viable alternative.
The Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[5] A modification of this reaction could potentially be used to synthesize 6-bromoquinoline-2-carboxylic acid, which can then be esterified.
Reaction Mechanism: The exact mechanism is still a matter of debate, but two primary pathways are proposed. One involves an initial aldol condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration.[5]
Proposed Experimental Protocol (for the acid precursor):
-
A mixture of 4-bromoaniline (1.0 eq), an appropriate aldehyde (e.g., formaldehyde or a protected glyoxal derivative), and pyruvic acid (1.0 eq) is heated in a suitable solvent.
-
The reaction is typically acid-catalyzed.
-
The resulting 6-bromoquinoline-2-carboxylic acid would then be isolated and esterified as per the benchmark method.
Anticipated Performance: The Doebner reaction can be a one-pot synthesis of the quinoline core, which is a significant advantage. However, it often requires harsh reaction conditions and can lead to the formation of byproducts, potentially lowering the overall yield.[3] The primary product of the classical Doebner reaction is a quinoline-4-carboxylic acid, so significant modification would be required to favor the 2-carboxylic acid isomer.[5]
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] To adapt this for the synthesis of this compound, a β-keto ester that can provide the 2-carboxylate functionality would be required.
Reaction Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. Dehydration of the resulting intermediate yields the substituted quinoline.[6]
Proposed Experimental Protocol:
-
4-Bromoaniline is reacted with a suitable β-keto ester (e.g., methyl 2,4-dioxobutanoate).
-
The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
The mixture is heated to facilitate the cyclization and dehydration steps.
-
The product is isolated and purified.
Anticipated Performance: The Combes synthesis is particularly effective for preparing 2,4-disubstituted quinolines.[3] A key challenge for this route would be the synthesis and stability of the required β-keto ester. The strongly acidic conditions can also be a drawback.
The Pfitzinger Reaction
The Pfitzinger reaction is another classical method that involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[7] While this reaction typically yields the 4-carboxy isomer, modifications could potentially lead to the desired 2-carboxy product, although this is not the conventional outcome.
Reaction Mechanism: The reaction starts with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization followed by dehydration affords the quinoline-4-carboxylic acid.[7]
Anticipated Performance: The Pfitzinger reaction is generally a high-yielding method for quinoline-4-carboxylic acids.[8] However, its direct application for the synthesis of a 2-carboxylic acid derivative is not straightforward and would require significant modification of the starting materials or reaction conditions.
Comparative Summary and Conclusion
| Method | Key Starting Materials | Advantages | Disadvantages | Typical Yield |
| Fischer Esterification (Benchmark) | 6-bromoquinoline-2-carboxylic acid, Methanol | High yield, simple procedure, readily available reagents | Requires pre-synthesis of the carboxylic acid | ~82% (overall) |
| Friedländer Annulation | 2-amino-5-bromobenzaldehyde, Methyl pyruvate | Good to excellent yields, versatile | Availability of substituted 2-aminobenzaldehyde can be a limitation | Good to Excellent (anticipated) |
| Doebner Reaction | 4-bromoaniline, Aldehyde, Pyruvic acid | One-pot synthesis of the quinoline core | Harsh conditions, potential for byproducts, favors 4-carboxy isomer | Moderate (anticipated) |
| Combes Synthesis | 4-bromoaniline, β-keto ester | Good for 2,4-disubstitution | Requires specific β-keto ester, harsh acidic conditions | Moderate (anticipated) |
| Pfitzinger Reaction | Isatin derivative, Carbonyl compound | High yields for 4-carboxyquinolines | Primarily yields the 4-carboxy isomer | Not directly applicable |
Of the alternative de novo synthesis routes, the Friedländer annulation presents the most promising alternative , especially with established protocols for the synthesis of the key 2-amino-5-bromobenzaldehyde intermediate. This method offers the potential for high yields and good control over the substitution pattern.
The Doebner and Combes syntheses, while valuable for general quinoline synthesis, present significant challenges in directing the regioselectivity towards the desired 2-carboxylate isomer and often require harsh reaction conditions. The Pfitzinger reaction is not a direct route to the target molecule.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. However, for reliability and high throughput, the benchmark Fischer esterification method is highly recommended.
Visualizing the Synthetic Pathways
Benchmark: Fischer Esterification
Caption: Workflow for the benchmark synthesis of this compound.
Alternative: Friedländer Annulation
Caption: Proposed workflow for the Friedländer synthesis of the target molecule.
References
- Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264.
- Google Patents. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A.
- Google Patents. (2010).
- Wikipedia. (n.d.). Doebner reaction.
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Buu-Hoi, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1952). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 17(5), 750–754.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
- Sangshetti, J. N., Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 209-221.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
- Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21951-21976.
- Handy, S. T., & Zhang, Y. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Organic letters, 5(13), 2251–2253.
- Wang, L., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(18), 6835-6838.
- Mogilaiah, K., et al. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 431-435.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248.
- Ouchi, A., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(11), 15995-16002.
- Venkatraman, S., & Li, C. J. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
- Chemsrc. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Dong, J., et al. (2021). Doebner quinoline synthesis. Request PDF.
- Google Patents. (2012). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. CN102850269A.
Sources
- 1. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Silico Docking Studies of Methyl 6-bromoquinoline-2-carboxylate and Its Analogs
For drug discovery researchers and medicinal chemists, the quinoline scaffold is a cornerstone of innovation, lending its versatile structure to a myriad of therapeutic agents. The strategic introduction of a bromine atom at the 6-position has been shown to enhance the biological activities of these molecules, making 6-bromoquinoline derivatives a focal point of contemporary research. This guide provides a comprehensive comparison of the in silico docking performance of methyl 6-bromoquinoline-2-carboxylate and its structurally related analogs against various protein targets implicated in cancer and microbial diseases.
While direct and extensive research on this compound is still emerging, this guide synthesizes data from closely related 6-bromoquinoline and 6-bromoquinazoline derivatives to offer valuable insights. By examining their binding affinities, interaction patterns, and the methodologies used to predict them, we can better inform the rational design of next-generation therapeutic agents.
Comparative Docking Performance of 6-Bromoquinoline Analogs
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes quantitative data from various studies on 6-bromo-quinazoline derivatives, which are structurally analogous to 6-bromoquinolines and provide a strong predictive framework for their biological activity.
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC50) | Reference |
| 8a | EGFR | -6.7 | Lys721, Leu694, Leu820, Met742, Cys773 | 15.85 µM (MCF-7) | [1] |
| 8c | EGFR | -5.3 | Thr766, Thr830, Leu764, Phe699, Val702 | >100 µM (MCF-7) | [1] |
| 8e | EGFR | Not specified | Carbonyl group with Lys721 (H-bond) | 35.14 µM (MCF-7) | [1] |
| 5a | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | >100 µM (MCF-7) | [2][3] |
| 5b | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | >100 µM (MCF-7) | [2][3] |
| 6a | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | 37.18 µM (MCF-7) | [2][3] |
Key Protein Targets for 6-Bromoquinoline Derivatives
The therapeutic potential of 6-bromoquinoline derivatives is largely attributed to their ability to interact with and modulate the activity of key proteins involved in disease progression.
Epidermal Growth Factor Receptor (EGFR)
A well-established target in cancer therapy, the overexpression or mutation of EGFR can lead to uncontrolled cell growth.[4] Several 6-bromo-quinazoline derivatives have been investigated as potential EGFR inhibitors, with docking studies revealing key interactions within the ATP-binding site.[1] These studies suggest that the 6-bromo-quinazoline core can form hydrogen bonds and hydrophobic interactions with critical residues like Lys721, Thr766, and Leu764.[1]
Dihydrofolate Reductase (DHFR)
DHFR is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a crucial target for both anticancer and antimicrobial agents.[4] Molecular docking studies of 6-bromo-quinazoline derivatives against DHFR have helped to elucidate the structural requirements for potent inhibition.[2][3]
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5] Derivatives of 6-bromoquinoline have demonstrated the potential to inhibit key components of this pathway, such as PI3K and mTOR, thereby halting cancer cell growth and inducing apoptosis.[5]
Experimental Protocol: A Step-by-Step Guide to In Silico Docking
To ensure the reproducibility and validation of in silico findings, a detailed and rigorous methodology is paramount. The following is a generalized protocol for conducting molecular docking studies with 6-bromoquinoline derivatives.
Protein Preparation
-
Objective: To prepare the 3D crystal structure of the target protein for docking.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of EGFR can be retrieved with the PDB ID: 1M17.[4]
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, which are often not resolved in crystal structures.
-
Assign partial charges to the atoms of the protein.
-
Ligand Preparation
-
Objective: To generate a 3D conformation of the ligand (6-bromoquinoline derivative) for docking.
-
Procedure:
-
Sketch the 2D structure of the derivative using chemical drawing software.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation.
-
Assign partial charges to the ligand atoms and define rotatable bonds.
-
Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Define the binding site on the protein, typically by creating a grid box around the active site identified from the co-crystallized ligand or through literature.
-
Use a docking program (e.g., AutoDock Vina) to systematically search for the best binding poses of the ligand within the defined grid.[6][7]
-
The program will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Docking Results
-
Objective: To analyze the predicted binding poses and interactions.
-
Procedure:
-
Visualize the docked poses of the ligand within the protein's active site using molecular visualization software.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Compare the docking scores and interaction patterns of different derivatives to understand structure-activity relationships.
-
Caption: A flowchart illustrating the key stages of an in silico molecular docking study.
Conclusion and Future Directions
The data presented in this guide underscore the potential of 6-bromoquinoline and its analogs as a versatile scaffold for the development of novel therapeutic agents. Molecular docking studies, in conjunction with in vitro assays, have identified promising candidates for the inhibition of key protein targets such as EGFR and DHFR.[1][4] The favorable binding energies and potent inhibitory activities highlight the importance of the 6-bromoquinoline core in drug design.
Further investigation and optimization of these derivatives, guided by computational predictions, could lead to the development of next-generation inhibitors for the treatment of cancer and microbial infections. The integration of more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the stability and dynamics of ligand-protein interactions, further refining the drug design process.
References
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). Zeitschrift für Naturforschung C.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. (2025). ResearchGate.
- 6-Bromoquinoline. (n.d.). Protein Forest.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry.
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate.
- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Hindawi.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. (2015). Molecules.
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). Molecules.
- Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2022). BMC Chemistry.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. (2015). PubMed.
- (PDF) Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2025). ResearchGate.
- In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. (n.d.). MDPI.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress.
- Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). ResearchGate.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia [mdpi.com]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Novel Quinoline Compounds
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 6-bromoquinoline-2-carboxylate
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-bromoquinoline-2-carboxylate, ensuring the protection of personnel and compliance with environmental regulations.
Part 1: Hazard Assessment & Pre-Disposal Safety
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This compound is a halogenated organic compound.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available for novel or specialty chemicals, the hazards can be inferred from its chemical class. Structurally similar compounds exhibit characteristics that demand cautious handling.
Anticipated Hazards:
-
Skin and Eye Irritation: Brominated organic compounds can cause skin irritation and serious eye damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4][5][6]
-
Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1] Many are also harmful if swallowed.[5][7]
Causality Behind Precaution: The bromine atom in the molecule is the key determinant for its waste classification. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants. Therefore, all handling and disposal steps are designed to isolate this chemical into the correct waste stream.[2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[1]
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[8][9][10] The following protocol ensures compliance with these regulations.
Step 1: Waste Identification and Segregation
This is the most critical step in the process. The primary directive is to collect this compound and any materials contaminated with it (e.g., solvents, reaction mixtures, contaminated wipes) as Halogenated Organic Waste .[1][2][11]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Causality: Segregation is paramount for both safety and cost. Halogenated waste is significantly more expensive to dispose of than non-halogenated waste.[3] Mixing a small amount of a halogenated compound into a large container of non-halogenated solvent forces the entire volume to be treated as the more hazardous and costly category.[11] Furthermore, mixing with incompatible chemicals like strong acids or oxidizers can trigger dangerous reactions.[12]
Step 2: Container Selection and Management
The integrity of the waste container is essential to prevent leaks and spills.
-
Action: Use a chemically compatible, leak-proof container with a tightly sealing cap. High-density polyethylene (HDPE) or borosilicate glass carboys are standard.[13][14][15]
-
Causality: The container must be robust enough to withstand the chemical properties of its contents without degrading.[14] Containers must be kept closed except when actively adding waste to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[8][11][13]
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department.[3] Clearly write the full chemical name, "this compound," and list any other solvents or reagents present in the container.[2][12]
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides waste disposal personnel with the critical information needed to handle the material safely.[13]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13] This area must be at or near the point of waste generation and under the control of the laboratory personnel. The container should be placed within secondary containment (such as a spill tray) to contain any potential leaks.
-
Causality: The SAA regulation ensures that hazardous waste is not transported through public areas and is managed by personnel who are knowledgeable about its hazards. Federal regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[8][16]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Action: Once the container is full or you have finished the experimental series generating this waste, submit a chemical waste collection request to your institution's EHS department.[8][13][15]
-
Causality: EHS personnel are trained to manage and consolidate waste from various laboratories, ensuring it is transported by a licensed hazardous waste disposal company for final treatment at a permitted facility, in compliance with "cradle to grave" regulations.[8][16][17]
Data Presentation: Key Disposal Parameters
| Parameter | Specification | Rationale & Key Considerations |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | Contains bromine, requiring specialized disposal. Governed by EPA RCRA regulations.[1][2][9] |
| Primary Container | High-Density Polyethylene (HDPE) or Borosilicate Glass Carboy | Must be chemically resistant, leak-proof, and have a secure cap.[13][14] |
| Labeling | "Hazardous Waste" Tag | Must clearly state "Hazardous Waste," list all chemical constituents (including solvents), and display hazard pictograms.[11][12] |
| Incompatible Wastes | Non-halogenated solvents, strong acids, strong bases, oxidizers, reactive metals. | Mixing can cause dangerous reactions and complicates disposal. Keep waste streams separate.[3][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Must be at or near the point of generation and under the control of the operator.[8][13] |
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Part 3: Emergency Procedures & Waste Minimization
Spill Response: In the event of a spill, evacuate the immediate area.[15] Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels or sawdust.[15] Collect the absorbed material and contaminated items into a sealed, labeled container to be disposed of as hazardous waste.[11][15][16] Report the spill to your EHS department.
Waste Minimization: The most effective way to manage waste is to minimize its generation.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8][13]
-
Scale Reduction: When possible, reduce the scale of experiments to produce less waste.[8][13]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[8][13][14]
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- EPA Hazardous Waste Management. Axonator.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone (YouTube).
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. odu.edu [odu.edu]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 6-bromoquinoline-2-carboxylate: Essential Protective Measures and Protocols
As researchers and drug development professionals, our work with novel chemical entities like Methyl 6-bromoquinoline-2-carboxylate demands a safety-first mindset grounded in rigorous scientific principles. This guide provides an in-depth operational plan for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to ensure that every researcher can operate with confidence, protected by a self-validating system of protocols that prioritizes personal safety and experimental integrity.
Hazard Assessment: A Proactive Stance on Safety
While a comprehensive toxicological profile for this compound may not be extensively documented, its chemical structure—a halogenated quinoline—provides critical clues for a robust hazard assessment. The parent compound, quinoline, is a significant reference point; it is classified as a potential carcinogen and mutagen that can be absorbed through the skin and is harmful if inhaled.[1][2][3] High exposure can lead to liver damage and other systemic effects.[1]
Furthermore, structural analogs such as 6-bromo-2-methylquinoline and other bromoquinolines are known to be harmful if swallowed, inhaled, or in contact with skin, causing serious skin, eye, and respiratory irritation.[4][5][6][7][8] Therefore, we must operate under the precautionary principle, treating this compound with the highest degree of caution and implementing engineering controls and personal protective equipment (PPE) sufficient to mitigate these anticipated risks.
Core Personal Protective Equipment (PPE) Recommendations
The selection of PPE is not arbitrary; it is a carefully considered barrier between you and potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Safety Goggles with Side Shields | Fume Hood is primary; N95 for dust |
| Solution Preparation & Handling | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Safety Goggles & Face Shield | Not required if in fume hood |
| Reaction Work-up & Purification | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical-Resistant, Impervious Apron over Lab Coat | Safety Goggles & Face Shield | Not required if in fume hood |
| Large Spill Cleanup (>10g) | Restricted Area, Ventilate | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl) | Chemical-Resistant Coveralls | Full Face Shield over Goggles | Full-face respirator with organic vapor/particulate cartridges[5][9] |
Rationale for PPE Selection
-
Engineering Controls (Chemical Fume Hood): This is the most critical safety measure. A properly functioning chemical fume hood is essential to contain vapors and fine particulates, preventing inhalation, which is a primary route of exposure for quinoline derivatives.[1][7]
-
Hand Protection (Double Gloving): Given that quinoline can pass through the skin[1], and many chemicals can permeate single gloves over time, double gloving with nitrile gloves provides a crucial layer of protection.[10][11] The outer glove should be removed and disposed of immediately upon known or suspected contact. Always inspect gloves for integrity before use.
-
Body Protection (Chemical-Resistant Lab Coat/Apron): Standard cotton lab coats are absorbent and offer insufficient protection. A lab coat made of a non-absorbent, chemical-resistant material like polyethylene-coated polypropylene is required to prevent skin contact from spills.[9][11][12] An impervious apron adds another layer of protection during tasks with a higher splash risk.
-
Eye and Face Protection (Goggles & Face Shield): Bromoquinoline analogs are known to cause serious eye irritation and damage.[4][5][13] Chemical safety goggles are mandatory at all times. A full face shield must be worn over the goggles during procedures with a risk of splashing, such as adding reagents or transferring solutions.[10]
-
Respiratory Protection: While the fume hood is the primary control, in the event of a significant spill or failure of engineering controls, respiratory protection is vital. A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) will be necessary.[5][9] Surgical masks provide no protection from chemical vapors or fine particulates and must not be used.[10][12]
Safe Handling Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring safety at every stage of the process.
Workflow Visualization
Caption: Safe handling workflow for this compound.
Preparation Phase
-
Verify Engineering Controls: Before starting, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, solvents, and a designated, clearly labeled hazardous waste container. This minimizes the need to enter and exit the controlled workspace.
-
Don PPE: Put on all required PPE before approaching the fume hood. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the sleeves.
Handling Phase (Inside Fume Hood)
-
Weighing: Tare a suitable container (e.g., a beaker or vial) on the balance. Carefully transfer the desired amount of this compound. Handle the solid gently to avoid creating dust.
-
Dissolving: Add solvent slowly to the solid inside the fume hood to prevent splashing.
-
Transfers: Use appropriate tools (e.g., pipette, cannula) for all liquid transfers to minimize the risk of spills.
Disposal and Decontamination Phase
-
Waste Segregation: All materials that have come into contact with the chemical are considered hazardous waste. This includes pipette tips, weigh paper, contaminated gloves, and solvent rinses. Place them immediately into the sealed hazardous waste container.[4][13]
-
Decontamination: Clean all glassware and the work surface within the fume hood according to your institution's standard operating procedures for hazardous materials.
-
Container Management: Securely close the primary container of this compound and wipe it down with a damp cloth before returning it to its designated storage location.[13] Store in a cool, dry, well-ventilated place.[4]
Post-Handling and Emergency Procedures
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
By adhering to these scientifically-grounded protocols, you build a robust culture of safety, ensuring that your valuable research in drug discovery and development can proceed without compromising personal health.
References
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Czarny, D., & Kilanowicz, A. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate.
- Köprülü, T. K., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH).
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- PubChem. (n.d.). 2-Bromoquinoline. National Institutes of Health (NIH).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- PubChem. (n.d.). 3-Bromoquinoline. National Institutes of Health (NIH).
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
- Australian Government Department of Health. (2019, March 8). Quinolinols: Human health tier II assessment.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- PubChem. (n.d.). Quinoline. National Institutes of Health (NIH).
Sources
- 1. nj.gov [nj.gov]
- 2. researchgate.net [researchgate.net]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. pppmag.com [pppmag.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. gerpac.eu [gerpac.eu]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
